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  • Product: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid
  • CAS: 4443-24-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

Introduction 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a bifunctional organic molecule featuring a phthalimide group and a sulfonic acid moiety. The phthalimide structure is a common pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a bifunctional organic molecule featuring a phthalimide group and a sulfonic acid moiety. The phthalimide structure is a common pharmacophore in medicinal chemistry, while the sulfonic acid group imparts high water solubility and unique chemical reactivity.[1][] Accurate structural confirmation of this compound is paramount for its application in drug development and materials science, ensuring predictability in its biological activity and chemical behavior. This guide provides a comprehensive, in-depth overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, tailored for researchers, scientists, and drug development professionals.

Strategic Approach to Structure Elucidation

A multi-technique approach is indispensable for the complete and confident structure elucidation of an organic molecule.[1] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecular framework. In cases where single crystals can be obtained, X-ray crystallography offers the ultimate, unambiguous structural confirmation.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight XRay X-ray Crystallography (Optional but Definitive) NMR->XRay FTIR->XRay MS->XRay

Figure 1: Overall workflow for the structure elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.[4]

    • Causality in Solvent Selection: Due to the acidic nature of the sulfonic acid proton and its potential for hydrogen exchange, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will dissolve the compound and slow down the exchange of the acidic proton, allowing for its observation.[5] Deuterium oxide (D₂O) can also be used, but the sulfonic acid proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.

    • Ensure the sample is completely dissolved. Any suspended particles will disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.[3][6] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

  • Instrumental Parameters:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~11-12Broad Singlet1HSO₃H The sulfonic acid proton is highly deshielded and will appear as a broad signal at a very downfield chemical shift. Its broadness is due to hydrogen bonding and potential exchange.
7.80-7.95Multiplet4HAr-H The four aromatic protons of the phthalimide group will appear as a complex multiplet in the aromatic region.
~3.95Triplet2HN-CH₂ These protons are adjacent to the electron-withdrawing phthalimide nitrogen and will be deshielded. The triplet multiplicity arises from coupling to the adjacent -CH₂- group.
~3.20Triplet2HCH₂ -SO₃HThese protons are adjacent to the electron-withdrawing sulfonyl group. They will be deshielded and appear as a triplet due to coupling with the neighboring N-CH₂- group.
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆)
Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~167C =OThe two equivalent carbonyl carbons of the phthalimide group will appear at a downfield chemical shift.
~134C -Ar (quaternary)The two quaternary aromatic carbons of the phthalimide ring to which the carbonyls are attached.
~131C H-ArThe four aromatic CH carbons will have chemical shifts in this region.
~50C H₂-SO₃HThis carbon is directly attached to the electron-withdrawing sulfonyl group.
~38N-C H₂This carbon is attached to the nitrogen of the phthalimide group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, we expect to see characteristic absorptions for the phthalimide and sulfonic acid moieties.

Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.[9][10]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply firm and even pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted FTIR Spectrum and Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Functional Group Rationale for Assignment
~3000-2500 (broad)O-H stretchSulfonic Acid (-SO₃H)The broadness is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.
~1770 and ~1710C=O stretch (asymmetric and symmetric)PhthalimideThe two carbonyl groups of the imide will show two distinct stretching frequencies.
~1350 and ~1175S=O stretch (asymmetric and symmetric)Sulfonyl group (-SO₂)These are strong and characteristic absorptions for the sulfonyl group.
~1050S-O stretchSulfonic Acid (-SO₃H)A strong band corresponding to the sulfur-oxygen single bond stretch.
~720C-H bend (ortho-disubstituted benzene)Aromatic RingThis absorption is characteristic of the ortho-disubstitution pattern of the phthalimide ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[13]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[14]

    • Causality in Solvent Choice: These polar protic solvents facilitate the ionization process in ESI.

  • Instrumental Parameters:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

    • High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectrum and Interpretation
  • Molecular Formula: C₁₀H₉NO₅S

  • Molecular Weight: 255.25 g/mol []

Ion Mode Predicted m/z Ion Interpretation
Positive256.0274[M+H]⁺The protonated molecular ion. HRMS would confirm the elemental composition C₁₀H₁₀NO₅S⁺.
Negative254.0128[M-H]⁻The deprotonated molecular ion. HRMS would confirm the elemental composition C₁₀H₈NO₅S⁻.

Predicted Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the molecular ion would provide further structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion include:

Fragmentation_Pathway cluster_frags Fragment Ions M_H [M+H]⁺ m/z = 256 frag1 Loss of SO₃ m/z = 176 M_H->frag1 - SO₃ frag3 Loss of ethanesulfonic acid m/z = 147 M_H->frag3 - C₂H₅SO₃H frag2 Phthalimide cation m/z = 148 frag1->frag2 - C₂H₄

Figure 2: Predicted fragmentation pathway for the protonated molecule of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

X-ray Crystallography: The Definitive Structure

While the combination of NMR, FTIR, and MS provides compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.[15]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[16]

    • Causality in Method Selection: The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice. Slow cooling or vapor diffusion techniques can also be employed.

  • Data Collection and Structure Refinement:

    • A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

    • The diffraction pattern is collected and used to solve and refine the crystal structure, yielding a three-dimensional model of the molecule.

Conclusion

The structure elucidation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a systematic process that relies on the synergistic application of modern analytical techniques. Through the careful execution of NMR, FTIR, and mass spectrometry experiments, and the logical interpretation of the resulting data, a comprehensive and confident structural assignment can be achieved. This guide provides the foundational knowledge and practical insights for researchers to successfully characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Liang, X., Guo, Z., & Yu, C. (2012). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chinese Journal of Analytical Chemistry, 40(10), 1523-1528. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. [Link]

  • University of Durham. (n.d.). How to make an NMR sample. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Sensors (Basel). (2019). Corrosion Detection by Infrared Attenuated Total Reflection Spectroscopy via Diamond-Like Carbon-Coated Silicon Wafers and Iron-Sensitive Dyes. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Covalent Metrology. (2026, January 13). Attenuated Total Reflectance (ATR-FTIR) Analysis. [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. [Link]

  • Acta Crystallographica Section E. (2008). 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate. [Link]

  • ChemSrc. (n.d.). CAS 4443-24-7 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ChemSrc. (2025, August 25). CAS#:91893-72-0 | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Molecules. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 1-(2-oxoindolin-3-yl)methanesulfonohydrazides via a photo-induced reaction of N-(2-alkynyl)phenyl-α-chlorosulfonamides with hydrazines. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Mass Spectrometry Reviews. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). Phthalimide. [Link]

  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Chart. [Link]

  • Master Organic Chemistry. (n.d.). IR Absorption Table. [Link]

  • Acta Crystallographica Section E. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (2014). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid (CAS 91893-72-0): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Interest at the Intersection of Neuroactivity and Chemical Versatility 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, also kno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest at the Intersection of Neuroactivity and Chemical Versatility

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, also known as N-phthaloyltaurine, is a synthetic organic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. Structurally, it is a derivative of taurine, a naturally occurring amino sulfonic acid with a broad range of physiological functions, where the primary amino group is protected by a phthalimide moiety. This modification significantly alters the physicochemical properties of the parent molecule, enhancing its lipophilicity and potentially modulating its biological activity. The presence of the phthalimide group, a known pharmacophore, and the sulfonic acid functional group, which influences solubility and potential biological interactions, makes this compound a compelling subject for in-depth investigation. This guide provides a comprehensive overview of its synthesis, key properties, and explored therapeutic applications, with a particular focus on its potential as an anticonvulsant agent.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is not extensively reported in the literature, its key characteristics can be inferred from its structure and data on related compounds.

PropertyValue/InformationSource
CAS Number 91893-72-0N/A
Molecular Formula C₁₀H₉NO₅SN/A
Molecular Weight 255.25 g/mol N/A
Appearance Expected to be a white to off-white solidN/A
Solubility The presence of the sulfonic acid group suggests moderate water solubility, which would be pH-dependent. The phthalimide group increases lipophilicity compared to taurine.N/A
pKa The sulfonic acid group is strongly acidic, with an estimated pKa well below 2.N/A

The phthalimide group introduces a planar, aromatic system, which can participate in π-stacking interactions, a feature often exploited in drug design to enhance binding to biological targets[1]. The sulfonic acid moiety, being a strong acid, will be ionized at physiological pH, conferring a negative charge to the molecule. This charge can influence its distribution, cell permeability, and potential interactions with biological macromolecules.

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid: A Robust and Verifiable Protocol

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry, often achieved through the condensation of phthalic anhydride with a primary amine[2]. In the case of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, the primary amine precursor is taurine (2-aminoethanesulfonic acid). The following protocol is based on a general and reliable method for the synthesis of N-phthaloyl amino acids[3].

Reaction Principle

The synthesis involves a nucleophilic attack of the primary amino group of taurine on one of the carbonyl carbons of phthalic anhydride. This is followed by a dehydration step to form the stable five-membered imide ring. Glacial acetic acid serves as a suitable solvent and catalyst for this condensation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phthalic_Anhydride Phthalic Anhydride Reaction_Vessel Reaction Mixture Phthalic_Anhydride->Reaction_Vessel Taurine Taurine (2-Aminoethanesulfonic Acid) Taurine->Reaction_Vessel Solvent Glacial Acetic Acid Solvent->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Target_Compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid Water Water Reaction_Vessel->Target_Compound Reaction_Vessel->Water

Caption: Synthetic workflow for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Step-by-Step Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and taurine (1.0 to 1.1 equivalents).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating. A typical concentration would be in the range of 0.5 to 1.0 M.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours[3]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate forms upon cooling, it can be collected by filtration.

    • Alternatively, the glacial acetic acid can be removed under reduced pressure.

    • The crude product is then typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid[3].

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

The phthalimide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties[1]. The conjugation of this moiety to taurine, a neuromodulator with cytoprotective and inhibitory functions in the central nervous system, suggests that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid could possess interesting pharmacological properties.

Anticonvulsant Activity: A Promising Avenue

A significant body of research points towards the anticonvulsant potential of N-phthaloyl derivatives of amino acids. A study investigating a series of N,N-phthaloyl-amino acid amides, including taurine derivatives, demonstrated notable activity in the Maximal Electroshock Seizure (MES) test in mice[4][5]. The MES test is a widely accepted preclinical model for identifying compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures in humans[6][7]. The activity of the taurine derivatives was found to be comparable to that of glycine-derived amides, which were among the more potent compounds in the series[4].

Hypothesized Mechanism of Anticonvulsant Action:

While the precise mechanism of action for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid has not been definitively elucidated, several plausible pathways can be proposed based on its structural features and the known mechanisms of other antiepileptic drugs (AEDs)[8].

G cluster_compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid cluster_mechanisms Potential Anticonvulsant Mechanisms Compound N-Phthaloyltaurine GABA Enhancement of GABAergic Inhibition Compound->GABA Structural similarity to GABA; Inhibitory nature of taurine IonChannels Modulation of Voltage-Gated Ion Channels (e.g., Sodium, Calcium) Compound->IonChannels Common target for many AEDs Glutamate Attenuation of Glutamatergic Excitation Compound->Glutamate Less likely, but possible Seizure_Suppression Suppression of Seizure Activity GABA->Seizure_Suppression Increased neuronal inhibition IonChannels->Seizure_Suppression Reduced neuronal excitability Glutamate->Seizure_Suppression Decreased neuronal excitation

Caption: Potential mechanisms of anticonvulsant action for N-phthaloyltaurine.

  • Enhancement of GABAergic Inhibition: Given that the parent molecule, taurine, is known to interact with GABA receptors and that N-phthaloyl GABA has shown anticonvulsant activity, it is plausible that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid could modulate the GABAergic system, leading to increased neuronal inhibition[9].

  • Modulation of Voltage-Gated Ion Channels: Many established AEDs exert their effects by blocking voltage-gated sodium or calcium channels, which reduces neuronal excitability and inhibits seizure propagation[8]. The phthalimide moiety could potentially interact with these channels.

Further research, including electrophysiological studies and receptor binding assays, is necessary to delineate the exact mechanism of action.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The following is a generalized protocol for the MES test, a standard preclinical screen for anticonvulsant drugs[6][10].

  • Animal Model: Male albino mice (e.g., CD-1 or Swiss Webster strains) weighing 20-25 g are commonly used.

  • Compound Administration:

    • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).

    • The compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group receives the vehicle alone.

  • Time to Peak Effect: The test is conducted at the presumed time of peak effect of the compound, which is typically determined in preliminary pharmacokinetic studies (often 30-60 minutes post-i.p. administration).

  • MES Induction:

    • Corneal electrodes are placed on the eyes of the mouse, which have been pre-treated with a drop of saline to ensure good electrical contact.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using a specialized electroshock apparatus[10].

  • Observation and Endpoint:

    • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response[6].

  • Data Analysis: The percentage of animals protected at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

Other Potential Therapeutic Areas

While anticonvulsant activity is the most directly supported application based on current literature, the structural motifs within 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid suggest other potential areas for investigation:

  • Anticancer Activity: Numerous phthalimide derivatives have been investigated for their anticancer properties[1].

  • Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in antimicrobial drugs, and some phthalimide derivatives have also shown antimicrobial effects[11].

Conclusion and Future Directions

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a molecule with significant potential, primarily in the realm of anticonvulsant drug discovery. Its straightforward synthesis and the established biological activities of its constituent moieties make it an attractive candidate for further investigation. Future research should focus on:

  • Detailed Pharmacological Profiling: Elucidating the precise mechanism of its anticonvulsant action through in-vitro and in-vivo studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues to optimize potency and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Investigating its potential as an anticancer or antimicrobial agent based on the known activities of related compounds.

  • Comprehensive Physicochemical Characterization: Experimentally determining key parameters such as solubility and pKa to aid in formulation development.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the scientific and therapeutic potential of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

References

  • Bailleux, V., Vallee, L., Nuyts, J. P., & Vamecq, J. (1994). Synthesis and Anticonvulsant Activity of N,N-phthaloyl Derivatives of Central Nervous System Inhibitory Amino Acids. Chemical & Pharmaceutical Bulletin, 42(9), 1817-1821.
  • Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–110.
  • Siddiqui, N., et al. (2010). Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. Acta Poloniae Pharmaceutica, 67(4), 365-371.
  • Shaik, S., Lee, J. H., Kim, Y. G., & Lee, J. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713.
  • R-Discovery. (2001). Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids. Retrieved from [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • NileRed. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride [Video]. YouTube. Retrieved from [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(22), 14958-15003.
  • Sneed, D. R., et al. (1987). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian Journal of Experimental Biology, 25(12), 854-855.
  • Boltersdorf, J., et al. (2023). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate.
  • Al-Ostoot, F. H., et al. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 28(15), 5849.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Phthalic anhydride. Retrieved from [Link]

  • Bailleux, V., et al. (1994). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Chemical & Pharmaceutical Bulletin, 42(9), 1817-1821.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • ResearchGate. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • Guo, J., et al. (2014). Synthesis of Poly(maleic anhydride-co-taurine) as a Biodegradable Detergent Builder. Journal of Surfactants and Detergents, 17(4), 759-764.
  • Davies, H. M., & Lian, Y. (2012). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 14(12), 3232–3235.
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Festus, O. T., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. African Journal of Pure and Applied Chemistry, 15(4), 123-137.
  • Koutentis, P. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2736.

Sources

Foundational

physical and chemical properties of 2-phthalimidoethanesulfonic acid

An In-Depth Technical Guide to 2-Phthalimidoethanesulfonic Acid Abstract This technical guide provides a comprehensive overview of 2-phthalimidoethanesulfonic acid, a key synthetic intermediate and a protected form of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Phthalimidoethanesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of 2-phthalimidoethanesulfonic acid, a key synthetic intermediate and a protected form of the vital amino acid, taurine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, spectroscopic characteristics, synthesis protocols, and reactivity of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for the effective application and understanding of 2-phthalimidoethanesulfonic acid in a laboratory and industrial context.

Introduction and Molecular Overview

2-Phthalimidoethanesulfonic acid, also known as N-Phthaloyltaurine, is a bifunctional organic compound that integrates the structural features of both a phthalimide and a sulfonic acid. The phthalimide group serves as a robust and widely used protecting group for the primary amine of taurine (2-aminoethanesulfonic acid). This protection strategy is crucial in multi-step organic syntheses, preventing the highly nucleophilic amine from engaging in undesired side reactions while allowing for selective modifications at other parts of a molecule.[1]

The sulfonic acid moiety imparts strong acidity and high water solubility, making it a unique building block in the synthesis of various biologically active molecules and materials. Its application is particularly relevant in pharmaceutical development, where taurine and its derivatives are explored for a range of therapeutic effects, including neuroprotection and anti-inflammatory action.[2][3] Understanding the distinct properties of 2-phthalimidoethanesulfonic acid is therefore essential for its strategic use in complex synthetic pathways.

  • IUPAC Name: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonic acid

  • CAS Number: 104131-73-9

  • Molecular Formula: C₁₀H₉NO₅S

  • Molecular Weight: 255.25 g/mol

Caption: Molecular structure of 2-phthalimidoethanesulfonic acid.

Physical and Chemical Properties

The physicochemical properties of a compound are foundational to its application, dictating solubility, reactivity, and handling procedures. The properties of 2-phthalimidoethanesulfonic acid are dominated by its two primary functional groups.

PropertyValue / Description
Appearance Typically a white to off-white crystalline solid or powder.
Melting Point Data not consistently reported in the literature, but it is expected to be a high-melting solid due to its ionic character and strong intermolecular forces. For comparison, the parent phthalic acid decomposes at 210-211 °C.[4]
Solubility The presence of the sulfonic acid group confers high solubility in water and polar protic solvents like methanol and ethanol.[5][6] Its solubility is expected to be low in nonpolar organic solvents such as ethers and hydrocarbons. The solubility in polar aprotic solvents like DMSO and DMF is likely moderate, similar to related structures.[7]
Acidity (pKa) The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa value typically below 0. For example, methanesulfonic acid has a pKa of -1.9.[8] This ensures the compound exists predominantly as the sulfonate anion in most aqueous and organic media. The N-H proton of a simple phthalimide is weakly acidic (pKa ~8.3), but this is irrelevant here as the nitrogen is alkylated.[9]
Stability The compound is generally stable under standard laboratory conditions. The phthalimide group is robust and resistant to many reagents, though it is susceptible to cleavage under strong basic, acidic, or hydrazinolytic conditions.[1][10] The sulfonic acid group is highly stable.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. Below is a summary of the expected spectral characteristics for 2-phthalimidoethanesulfonic acid based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts is crucial for confirming the successful synthesis and purity of the compound. The expected signals in common deuterated solvents like D₂O or DMSO-d₆ are as follows:

  • ¹H NMR:

    • Aromatic Protons (Phthalimide): Two signals in the aromatic region, typically between δ 7.8-8.0 ppm . These protons are on the benzene ring of the phthalimide group and often appear as a complex multiplet or two distinct multiplets due to their symmetric environment.

    • Ethylene Bridge Protons (-CH₂-CH₂-): Two triplet signals are expected. The methylene group adjacent to the nitrogen (N-CH₂) would appear around δ 3.8-4.1 ppm . The methylene group adjacent to the sulfur (S-CH₂) would be further downfield, around δ 3.1-3.4 ppm .

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): A signal in the range of δ 167-169 ppm is characteristic of the imide carbonyls.

    • Aromatic Carbons: Signals between δ 123-135 ppm . The quaternary carbons to which the carbonyls are attached will be around δ 132 ppm , while the protonated carbons will appear around δ 124 ppm and δ 135 ppm .

    • Ethylene Bridge Carbons: The carbon attached to the nitrogen (N-C H₂) is expected around δ 38-40 ppm , and the carbon attached to the sulfur (S-C H₂) would be around δ 48-51 ppm .

Note: Actual chemical shifts can vary based on the solvent, concentration, and temperature.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption between 2500-3300 cm⁻¹ , characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

  • Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

  • Aliphatic C-H Stretch: Medium peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C=O Stretch (Imide): Two characteristic strong absorption bands for the symmetric and asymmetric stretching of the imide carbonyls, typically found around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric) . This two-band pattern is a hallmark of the phthalimide group.

  • S=O Stretch (Sulfonic Acid): Strong and distinct absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds, appearing around 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ , respectively.

Reference data for functional group absorptions can be found in standard spectroscopy tables.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.

  • Molecular Ion Peak: In electrospray ionization (ESI) in negative mode, the most prominent ion would be the deprotonated molecule [M-H]⁻ at an m/z of 254.0 . In positive mode, the protonated molecule [M+H]⁺ at m/z 256.0 or the sodium adduct [M+Na]⁺ at m/z 278.0 may be observed.

  • Key Fragmentation Patterns:

    • Loss of SO₃: A common fragmentation pathway for sulfonic acids is the loss of sulfur trioxide (80 Da), which would lead to a fragment ion corresponding to the N-ethylphthalimide cation.[17][18]

    • Phthalimide-related fragments: Cleavage can occur to produce the phthalimide anion or related structures. A characteristic fragment for phthalic acid derivatives is often seen at m/z 147, corresponding to the phthalic anhydride fragment after rearrangement.[19]

    • Cleavage of the ethylene bridge can also occur, leading to smaller fragment ions.

Synthesis and Reactivity

Synthesis Protocol

The most direct and common synthesis of 2-phthalimidoethanesulfonic acid involves the condensation reaction between phthalic anhydride and taurine (2-aminoethanesulfonic acid). This reaction leverages the nucleophilicity of the amine in taurine to attack the carbonyl carbon of the anhydride, followed by dehydration to form the stable five-membered imide ring.

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Dehydration (Cyclization) Phthalic Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic Anhydride->Intermediate + Taurine (Solvent, Heat) Taurine Taurine Taurine->Intermediate Product 2-Phthalimidoethanesulfonic Acid Intermediate->Product - H₂O (Heat) Intermediate->Product Intramolecular Condensation Water Water

Caption: Workflow for the synthesis of 2-phthalimidoethanesulfonic acid.

Experimental Protocol: Synthesis from Phthalic Anhydride and Taurine

Causality: This protocol utilizes a high-boiling polar solvent like glacial acetic acid or DMF to facilitate the dissolution of the reactants and provide the thermal energy required for both the initial ring-opening and the subsequent dehydration step to form the imide.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and taurine (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., glacial acetic acid, N,N-dimethylformamide) to the flask to create a slurry.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting materials.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a polar and often crystalline solid, may precipitate upon cooling or upon the addition of a non-solvent like water or isopropanol.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified product under vacuum to yield 2-phthalimidoethanesulfonic acid as a white solid.

Chemical Reactivity: The Phthalimide as a Protecting Group

The primary utility of the phthalimide group in this molecule is to mask the amine functionality.[20] Its deprotection is a key reaction for synthetic chemists, unmasking the taurine primary amine for further elaboration.

Protocol: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

Causality: Hydrazine is a potent dinucleophile. It attacks both carbonyl carbons of the imide, leading to the formation of a highly stable six-membered phthalhydrazide ring, which readily precipitates from the reaction mixture, driving the equilibrium towards the desired primary amine product.[1] This method is favored for its mild and high-yielding nature.

  • Dissolution: Dissolve the 2-phthalimidoethanesulfonic acid derivative (1.0 eq) in a suitable solvent, typically ethanol or methanol.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 1-3 hours. During this time, a white precipitate of phthalhydrazide will form.

  • Work-up (Acidification): Cool the reaction mixture to room temperature. Add dilute hydrochloric acid to protonate the liberated amine and dissolve it in the aqueous phase, while the phthalhydrazide remains as a solid.

  • Filtration: Remove the phthalhydrazide precipitate by vacuum filtration.

  • Isolation of Amine: The filtrate contains the hydrochloride salt of the desired amine. The free amine can be isolated by basifying the solution and extracting with an organic solvent, or by evaporating the solvent if the salt form is desired.

G Start N-Protected Taurine Derivative Step1 Add Hydrazine Hydrate in Ethanol Start->Step1 Step2 Reflux (1-3 hours) Step1->Step2 Step3 Cool & Acidify (HCl) Step2->Step3 Step4 Filter to Remove Phthalhydrazide Step3->Step4 End Free Amine Product (Taurine Derivative) Step4->End Byproduct Phthalhydrazide (Precipitate) Step4->Byproduct

Caption: Experimental workflow for hydrazinolysis deprotection.

Applications in Research and Development

2-Phthalimidoethanesulfonic acid is not typically an end-product but rather a critical intermediate. Its applications stem from its identity as a protected form of taurine.

  • Peptide and Medicinal Chemistry: It serves as a precursor for incorporating the taurine scaffold into larger molecules. After deprotection, the resulting amino group can be acylated, alkylated, or used in peptide coupling reactions to synthesize novel taurine-containing amides, sulfonamides, and peptidomimetics.[21][22]

  • Synthesis of Taurine Analogues: It is a starting point for creating derivatives of taurine with modified structures to probe biological functions or to develop new therapeutic agents.[2][23]

  • Material Science: The sulfonic acid group can be used to impart hydrophilicity and ionic character to polymers and other materials.

Safety and Handling

Based on available data for related compounds, 2-phthalimidoethanesulfonic acid is not expected to meet GHS hazard criteria.[24] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be handled in a well-ventilated area. As a strong acid, it can be corrosive, and care should be taken to avoid contact with skin and eyes.

Conclusion

2-Phthalimidoethanesulfonic acid is a valuable and versatile synthetic intermediate. Its properties are defined by the robust phthalimide protecting group and the strongly acidic, water-solubilizing sulfonic acid moiety. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, particularly the protocols for its synthesis and deprotection, enables researchers to effectively utilize this compound as a gateway to a wide array of taurine derivatives for applications in medicinal chemistry, organic synthesis, and materials science.

References

  • ¹H and ¹³C NMR spectra of compound 2a. (n.d.).
  • Phthalimide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Davies, H. M. L., & Lee, G. H. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(13), 3342-3345.
  • 2-Phthalimidoethanesulfonamide | C10H10N2O4S | CID 96092. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry, 5(1), 132-138.
  • Seeberger, S., Griffin, R. J., Hardcastle, I. R., & Golding, B. T. (2007). A New Strategy for the Synthesis of Taurine Derivatives Using the “Safety-Catch” Principle for the Protection of Sulfonic Acids. Request PDF. Retrieved January 21, 2026, from [Link]

  • Della Corte, L., Huxtable, R. J., & Sgaragli, G. (2002).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • 2-Naphthalenesulfonic acid | C10H8O3S | CID 8420. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]

  • Zarei, M., Zolfigol, M. A., & Khazaei, A. (2024). Green synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile derivatives using natural β-amino sulfonic acid; taurine as bifunctional donor-acceptor (D-A) recoverable catalyst in aqueous medium. Scientific Reports, 14(1), 1-11.
  • Karni, M., & Mandelbaum, A. (1980). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Request PDF. Retrieved January 21, 2026, from [Link]

  • Tai, C. Y., & Davis, R. A. (2017). Commercial Synthesis of 2-Aminoethanesulfonic Acid (Taurine). Request PDF. Retrieved January 21, 2026, from [Link]

  • Egestad, B., & Sjövall, J. (1980). Mass spectral fragmentation of phthalic acid esters. Biomedical Mass Spectrometry, 7(5), 193-200.
  • El Idrissi, A., & Trenkner, E. (2004).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 21, 2026, from [Link]

  • Andersen, J. H., Hansen, T. K., & Isaksen, G. V. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). Retrieved January 21, 2026, from [Link]

  • Machetti, F., Cacciarini, M., & De Sarlo, F. (2000). ChemInform Abstract: Synthesis of Taurine Analogues. Part 1. 2-Aminosulfonic Acids from Alkene-Sulfur Monochloride Adducts. ChemInform, 31(25), no-no.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. Retrieved January 21, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Daneshvar, N., Salari, F., & Zare, K. (2017). Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. Request PDF. Retrieved January 21, 2026, from [Link]

  • Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. (2021, August 21). YouTube. Retrieved January 21, 2026, from [Link]

  • 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • dos Santos, J. A. A., de Oliveira, A. F. M., & de Almeida, W. B. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • 2-Acrylamido-2-methyl-1-propanesulfonic acid | C7H13NO4S | CID 65360. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Rudolph, W. W., & Fischer, D. (2001). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(8), 1635-1642.
  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 21, 2026, from [Link]

  • Phthalic Acid | C8H6O4 | CID 1017. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Ghaedi, H., Ayoub, K., & Vahdani, S. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644.
  • Methanesulfonic Acid | CH4O3S | CID 6395. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Ullah, H., Khan, A., Shah, A. A., Ali, A., Khan, M. S., & Ullah, S. (2025). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Computational Biology and Chemistry, 117, 108565.
  • How to make Phthalic acid and Phthalic Anhydride. (2015, January 26). YouTube. Retrieved January 21, 2026, from [Link]

  • Wang, Y., Zhang, R., & Wang, J. (2019). Determination and correlation of solubility data and dissolution thermodynamic data for 2-acrylamido-2-methyl-1-propane-sulfonic acid in seven pure solvents. Request PDF. Retrieved January 21, 2026, from [Link]

  • Knez, Ž., & Hrnčič, M. K. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 24(24), 4621.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides an in-depth analysis of the expected spectroscopic data for 2-(1,3-Dioxoisoindolin-2-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. As a compound of interest in various chemical and pharmaceutical research areas, a thorough understanding of its structural characterization through modern analytical techniques is paramount. This document is structured to deliver not just data, but a foundational understanding of the principles behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Functional Groups

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is comprised of a phthalimide group connected via an ethyl linker to a sulfonic acid moiety. The key structural features to be identified by spectroscopic methods are:

  • The Phthalimide Group: Aromatic protons on the benzene ring and two carbonyl groups.

  • The Ethyl Linker: Two methylene (-CH2-) groups.

  • The Sulfonic Acid Group: A highly acidic proton and the sulfonyl group (SO3H).

The interplay of these functional groups will give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, we anticipate the following signals in ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.8Multiplet4HAr-H The four protons on the phthalimide benzene ring are in a complex chemical environment, leading to a multiplet in the aromatic region.
~4.0Triplet2HN-CH₂ -CH₂-SO₃HThe methylene group attached to the nitrogen is deshielded by the electronegative nitrogen and the carbonyl groups, resulting in a downfield shift. It will appear as a triplet due to coupling with the adjacent methylene group.
~3.5Triplet2HN-CH₂-CH₂ -SO₃HThis methylene group is adjacent to the electron-withdrawing sulfonic acid group and coupled to the other methylene group, appearing as a triplet.
~11-12Broad Singlet1HSO₃H The sulfonic acid proton is highly acidic and will appear as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent dependent, and it is readily exchangeable with D₂O.
¹³C NMR Spectroscopy

The carbon NMR spectrum will identify all unique carbon environments within the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~168C =OThe carbonyl carbons of the phthalimide group are highly deshielded and appear significantly downfield.
~134Ar-C The quaternary carbons of the phthalimide benzene ring to which the carbonyl groups are attached.
~132Ar-C HThe aromatic methine carbons of the phthalimide ring.
~123Ar-C HThe aromatic methine carbons of the phthalimide ring.
~50N-C H₂-CH₂-SO₃HThe carbon attached to the nitrogen is deshielded.
~38N-CH₂-C H₂-SO₃HThe carbon adjacent to the sulfonic acid group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the sulfonic acid proton is acidic. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) can be used to confirm the coupling between the two methylene groups of the ethyl linker, while HSQC (Heteronuclear Single Quantum Coherence) can correlate the proton signals directly to their attached carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

Expected Mass Spectrometry Data

For 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (Molecular Formula: C₁₀H₉NO₅S, Molecular Weight: 255.25 g/mol ), we would expect to observe the following in a high-resolution mass spectrum:

  • Molecular Ion Peak ([M]⁻ or [M-H]⁻): In negative ion mode Electrospray Ionization (ESI), the most prominent peak would likely be the deprotonated molecule at m/z 254.0123.

  • Adducts: In positive ion mode, adducts with sodium ([M+Na]⁺ at m/z 278.0090) or potassium ([M+K]⁺ at m/z 293.9829) may be observed. PubChem lists the potassium salt of this compound, indicating its stability as a salt.[1]

  • Fragmentation: Key fragmentation pathways would involve the loss of SO₃ (80 Da) or cleavage of the ethyl linker.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this polar and non-volatile compound. Both positive and negative ion modes should be explored.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for accurate mass determination and confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data

The IR spectrum of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-2500 (broad)O-H stretchSulfonic Acid (O-H)
~3070C-H stretchAromatic C-H
~2950C-H stretchAliphatic C-H
~1770 and ~1710C=O stretchPhthalimide (asymmetric and symmetric)
~1600C=C stretchAromatic Ring
~1200 and ~1050S=O stretchSulfonic Acid (S=O)

The broadness of the O-H stretch is a hallmark of the strongly hydrogen-bonded sulfonic acid group. The two distinct carbonyl peaks are characteristic of the phthalimide group.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal or the KBr matrix should be recorded and subtracted from the sample spectrum.

Data Visualization

Molecular Structure

Caption: Molecular structure of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF/Orbitrap) Sample->MS IR IR Spectroscopy (ATR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation.

Conclusion

The structural characterization of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid can be comprehensively achieved through a combination of NMR, MS, and IR spectroscopy. Each technique provides complementary information, and together they allow for unambiguous confirmation of the molecule's identity. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds, ensuring data integrity and facilitating further research and development.

References

  • PubChem. (n.d.). Potassium 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Isoindoline-1,3-dione Compounds: Synthesis, Biological Activity, and Therapeutic Mechanisms

Introduction: The Privileged Scaffold of Isoindoline-1,3-dione The isoindoline-1,3-dione nucleus, commonly known as the phthalimide scaffold, represents one of the most versatile and enduring structures in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Isoindoline-1,3-dione

The isoindoline-1,3-dione nucleus, commonly known as the phthalimide scaffold, represents one of the most versatile and enduring structures in medicinal chemistry. Its journey from a simple synthetic building block to the core of blockbuster drugs is a compelling narrative of serendipity, tragedy, and rational drug design. The story is inextricably linked with thalidomide, a compound whose devastating teratogenic effects in the 1950s and 60s led to a revolution in drug safety regulations. However, the subsequent discovery of thalidomide's potent anti-inflammatory and immunomodulatory properties sparked a renaissance for the scaffold, culminating in the development of highly successful analogs like lenalidomide and pomalidomide for treating multiple myeloma.[1][2]

Today, isoindoline-1,3-dione derivatives are recognized for an exceptionally broad spectrum of biological activities. These include anti-inflammatory, analgesic, anticonvulsant, anticancer, immunomodulatory, neuroprotective, and even antimicrobial effects.[1][2][3][4] This guide offers an in-depth exploration of the synthesis, diverse biological functions, and molecular mechanisms of this privileged scaffold, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

Core Synthesis: Building the Isoindoline-1,3-dione Framework

The chemical tractability of the isoindoline-1,3-dione scaffold is a key reason for its prevalence in drug discovery. The most direct and widely used synthetic strategy involves the condensation of phthalic anhydride (or its substituted derivatives) with a primary amine. This reaction is typically robust, high-yielding, and tolerant of a wide variety of functional groups on the amine component, allowing for the creation of large and diverse chemical libraries.

A common approach involves a two-step, one-pot procedure where the initial reaction of phthalic anhydride and an amine forms an intermediate phthalamic acid, which is then cyclized to the desired phthalimide, often through thermal or acid-catalyzed dehydration. A simpler method involves directly reacting the components at an elevated temperature.[1]

G cluster_reactants Reactants Phthalic_Anhydride Phthalic Anhydride Solvent_Heat Solvent (e.g., Benzene, Acetic Acid) + Heat (Reflux) Phthalic_Anhydride->Solvent_Heat Primary_Amine Primary Amine (R-NH2) Primary_Amine->Solvent_Heat Product N-Substituted Isoindoline-1,3-dione Solvent_Heat->Product Byproduct Water (H2O) Product->Byproduct Elimination caption General Synthetic Workflow for N-Substituted Isoindoline-1,3-diones.

Caption: General Synthetic Workflow for N-Substituted Isoindoline-1,3-diones.

Detailed Experimental Protocol: Synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione

This protocol is adapted from a reported synthesis of novel isoindoline-1,3-dione derivatives and serves as a representative example of the condensation reaction.[1] The causality behind this specific choice of solvent (benzene) and condition (reflux) is to provide sufficient thermal energy to drive the dehydration and cyclization of the intermediate amic acid, ensuring a high yield of the final imide product.

Materials:

  • Phthalic anhydride

  • N-phenylbenzenecarboximidamide

  • Benzene (or a suitable alternative like toluene)

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq).

  • Addition of Reactants: Add N-phenylbenzenecarboximidamide (1.0 eq) to the flask.

  • Solvent Addition: Add 50 mL of benzene to the flask. The solvent facilitates the mixing of the reactants and allows for efficient heat transfer.

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 80°C for benzene) with continuous stirring. The reflux condition is maintained to ensure the reaction goes to completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials indicates the completion of the reaction.

  • Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If necessary, wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

This self-validating system ensures product integrity through rigorous monitoring and characterization, a cornerstone of trustworthy scientific practice.

A Spectrum of Biological Activities and Therapeutic Applications

The isoindoline-1,3-dione scaffold is a privileged structure capable of interacting with a wide array of biological targets, leading to diverse therapeutic effects.

Anti-inflammatory and Analgesic Properties

Numerous derivatives of isoindoline-1,3-dione have demonstrated significant anti-inflammatory and analgesic activities.[1][5] These effects are often attributed to the inhibition of key inflammatory mediators. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins involved in pain and inflammation.[4] Molecular docking studies have revealed that the isoindoline-1,3-dione moiety can form crucial interactions, such as π-π stacking and hydrogen bonds, within the active sites of COX-1 and COX-2.[4]

One study synthesized a series of novel derivatives and evaluated their analgesic activity using the acetic acid-induced writhing test in mice.[5] Several compounds exhibited excellent analgesic effects, with some showing protection percentages comparable to or exceeding standard drugs.[5] Another study found that its lead compound had an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[1]

Compound IDDose (mg/kg)Analgesic Activity (% Protection)Reference
Compound 3a 2578.78%[5]
Compound 3b 2577.27%[5]
Compound 3g 2574.24%[5]
Diclofenac (Std.) 2581.81%[5]

Table 1: Analgesic activity of selected isoindoline-1,3-dione derivatives in the acetic acid-induced writhing model.[5]

Furthermore, the anti-inflammatory potential has been assessed using in-vitro protein denaturation techniques, where compounds effectively inhibited thermally-induced protein denaturation, a well-established cause of inflammation.[5]

Anticancer Activity

The anticancer properties of isoindoline-1,3-dione derivatives are perhaps their most significant therapeutic application, spurred by the success of thalidomide analogs.[2] These compounds exert their effects through multiple mechanisms, including immunomodulation, anti-angiogenesis, and direct cytotoxicity against tumor cells.[2]

Studies have demonstrated the antiproliferative effects of these derivatives against a range of cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical cancer (HeLa).[6] The cytotoxic effect is highly dependent on the nature of the substituents attached to the core scaffold.[6][7] In vivo studies using xenograft models in nude mice have confirmed the potential of N-benzylisoindole derivatives to inhibit tumor growth in lung cancer models.[6]

Neuroprotective and Acetylcholinesterase (AChE) Inhibition

There is growing interest in the application of isoindoline-1,3-dione derivatives for treating neurodegenerative disorders like Alzheimer's disease.[3][4] One of the key pathological hallmarks of Alzheimer's is a decline in the level of the neurotransmitter acetylcholine (ACh).[3] Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down ACh, is a primary therapeutic strategy.

Isoindoline-1,3-dione derivatives have been designed as potent AChE inhibitors.[3] Mechanistically, they can act as dual-binding site inhibitors. The phthalimide portion of the molecule interacts with the Peripheral Anionic Site (PAS) of the enzyme, while other moieties, such as an N-benzyl pyridinium group, can bind to the Catalytic Active Site (CAS).[3] This dual inhibition is particularly advantageous because the PAS is also involved in the aggregation of amyloid-β plaques, another key feature of Alzheimer's pathology.[3]

Additionally, certain derivatives have shown neuroprotective effects in cell-based models of oxidative stress by upregulating the NRF2 transcription factor, which plays a vital role in cellular antioxidant responses.[8]

Core Mechanism of Action: From Molecular Glues to Enzyme Inhibition

The diverse biological activities of isoindoline-1,3-dione compounds stem from their ability to interact with distinct molecular targets.

Cereblon (CRBN) Modulation: The "Molecular Glue" Mechanism

The immunomodulatory and some of the anticancer effects of thalidomide and its analogs are mediated through their interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.

In its normal state, the CRL4^CRBN complex ubiquitinates and targets its native substrates for proteasomal degradation. When an immunomodulatory drug (IMiD) like lenalidomide binds to CRBN, it alters the substrate specificity of the E3 ligase complex. The IMiD acts as a "molecular glue," inducing a new protein-protein interaction between CRBN and "neosubstrates" that would not normally be recognized. These neosubstrates, often transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, are then polyubiquitinated and subsequently degraded by the proteasome. The degradation of these key factors leads to downstream anti-proliferative and immunomodulatory effects.

G cluster_complex CRL4^CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 IMiD Isoindoline-1,3-dione (e.g., Lenalidomide) IMiD->CRBN Binding Proteasome Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation caption Mechanism of Cereblon (CRBN) modulation by isoindoline-1,3-dione derivatives.

Caption: Mechanism of Cereblon (CRBN) modulation by isoindoline-1,3-dione derivatives.

Direct Enzyme Inhibition

As previously mentioned, these compounds can function as classical enzyme inhibitors. The planar, aromatic phthalimide ring is well-suited for fitting into hydrophobic pockets and forming π-π or hydrophobic interactions with amino acid residues in an enzyme's active site, as seen in the case of COX and AChE inhibition.[3][4] The specific nature of the N-substituent is critical for determining binding affinity and selectivity for the target enzyme. Structure-activity relationship (SAR) studies have shown that even minor changes, such as the position of a halogen on a benzyl ring, can significantly alter inhibitory potency.[3]

Workflow for Biological Evaluation

Assessing the therapeutic potential of newly synthesized compounds requires robust and reproducible biological assays. The following is a representative workflow for evaluating the in vitro anti-inflammatory activity of isoindoline-1,3-dione derivatives.

Experimental Protocol: In-Vitro Anti-inflammatory Assay (Protein Denaturation Method)

This protocol, adapted from published methodologies, provides a reliable system for screening compounds for anti-inflammatory properties by measuring their ability to prevent heat-induced denaturation of albumin.[5]

Principle: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a likely indicator of its anti-inflammatory potential.

G Start Start: Prepare Reagents Prep_Stock Prepare Stock Solutions of Test Compounds (e.g., 1000 µg/ml) Start->Prep_Stock Prep_Albumin Prepare 1 mM Albumin Solution in Phosphate Buffer (pH 7.4) Start->Prep_Albumin Prep_Control Prepare Control (Buffer Only) and Standard (e.g., Diclofenac) Start->Prep_Control Incubate_RT Mix Test Compound/Control with Albumin Incubate at 27°C for 15 min Prep_Stock->Incubate_RT Prep_Albumin->Incubate_RT Prep_Control->Incubate_RT Incubate_Heat Induce Denaturation by Heating (e.g., 60°C for 10 min) Incubate_RT->Incubate_Heat Cool Cool the Reaction Mixture Incubate_Heat->Cool Measure Measure Turbidity at 660 nm (UV-Vis Spectrophotometer) Cool->Measure Calculate Calculate % Inhibition of Denaturation vs. Control Measure->Calculate End End: Analyze Results Calculate->End caption Experimental workflow for in-vitro anti-inflammatory activity screening.

Caption: Experimental workflow for in-vitro anti-inflammatory activity screening.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the test isoindoline-1,3-dione compounds and a standard anti-inflammatory drug (e.g., Diclofenac) in a suitable solvent (e.g., DMF). Prepare a 1 mM solution of bovine serum albumin in phosphate buffer (pH 7.4).

  • Reaction Mixture: In separate test tubes, mix various concentrations of the test compounds with 1 mL of the albumin solution. A control tube should contain only the buffer and albumin.

  • Initial Incubation: Incubate all tubes at 27 ± 1°C for 15 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 60 ± 1°C for 10 minutes to induce denaturation.

  • Cooling: After heating, cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of each solution using a UV-Visible Spectrophotometer at a wavelength of 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = 100 × (1 - A₂/A₁) Where A₁ is the absorbance of the control sample, and A₂ is the absorbance of the test sample.[5]

Conclusion and Future Perspectives

The isoindoline-1,3-dione scaffold has cemented its place as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to modulate fundamentally important biological pathways—from enzymatic activity to targeted protein degradation—ensures its continued relevance. The journey from thalidomide to the highly specific "molecular glues" of today illustrates a remarkable evolution in our understanding of pharmacology.

Future research will likely focus on several key areas:

  • Expanding the Scope of Neosubstrates: Designing new derivatives that can induce the degradation of other high-value therapeutic targets (e.g., oncogenic proteins previously considered "undruggable").

  • Improving Selectivity and Reducing Off-Target Effects: Fine-tuning the scaffold to enhance selectivity for specific enzyme isoforms or CRBN neosubstrates to improve therapeutic windows and minimize side effects.

  • Novel Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as viral infections, metabolic disorders, and an even wider range of neurodegenerative conditions.

The rich history and promising future of isoindoline-1,3-dione compounds provide a powerful testament to the value of persistent scientific inquiry in transforming chemical scaffolds into life-saving therapies.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical and Drug Analysis, 6(11), 604-609. Retrieved January 21, 2026, from [Link]

  • Al-Qatati, A., Al-Zoubi, R. M., Al-Mamoori, F., Al-Adham, I. S. I., & El-Elimat, T. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Drug Design, Development and Therapy, 17, 2221-2234. Retrieved January 21, 2026, from [Link]

  • Kara, Y., Aytac, S. P., Ciftci, H., Yilmaz, I., & Koca, M. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Letters in Drug Design & Discovery, 17(8), 1031-1044. Retrieved January 21, 2026, from [Link]

  • Saber-Samandari, S., Saber-Samandari, S., & Aliabadi, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-376. Retrieved January 21, 2026, from [Link]

  • Gobence, Z., Atasever, A., Cesur, N., & Oruc-Emre, E. E. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4310. Retrieved January 21, 2026, from [Link]

  • Kara, Y., Oz, M., Koca, M., & Ciftci, H. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12041-12051. Retrieved January 21, 2026, from [Link]

  • Tan, A., Bagci, E., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Retrieved January 21, 2026, from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid: Discovery, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid, a molecule of significant interest in synthetic and medicinal chemistry. More commonly known by its syno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid, a molecule of significant interest in synthetic and medicinal chemistry. More commonly known by its synonym, N,N-phthaloyl-taurine, this compound represents the convergence of a widely utilized protecting group strategy with the biochemically important amino acid, taurine. This document details the historical context of its discovery within the broader field of N-phthaloyl amino acids, elucidates its logical synthesis, outlines its physicochemical properties, and explores its established and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this versatile molecule.

Introduction: Unveiling a Structurally Significant Molecule

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a fascinating molecule that marries the phthalimide functional group with the taurine backbone. The phthalimide group, a derivative of phthalic anhydride, has a rich history in organic synthesis, most notably as a robust protecting group for primary amines. Its utility in this regard stems from its ability to render the amine nitrogen non-nucleophilic and resistant to a wide range of reaction conditions, yet susceptible to cleavage under specific, controlled methods.

On the other hand, taurine, or 2-aminoethanesulfonic acid, is a naturally occurring β-amino acid that plays a crucial role in various physiological processes. Unlike the proteinogenic α-amino acids, taurine contains a sulfonic acid moiety instead of a carboxylic acid. This structural feature imparts unique chemical and biological properties.

The combination of these two entities in 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid creates a molecule with a protected amino function and a free sulfonic acid group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. This guide will delve into the historical context that led to the synthesis of such compounds, provide a detailed look at its preparation and properties, and discuss its applications in the field.

Historical Context and Discovery

The discovery of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is not marked by a singular, celebrated event but is rather an extension of the broader development of N-phthaloyl amino acids as a key tool in organic synthesis. The use of the phthaloyl group to protect the amino function of amino acids dates back to the early 20th century. Early methods for the phthaloylation of amino acids often involved harsh reaction conditions, such as heating the amino acid and phthalic anhydride to high temperatures (180-190°C)[1].

A significant advancement in this area was reported by Billman and Harting in 1948, who described a more general and milder method for the synthesis of phthaloyl derivatives of amino acids[2]. Their work laid the foundation for the routine use of the phthaloyl group in peptide synthesis, a field that was rapidly expanding at the time. The underlying principle of these syntheses is the condensation reaction between a primary amine (in this case, the amino group of an amino acid) and phthalic anhydride to form the stable imide linkage of the phthalimide.

Given that taurine is an amino acid, its reaction with phthalic anhydride to form N,N-phthaloyl-taurine is a logical and expected extension of this well-established chemical transformation. While a specific primary publication detailing the very first synthesis of this exact molecule is not readily apparent in a historical search, its existence is an almost inevitable consequence of the widespread application of the phthaloylation reaction to the family of amino acids. The compound appears in the chemical literature and supplier catalogs primarily as a synthetic intermediate, underscoring its role as a building block rather than a final product with a storied history of its own.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid[3]
Synonyms N,N-phthaloyl-taurine[4]
CAS Number 4443-24-7[4]
Molecular Formula C10H9NO5S[3]
Molecular Weight 255.25 g/mol [3]
Appearance White to off-white solid (predicted)General Knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in many organic solvents (predicted)General Knowledge
pKa Acidic (due to sulfonic acid group)General Knowledge

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available databases and would require experimental determination for definitive values.

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a classic example of imide formation through the condensation of an amine with a cyclic anhydride. The most direct and commonly employed method involves the reaction of taurine with phthalic anhydride.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: The primary amino group of taurine acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid derivative.

  • Intramolecular Cyclization and Dehydration: Upon heating, the newly formed carboxylic acid and amide functionalities undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the phthalimide.

The overall reaction is a dehydration or condensation reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, adapted from general procedures for the phthaloylation of amino acids[1].

Materials:

  • Taurine (2-aminoethanesulfonic acid)

  • Phthalic anhydride

  • High-boiling point solvent (e.g., toluene, xylene, or glacial acetic acid)

  • Apparatus for heating under reflux with a Dean-Stark trap (if using an azeotropic solvent like toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), combine equimolar amounts of taurine and phthalic anhydride.

  • Add a suitable solvent to the flask to create a slurry.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., ~110°C for toluene, ~118°C for glacial acetic acid).

  • Continue heating for several hours. The progress of the reaction can be monitored by observing the removal of water (if using a Dean-Stark trap) or by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Heating: The intramolecular cyclization and dehydration step is typically endergonic and requires thermal energy to proceed at a reasonable rate.

  • Solvent: A high-boiling point solvent is used to achieve the necessary reaction temperature. An azeotropic solvent like toluene can be advantageous as it allows for the continuous removal of the water byproduct, driving the reaction equilibrium towards the product side.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and any side products.

Visualization of the Synthesis Workflow

The following diagram illustrates the synthetic pathway for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Synthesis_Workflow Taurine Taurine (2-Aminoethanesulfonic Acid) Intermediate Phthalamic Acid Intermediate Taurine->Intermediate + Phthalic Anhydride Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate Product 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid Intermediate->Product Heat (-H2O)

Caption: Synthetic pathway of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Applications in Research and Development

The primary utility of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid lies in its role as a versatile chemical intermediate. The phthaloyl group serves as a robust protecting group for the amino functionality of taurine, allowing for selective reactions to be carried out at other parts of the molecule or for its incorporation into larger molecular scaffolds.

Protecting Group in Organic Synthesis

The phthaloyl group is a well-established protecting group for primary amines in multi-step organic synthesis. Its stability under a wide range of conditions, including acidic and many reducing environments, makes it highly valuable. The phthaloyl group in N,N-phthaloyl-taurine can be removed under specific conditions, typically using hydrazine hydrate in a process known as the Ing-Manske procedure, to liberate the free amino group of taurine. This strategy is particularly useful in the synthesis of complex peptides or other biologically active molecules where a taurine moiety is desired.

Intermediate in Drug Discovery and Medicinal Chemistry

The unique structure of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid makes it an attractive starting material for the synthesis of novel drug candidates. The free sulfonic acid group can be converted into various functional groups, such as sulfonamides, sulfonyl chlorides, or sulfonate esters, providing a handle for further molecular elaboration.

  • Sulfonamide Derivatives: The conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a primary or secondary amine, yields sulfonamide derivatives. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties.

  • Thalidomide Analogs: The phthalimide core is structurally related to thalidomide and its analogs (e.g., lenalidomide, pomalidomide), which are important immunomodulatory drugs. While 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid itself is not a direct analog, its phthalimide moiety has led to its use in the synthesis of compounds with potential immunomodulatory or anti-inflammatory effects[3][5].

Potential Biological Activities

While the primary use of this compound is as a synthetic intermediate, there is growing interest in the biological activities of N-phthaloyl amino acid derivatives themselves. Research has shown that some N-phthaloyl amino acids exhibit anti-inflammatory and immunomodulatory properties[3][5]. The combination of the phthalimide group with the biologically active taurine molecule suggests that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and its derivatives could be interesting candidates for screening in various biological assays.

Logical Relationships in Application

The following diagram illustrates the logical flow from the core compound to its potential applications.

Applications Core_Compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid Protecting_Group Protecting Group Chemistry Core_Compound->Protecting_Group Drug_Discovery Drug Discovery Intermediate Core_Compound->Drug_Discovery Biological_Activity Direct Biological Screening Core_Compound->Biological_Activity Peptide_Synthesis Peptide Synthesis Protecting_Group->Peptide_Synthesis Sulfonamide_Derivatives Sulfonamide Derivatives Drug_Discovery->Sulfonamide_Derivatives Thalidomide_Analogs Thalidomide Analogs Drug_Discovery->Thalidomide_Analogs Anti_Inflammatory Anti-inflammatory Agents Biological_Activity->Anti_Inflammatory

Caption: Applications derived from 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Conclusion and Future Outlook

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, or N,N-phthaloyl-taurine, stands as a testament to the power of fundamental organic reactions in creating valuable molecular tools. While its own history is deeply intertwined with the broader development of N-phthaloyl amino acids, its unique combination of a protected amine and a reactive sulfonic acid group ensures its continued relevance in modern chemical synthesis.

For researchers and drug development professionals, this compound offers a readily accessible and versatile starting material for the creation of a diverse array of more complex molecules. Its straightforward synthesis and the well-understood chemistry of its constituent functional groups provide a solid foundation for rational drug design and the development of novel chemical entities.

Future research involving this molecule will likely focus on its application as a scaffold in the synthesis of targeted therapeutics. The exploration of its derivatives for a wider range of biological activities, beyond the established roles of sulfonamides and phthalimides, holds significant promise. As our understanding of the intricate roles of taurine in biology continues to grow, so too will the potential applications for its protected and synthetically versatile derivatives like 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

References

  • Burle, S., et al. (2017). Insilico Design, Synthesis of Hybrid Taurine Amino Acid and Peptide Analogues for Studies on Antioxidant and Hepatoprotective Activity. Indian Journal of Pharmaceutical Education and Research, 51(2s), s98-s109. [Link]

  • de Fátima, Â., et al. (2012). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Bioorganic & Medicinal Chemistry, 20(21), 6346-6352. [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2020). ResearchGate. [Link]

  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. Retrieved January 21, 2026, from [Link]

  • A simple preparation of phthaloyl amino acids via a mild phthaloylation. (2013). ResearchGate. [Link]

  • CAS#:91893-72-0 | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

  • Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -[(hydroxypropyl)triglycyl] oligonucleotide conjugates. (1995). Bioconjugate Chemistry, 6(5), 599-607. [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 699-702. [Link]

  • Billman, J. H., & Harting, W. F. (1948). Amino Acids. V.1 Phthalyl Derivatives. Journal of the American Chemical Society, 70(4), 1473–1474. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a compound of interest for researchers and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. By understanding the chemical nature of its constituent parts—the phthalimide group and the ethanesulfonic acid moiety—we can establish a robust framework for its safe utilization in a laboratory setting. This document is intended to equip scientific personnel with the knowledge to mitigate risks and implement best practices.

Compound Profile and Inherent Hazards

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a bifunctional molecule. The phthalimide group is a well-known structural motif in medicinal chemistry, while the ethanesulfonic acid component imparts strong acidic properties. A thorough risk assessment must consider the potential hazards arising from both functionalities.

Physicochemical Properties (Predicted)
PropertyValueSource/Rationale
Molecular FormulaC10H9NO5S-
Molecular Weight255.25 g/mol -
AppearanceWhite to off-white solid (predicted)Based on related compounds
AcidityStrong acidPresence of sulfonic acid group
StabilityStable under normal conditions.[1]General stability of phthalimides and sulfonic acids.
Hazard Identification

Based on the known hazards of structurally similar compounds, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is anticipated to present the following risks:

  • Skin and Eye Irritation: The sulfonic acid group makes the compound corrosive. Contact with skin and eyes is likely to cause irritation or severe burns.[2][3] Phthalimide itself can also be irritating to the skin, eyes, and respiratory system.[4]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] The air velocity at the extraction point should be sufficient to capture any airborne particles.[8]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent direct contact with the chemical.

PPE ItemSpecificationsRationale
Eye Protection Tight-sealing safety goggles and a face shield.[2]To protect against splashes and dust, which can cause serious eye damage.[2][5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[2]To prevent skin contact and potential burns or irritation.[2]
Body Protection A lab coat, chemical-resistant apron, and closed-toe shoes.[2]To protect the skin from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust generation is unavoidable.[2]To prevent irritation of the respiratory tract from inhaled dust.[5]
Handling and Storage Procedures
  • Handling: Avoid the formation of dust and aerosols.[9] Do not get the substance in the eyes, on the skin, or on clothing.[7] Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[7] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]

Emergency Response Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do so.[2][11] Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the person to fresh air.[2][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Accidental Release Measures
  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[5][7]

    • Avoid generating dust.[4][7]

    • Sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[7][10]

    • Clean the spill area thoroughly with a suitable solvent.

  • Major Spills:

    • Evacuate the area.

    • Prevent the spill from entering drains.[5]

    • Contact emergency services.

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[2][7][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. The material should be disposed of in an approved waste disposal plant.[2][7][10]

Visualized Workflows and Structures

To further aid in the comprehension of safety protocols, the following diagrams illustrate key decision-making processes and the chemical structure of the compound.

Caption: Chemical structure highlighting the key functional groups.

PPE_Decision_Workflow Figure 2: PPE Selection Workflow start Start: Handling 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is_solid Is the compound a solid? start->is_solid is_solution Is it a solution? is_solid->is_solution No ppe_solid Required PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat - Consider respirator for dust is_solid->ppe_solid Yes ppe_solution Required PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat/apron is_solution->ppe_solution Yes end Proceed with experiment safely ppe_solid->end ppe_solution->end

Caption: Decision workflow for selecting appropriate PPE.

Emergency_Response_Flowchart Figure 3: Emergency Response for Exposure exposure Exposure Occurs! exposure_type What type of exposure? exposure->exposure_type skin_eye Skin or Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin_eye Immediately flush with water for 15+ minutes. Remove contaminated clothing. skin_eye->action_skin_eye action_inhalation Move to fresh air. Provide respiratory support if needed. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Flowchart for emergency response to personal exposure.

References

  • MSDS of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-ethanesulfonic acid amide. (n.d.).
  • SAFETY DATA SHEET. (2009, September 30).
  • Ethanesulfonic acid - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • SAFETY DATA SHEET. (2025, May 12).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - G-Biosciences. (2019, June 28).
  • SAFETY DATA SHEET. (2009, September 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Phthalimide - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
  • N-(2-Oxoethyl)phthalimide - Safety Data Sheet - ChemicalBook. (2025, July 26).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, also known as N-phthaloyltaurine. This compound serves as a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, also known as N-phthaloyltaurine. This compound serves as a valuable building block in medicinal chemistry and drug development, where the phthalimide group acts as a protecting group for the primary amine of taurine, allowing for selective modifications at the sulfonic acid moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and robust validation methods.

Introduction

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a derivative of taurine, an abundant amino acid with diverse physiological roles. The introduction of the phthaloyl group, a common and stable amine protecting group, facilitates the chemical manipulation of the taurine scaffold. The phthalimide group is a pharmacophore found in various biologically active compounds and can be introduced by reacting phthalic anhydride with a primary amine. This protocol details a reliable method for the N-phthaloylation of taurine, a critical step for the synthesis of more complex taurine-containing molecules with potential therapeutic applications.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of taurine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product PhthalicAnhydride Phthalic Anhydride Reaction_Step1 Heat (e.g., in Acetic Acid) PhthalicAnhydride->Reaction_Step1 + Taurine Taurine (2-Aminoethanesulfonic acid) Taurine->Reaction_Step1 + Product 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Reaction_Step1->Product caption Figure 1: Overall reaction for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Caption: Figure 1: Overall reaction for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Phthalic AnhydrideReagent Grade, ≥99%Sigma-Aldrich
Taurine (2-Aminoethanesulfonic acid)Reagent Grade, ≥99%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Sodium Acetate (anhydrous)ACS GradeFisher Scientific
Ethanol95% or AbsoluteFisher ScientificFor recrystallization
Deionized Water
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Buchner funnel and filter paperFor filtration
Beakers, Erlenmeyer flasks
Rotary evaporatorFor solvent removal

Experimental Protocol

This protocol is adapted from established methods for the N-phthaloylation of amino acids.[1]

Step 1: Reaction Setup and Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask, combine phthalic anhydride (14.8 g, 0.1 mol), taurine (12.5 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

    • Causality: Sodium acetate acts as a catalyst, facilitating the reaction between the weakly basic amino group of taurine and the phthalic anhydride. Glacial acetic acid serves as the solvent and also aids in the dehydration step.[1]

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Reaction Assembly: Equip the flask with a reflux condenser and a magnetic stir bar. Place the setup in a heating mantle or an oil bath on a magnetic stirrer.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).

    • Expert Insight: The reaction time may need to be optimized. A longer reflux time might be necessary for complete conversion, but prolonged heating could lead to side product formation.

Step 2: Product Isolation and Purification
  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and unreacted taurine. Subsequently, wash with a small amount of cold ethanol to remove any unreacted phthalic anhydride.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Step 3: Recrystallization (Optional but Recommended)

For obtaining a highly pure product, recrystallization is recommended.

  • Dissolution: Dissolve the crude product in a minimal amount of hot 95% ethanol.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Characterization and Validation

The identity and purity of the synthesized 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid should be confirmed by various analytical techniques.

AnalysisExpected Results
Appearance White crystalline solid
Melting Point 158-163 °C (for the corresponding sulfonyl chloride)[2]
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.8-8.0 (m, 4H, Ar-H), 3.8-4.0 (t, 2H, N-CH₂), 3.0-3.2 (t, 2H, CH₂-SO₃H), ~12.0 (br s, 1H, SO₃H). Note: The sulfonic acid proton may be broad and exchangeable.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~168 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~124 (Ar-CH), ~50 (N-CH₂), ~38 (CH₂-SO₃H).
FT-IR (KBr, cm⁻¹)ν: ~3400-3000 (br, O-H of SO₃H), ~1770 and ~1710 (C=O, imide), ~1200 and ~1050 (S=O, sulfonic acid).

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Mix Phthalic Anhydride, Taurine, and NaOAc AddSolvent Add Glacial Acetic Acid Reactants->AddSolvent Reflux Reflux for 4-6 hours AddSolvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water and Ethanol Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize Characterize Characterize by MP, NMR, IR Dry->Characterize Recrystallize->Characterize caption Figure 2: Step-by-step workflow for the synthesis and purification.

Sources

Application

Application Notes and Protocols for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Phthalimide Derivative 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phthalimide Derivative

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a unique molecule that merges the well-established biological relevance of the phthalimide scaffold with the physicochemical advantages of a sulfonic acid moiety. The core structure, 1,3-dioxoisoindoline, is famously the backbone of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which have revolutionized the treatment of certain hematological cancers. These agents are known to exert their pleiotropic effects—including anti-proliferative, anti-angiogenic, and immunomodulatory actions—primarily through binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction redirects the ligase to ubiquitinate and subsequently degrade specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.

The addition of an ethanesulfonic acid group to this phthalimide core is a rational design choice anticipated to significantly enhance the compound's aqueous solubility. This is a critical feature for in vitro studies, as it simplifies stock solution preparation and ensures consistent, complete dissolution in cell culture media, thereby avoiding the precipitation issues that can confound experimental results with more hydrophobic molecules.

These application notes provide a comprehensive guide for researchers to investigate the biological activity of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. We will proceed with the hypothesis that this compound may function as a novel IMiD, leveraging the established mechanism of action of related molecules as a framework for experimental design. The following protocols are designed to be robust and self-validating, enabling the rigorous assessment of its potential as a cytotoxic or immunomodulatory agent.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is foundational to successful experimentation.

PropertyValue/InformationRationale for Cell Culture Application
Molecular Formula C₁₀H₉NO₅SDefines the composition of the molecule.
Molecular Weight 255.25 g/mol Essential for accurate preparation of stock solutions of known molarity.
Structure Phthalimide ring linked to an ethanesulfonic acid chain.The phthalimide moiety is the putative pharmacophore, while the sulfonic acid group is expected to govern solubility.
Solubility Predicted to be high in aqueous solutions (e.g., water, PBS, cell culture media).The highly polar sulfonic acid group should allow for direct dissolution in aqueous solvents, potentially eliminating the need for organic solvents like DMSO which can have off-target effects on cells.
Storage Store as a solid at 2-8°C, protected from moisture.Standard procedure for maintaining the stability and integrity of a sulfonic acid-containing compound.

Hypothesized Mechanism of Action: A CRBN-Dependent Pathway

We propose that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid may be recognized by the thalidomide-binding pocket of the Cereblon (CRBN) protein. This binding event is hypothesized to induce a conformational change in the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment and subsequent polyubiquitination of neo-substrate proteins, marking them for proteasomal degradation.

G cluster_0 Cell Cytoplasm cluster_1 Downstream Cellular Effects Compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid CRBN CRL4-CRBN E3 Ligase Complex Compound->CRBN Binds NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRBN->NeoSubstrate Recruits Proteasome 26S Proteasome NeoSubstrate->Proteasome Targets for Degradation Ub Ubiquitin Ub->NeoSubstrate Polyubiquitinates Degraded Degraded Peptides Proteasome->Degraded Degrades into Apoptosis Apoptosis Degraded->Apoptosis CellCycleArrest Cell Cycle Arrest Degraded->CellCycleArrest Immunomodulation Immunomodulation Degraded->Immunomodulation

Caption: Hypothesized mechanism of action for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Protocol 1: Assessing the Anti-Proliferative Effects on a Multiple Myeloma Cell Line

This protocol details a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line known to be sensitive to IMiDs, such as the MM.1S multiple myeloma cell line.

I. Materials and Reagents
  • Cell Line: MM.1S (human multiple myeloma cell line)

  • Compound: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Solvent: Sterile, nuclease-free water or PBS (phosphate-buffered saline), pH 7.4.

  • Assay Plate: Sterile, 96-well flat-bottom cell culture plates.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent ATP-based assay).

  • Positive Control: Lenalidomide or Pomalidomide.

  • Instrumentation: Humidified incubator (37°C, 5% CO₂), microplate reader with luminescence detection capabilities.

II. Experimental Workflow

G cluster_workflow Experimental Workflow prep_stock 1. Prepare 10 mM Stock Solution (Dissolve in sterile water/PBS) prep_dilutions 4. Prepare Serial Dilutions (100 µM down to 1 nM in complete medium) prep_stock->prep_dilutions seed_cells 2. Seed MM.1S Cells (10,000 cells/well in 96-well plate) incubate_initial 3. Incubate for 24 hours (Allow cells to adhere and stabilize) seed_cells->incubate_initial treat_cells 5. Treat Cells (Add diluted compound to wells) incubate_initial->treat_cells prep_dilutions->treat_cells incubate_treatment 6. Incubate for 72 hours treat_cells->incubate_treatment add_reagent 7. Add CellTiter-Glo Reagent incubate_treatment->add_reagent incubate_final 8. Incubate for 10 minutes (Lyse cells and stabilize signal) add_reagent->incubate_final read_plate 9. Read Luminescence incubate_final->read_plate analyze_data 10. Analyze Data (Normalize to vehicle control, plot dose-response curve, calculate IC₅₀) read_plate->analyze_data

Caption: Workflow for assessing the anti-proliferative effects of the compound.

III. Step-by-Step Methodology
  • Preparation of Stock Solution (10 mM):

    • Accurately weigh 2.55 mg of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

    • Dissolve in 1 mL of sterile, nuclease-free water or PBS.

    • Vortex thoroughly until completely dissolved. The sulfonic acid moiety should facilitate dissolution without heating.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture MM.1S cells to a healthy, logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well).

    • Include wells for vehicle control (no compound) and positive control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows cells to recover from handling and enter a consistent growth phase.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in complete growth medium. A common starting point is a 2X concentration series ranging from 200 µM to 2 nM.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution to achieve the final desired concentrations (100 µM to 1 nM).

    • For the vehicle control wells, add 100 µL of complete medium containing the same concentration of the solvent (water/PBS) used for the highest compound concentration.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe significant anti-proliferative effects of IMiDs.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

IV. Data Analysis and Interpretation
  • Normalization: Average the luminescent signal from the replicate vehicle control wells. This value represents 100% cell viability. Normalize the readings from all other wells to this value:

    • % Viability = (Signal_sample / Signal_vehicle) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithmic concentration of the compound.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

V. Expected Results and Self-Validation
  • A successful experiment will show a dose-dependent decrease in cell viability.

  • The positive control (Lenalidomide) should yield an IC₅₀ value consistent with published literature for MM.1S cells, thereby validating the assay's sensitivity and the cell line's responsiveness.

  • The vehicle control should show high luminescence, indicating healthy, proliferating cells.

  • The dose-response curve should be sigmoidal, allowing for an accurate IC₅₀ determination.

CompoundHypothetical IC₅₀ in MM.1S Cells
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid To be determined (TBD)
Lenalidomide (Positive Control) ~1 µM
Vehicle Control (Water/PBS) No inhibition

Troubleshooting and Scientific Considerations

  • Compound Precipitation: Although unlikely due to the sulfonic acid group, if precipitation is observed at high concentrations, reconsider the stock concentration or the highest concentration used in the assay.

  • Inconsistent Results: Ensure consistent cell seeding density and proper mixing of reagents. Passage number of cells can also affect sensitivity; use cells within a consistent low passage range.

  • Mechanism Confirmation: A lack of activity does not necessarily mean the compound is inert. The target protein (CRBN) or downstream effectors may not be present or relevant in the chosen cell line. To confirm a CRBN-dependent mechanism, one could perform the assay in a CRBN-knockout cell line, where the compound's activity should be significantly attenuated.

References

  • Cereblon as a Target for Immunomodulatory Drugs. Nature Reviews Cancer. [Link]

Method

Application Notes and Protocols for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid in Cancer Research

Introduction: The Emerging Potential of Phthalimide Derivatives in Oncology The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Phthalimide Derivatives in Oncology

The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Historically, the most well-known phthalimide derivative is thalidomide, which despite its tragic history, has been repurposed as a successful anticancer agent, particularly for multiple myeloma. This has spurred significant interest in developing novel phthalimide-based compounds for oncology applications.[2] These derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cellular cytoskeleton.[3][4][5]

This guide focuses on 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (CAS 4443-24-7), a phthalimide derivative containing a sulfonic acid moiety. The inclusion of the sulfonic acid group can enhance the compound's water solubility, a valuable property for drug development.[6] While specific research on the anticancer applications of this particular molecule is emerging, its structural similarity to other biologically active phthalimides and sulfonamides suggests a strong potential for its use in cancer research.[7]

These application notes provide a detailed framework for investigating the potential anticancer properties of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. The protocols outlined below are based on established methodologies for evaluating compounds that target key cancer-related pathways and processes.

I. Preliminary Cytotoxicity Screening: Establishing a Baseline for Anticancer Activity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This provides a baseline understanding of its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Application Note: In Vitro Cytotoxicity Profiling

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in a panel of human cancer cell lines. A diverse panel, including but not limited to breast (e.g., MCF-7), colon (e.g., HCT-116), and prostate (e.g., PC3) cancer cell lines, is recommended to assess the compound's spectrum of activity.

Protocol: MTT Assay for Cell Viability

Materials:

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • Human cancer cell lines (e.g., MCF-7, HCT-116, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Expected Outcome: This assay will provide IC50 values for the compound across different cancer cell lines, indicating its potency and selectivity.

II. Mechanistic Studies: Unraveling the Mode of Action

Based on the known activities of related phthalimide and sulfonamide derivatives, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid may exert its anticancer effects through various mechanisms. The following application notes and protocols are designed to investigate these potential modes of action.

Application Note 1: Investigating the Induction of Apoptosis

Many effective anticancer agents work by inducing apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Expected Outcome: An increase in the percentage of Annexin V-positive cells upon treatment would indicate that the compound induces apoptosis.

Visualization of Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis start Seed cancer cells in 6-well plates treat Treat with 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid start->treat harvest Harvest adherent and floating cells treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow Analyze by flow cytometry stain->flow analyze Quantify cell populations (Live, Apoptotic, Necrotic) flow->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Application Note 2: Evaluation of PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10] Phthalimide derivatives have been shown to inhibit this pathway.[5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and S6 ribosomal protein, to determine if the compound has an inhibitory effect.

Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Materials:

  • Cancer cell line of interest

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Expected Outcome: A decrease in the phosphorylation of Akt and S6 in treated cells compared to the control would suggest inhibition of the PI3K/Akt/mTOR pathway.

Visualization of PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibitor Potential Inhibition Site RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Akt (Thr308) mTORC1 mTORC1 Akt->mTORC1 P-mTOR S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Application Note 3: Assessing Inhibition of TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages by promoting invasion and metastasis.[11] Inhibition of this pathway is a promising therapeutic strategy.[12] The effect of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid on TGF-β signaling can be assessed by measuring the expression of downstream target genes.

Protocol: qPCR for TGF-β Target Gene Expression

Materials:

  • Cancer cell line responsive to TGF-β (e.g., MDA-MB-231)

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • Recombinant human TGF-β1

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Treat cells with the compound in the presence or absence of TGF-β1 stimulation.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells and synthesize cDNA.

  • qPCR:

    • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome: A reduction in the TGF-β1-induced expression of target genes in the presence of the compound would indicate inhibition of the TGF-β signaling pathway.

Application Note 4: Investigating Disruption of Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer mechanism.[13] Some sulfonamide derivatives have been shown to inhibit tubulin polymerization.[14] An in vitro tubulin polymerization assay can directly measure the effect of the compound on microtubule formation.

Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

  • Positive control (e.g., colchicine or paclitaxel)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture according to the kit manufacturer's instructions.

    • Add the compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization:

    • Add the tubulin solution to the wells to initiate polymerization.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals for 60-90 minutes.[1]

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate polymerization curves.

    • Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Expected Outcome: A decrease in the rate and extent of fluorescence increase in the presence of the compound would indicate inhibition of tubulin polymerization.

III. Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Measured Expected Data Output Interpretation
MTT Assay Cell viabilityIC50 values (µM)Lower IC50 indicates higher cytotoxicity.
Annexin V/PI Assay Percentage of apoptotic cells% of Annexin V+ cellsIncreased percentage indicates apoptosis induction.
Western Blot Protein phosphorylationRelative band intensityDecreased p-Akt/Akt ratio indicates PI3K pathway inhibition.
qPCR Relative gene expressionFold change in mRNA levelsDecreased target gene expression indicates TGF-β pathway inhibition.
Tubulin Polymerization Assay Fluorescence intensityPolymerization curvesFlattened curve indicates inhibition of microtubule formation.

Conclusion

The application notes and protocols provided in this guide offer a comprehensive framework for the initial investigation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid as a potential anticancer agent. By systematically evaluating its cytotoxicity and exploring its effects on key cancer-related pathways, researchers can elucidate its mechanism of action and determine its therapeutic potential. The structural features of this compound, combining the proven phthalimide scaffold with a solubilizing sulfonic acid group, make it a promising candidate for further development in cancer research.

References

  • Phthalimide derivatives developed as anticancer agents. - ResearchGate. Available at: [Link]

  • Worsley CM, Veale RB, Mayne ES (2022) Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE 17(6): e0270599. Available at: [Link]

  • Belluti, S. et al. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. International Journal of Molecular Sciences, 20(1), 28. Available at: [Link]

  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics - MDPI. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Paraiso, W. K., & Alea, G. V. (2013).
  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Habibi, D., & Pordanjani, H. M. (2017). Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives.
  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Thalidomide and Phthalimide Esters as Antitumor Agents. Available at: [Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents - Redalyc. Available at: [Link]

  • Omran Fhid et al. Der Pharma Chemica, 2015, 7 (11):240-242.
  • Synthesis of novel sulfonamide derivatives containing phthalimide moiety. Available at: [Link]

  • Inhibition assay. (a) The application of TGF-β1 small interfering RNA... - ResearchGate. Available at: [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid - MySkinRecipes. Available at: [Link]

  • 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonyl azide - SBS Genetech. Available at: [Link]

  • Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed. Available at: [Link]

  • Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - MDPI. Available at: [Link]

  • Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PMC - PubMed Central. Available at: [Link]

  • Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed. Available at: [Link]

  • Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) - MDPI. Available at: [Link]

  • Inhibition of TGF-β signaling pathway. The TGF-β signaling pathway is... - ResearchGate. Available at: [Link]

  • Inhibition of the PI3K/AKT/mTOR signaling pathway inhibits tumor cell... - ResearchGate. Available at: [Link]

  • Normalizing the Tumor Microenvironment: A New Frontier in Ovarian Cancer Therapy. Available at: [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N. Available at: [Link]

  • 1,3-Dioxo-2-isoindolineethanesulfonate | C10H8NO5S- | CID 4079888 - PubChem. Available at: [Link]

  • The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed. Available at: [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PubMed Central. Available at: [Link]

  • Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - MDPI. Available at: [Link]

  • US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents.
  • N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling - PubMed. Available at: [Link]

  • Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells. Available at: [Link]

  • Novel phthalimide analogs as anti-angiogenic and anti-cancer agents - ResearchGate. Available at: [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid as a potential enzyme inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid as a potential enzyme inhibitor. While this specific molecule is primarily recognized as a synthetic intermediate, its core structural motifs—the phthalimide group and the ethanesulfonic acid moiety—are well-established pharmacophores known to interact with various enzyme classes. This guide offers the scientific rationale for exploring its inhibitory potential, along with detailed, adaptable protocols for screening and characterizing its activity against key enzyme families, including proteases, kinases, and lipoxygenases.

Introduction: Unveiling the Inhibitory Potential

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a unique molecule that combines two key structural features with a history of significance in medicinal chemistry. The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure found in a wide array of biologically active compounds. Derivatives of phthalimide have been reported as inhibitors of transmembrane carbonic anhydrase isoforms IX and XII[1]. Furthermore, the sulfonamide group, closely related to the sulfonic acid in our target molecule, is a classic zinc-binding group found in potent inhibitors of enzymes like carbonic anhydrases[2][3]. The combination of these moieties in a single, relatively small molecule makes 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid an intriguing candidate for enzyme inhibition screening.

The rationale for investigating this compound stems from the established activities of its constituent parts:

  • The Phthalimide Core: This planar, aromatic system can engage in various non-covalent interactions within an enzyme's active site, including pi-pi stacking and hydrophobic interactions. N-substituted isoindoline-1,3-diones have been explored as inhibitors of cyclooxygenases (COX)[4], cholinesterases[5], and have shown potential as anticancer agents[6].

  • The Ethanesulfonic Acid Moiety: The highly acidic and polar sulfonic acid group can form strong hydrogen bonds and ionic interactions with basic amino acid residues (e.g., lysine, arginine) in an enzyme's active site. This can contribute significantly to the binding affinity and specificity of the molecule. Sulfonamide-containing isoindole-1,3-diones have demonstrated potent inhibition of glucosidase, aldose reductase, and tyrosinase[7].

Given this background, it is plausible that 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid could exhibit inhibitory activity against enzymes where these types of interactions are crucial for substrate recognition and catalysis. This document provides the foundational protocols to test this hypothesis.

Potential Enzyme Targets and Mechanistic Considerations

Based on the structural characteristics of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid, several classes of enzymes present themselves as primary targets for screening.

  • Serine Proteases: The phthalimide group in related N-(sulfonyloxy)phthalimides has been shown to act as a suicide substrate for serine proteases like chymotrypsin and leukocyte elastase[8]. The enzyme-catalyzed opening of the heterocyclic ring can lead to an irreversible modification of the active site[8].

  • Protein Kinases: The isoindolinone core is a key feature of inhibitors of Bruton's tyrosine kinase (BTK), suggesting that the phthalimide structure can be accommodated in the ATP-binding pocket of kinases[9]. The sulfonic acid group could potentially interact with the conserved lysine residue in the kinase domain.

  • Lipoxygenases (LOX): Phthalimide-based compounds have been synthesized and identified as potent 15-lipoxygenase-1 inhibitors[10]. The hydrophobic phthalimide can occupy the substrate-binding pocket that normally accommodates fatty acids like arachidonic acid.

  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a classic zinc-binding pharmacophore in numerous CA inhibitors[2][11]. While our compound has a sulfonic acid, its potential to coordinate with the active site zinc ion warrants investigation.

The following diagram illustrates the hypothetical interaction of the key pharmacophores of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid within an enzyme active site.

G cluster_0 Enzyme Active Site cluster_1 Hydrophobic Pocket cluster_2 Charged/Polar Region Phthalimide Phthalimide Moiety cluster_1 cluster_1 Phthalimide->cluster_1 π-π stacking/ hydrophobic interactions Sulfonic_Acid Sulfonic Acid Group Amino_Acids Basic Amino Acid (e.g., Lys, Arg) Sulfonic_Acid->Amino_Acids Ionic interaction/ H-bonding Inhibitor 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Inhibitor->Phthalimide Enters Inhibitor->Sulfonic_Acid Positions G A Prepare Reagents (Buffer, Trypsin, Inhibitor, BAPNA) B Add Buffer, Trypsin, and Inhibitor to Microplate Wells A->B C Pre-incubate at RT (e.g., 10 min) B->C D Initiate Reaction with BAPNA C->D E Kinetic Read at 410 nm (e.g., every 30s for 5 min) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Workflow for the trypsin inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare working solutions of trypsin (e.g., 0.1 mg/mL in buffer) and L-BAPNA (e.g., 1 mM in buffer). Keep on ice.

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: 50 µL of buffer + 25 µL of trypsin solution + 25 µL of inhibitor dilution.

    • Control (No Inhibitor): 75 µL of buffer + 25 µL of trypsin solution.

    • Blank (No Enzyme): 100 µL of buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.[12]

  • Reaction Initiation: Add 100 µL of the L-BAPNA solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every 30 seconds for 5-10 minutes.[13]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot % Inhibition vs. log([Inhibitor]) and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Tyrosine Kinase Inhibition Assay

This protocol describes a general, fluorescence polarization-based assay for tyrosine kinase activity. Inhibition is measured by a change in the fluorescence polarization signal.

Materials:

  • Recombinant Tyrosine Kinase (e.g., Src, Abl)

  • Tyrosine kinase substrate peptide

  • ATP

  • Kinase reaction buffer

  • Fluorescence polarization-based detection kit (e.g., Thermo Fisher's Tyrosine Kinase Assay Kit, Red) [14]* 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid stock solution

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the assay kit. Prepare serial dilutions of the inhibitor in the appropriate buffer (often containing a low percentage of DMSO).[14]

  • Assay Setup (in a 384-well plate):

    • To each well, add the kinase, substrate peptide, and either the inhibitor dilution or vehicle control (for 100% activity). The total volume should be small (e.g., 10 µL).

  • Reaction Initiation: Add ATP to each well to start the kinase reaction (e.g., 5 µL of a concentrated ATP solution).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Quench and Detection: Add the quench/detection mixture (containing EDTA to stop the reaction, a phosphotyrosine-specific antibody, and a fluorescent tracer) to each well as per the kit protocol.[14]

  • Measurement: Incubate for the recommended time to allow the detection reagents to equilibrate, then measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The polarization values will be inversely proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition based on the signals from the control (no inhibitor) and blank (no enzyme) wells.

    • Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Protocol for 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the formation of a conjugated diene hydroperoxide when 15-LOX acts on linoleic acid. Inhibition is observed as a decrease in the rate of absorbance increase at 234 nm.

Materials:

  • Soybean 15-lipoxygenase (a common model enzyme)

  • Linoleic acid substrate

  • Borate buffer (e.g., 0.1 M, pH 9.0)

  • 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid stock solution

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of 15-LOX in borate buffer.

    • Prepare a stock solution of linoleic acid (e.g., in ethanol) and then a working solution in buffer.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In each well or cuvette, add the assay buffer, the inhibitor dilution (or vehicle for control), and the 15-LOX enzyme solution.[15]

  • Pre-incubation: Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor-enzyme interaction.[12][15]

  • Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[15][16]

  • Data Analysis:

    • Determine the initial reaction velocity (rate) from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the previous protocols.

Data Interpretation and Expected Outcomes

The primary output from these screening assays will be the IC₅₀ value for each enzyme tested. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

ParameterDescriptionTypical Units
IC₅₀ Half-maximal inhibitory concentrationµM or nM
% Inhibition The percentage by which enzyme activity is reduced at a specific inhibitor concentration.%
Ki Inhibition constant; a measure of the inhibitor's binding affinity.µM or nM

A low IC₅₀ value (in the micromolar to nanomolar range) would suggest that 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid is a potent inhibitor of the tested enzyme. Further studies, such as mechanism of action (e.g., competitive, non-competitive) and specificity profiling against a panel of related enzymes, would be necessary next steps for any promising results.

Conclusion

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid possesses structural motifs that are hallmarks of known enzyme inhibitors. The protocols detailed in these application notes provide a robust framework for systematically evaluating its potential as an inhibitor of key enzyme classes relevant to drug discovery. The provided methodologies are designed to be adaptable and serve as a starting point for more in-depth mechanistic and specificity studies. Successful identification of inhibitory activity would validate the rational, structure-based approach to screening and could uncover a novel lead compound for therapeutic development.

References

  • (US10105323B2 - Pharmaceutical dosage form for immediate release of an indolinone derivative - Google P
  • (WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)
  • (US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google P
  • (US9758508B2 - 2,3-dihydro-isoindole-1-on derivative as BTK kinase suppressant, and pharmaceutical composition including same - Google P
  • (Tyrosine Kinase Assay Kit, Red* - Thermo Fisher Scientific, n.d.)
  • (Procedure for assay of 15-lipoxygenase inhibition - ResearchG
  • Neumann, U., & Gütschow, M. (1994). N-(sulfonyloxy)phthalimides and analogues are potent inactivators of serine proteases. Journal of Biological Chemistry, 269(34), 21561–21567. [Link]

  • (Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC - PubMed Central, n.d.)
  • (Lipoxygenase Inhibitor Screening Assay Kit - Cayman Chemical, n.d.)
  • (Assay Procedure for Protease - Sigma-Aldrich, n.d.)
  • (An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - MDPI, n.d.)
  • (Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study | Request PDF - ResearchG
  • (Substituted isoquinolin-1(2H)
  • (Pierce Protease Assay Kit - Thermo Fisher Scientific, n.d.)
  • (DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIA - Farmacia Journal, n.d.)
  • (Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH, n.d.)
  • (15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC - NIH, n.d.)
  • (Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - NIH, n.d.)
  • (N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transform
  • (Enzymatic Assay of Trypsin Inhibition - Protocols.io, 2019)
  • (Universal Tyrosine Kinase Assay Kit - Takara Bio, n.d.)
  • (Lipoxygenase Activity Assay Kit - Sigma-Aldrich, n.d.)
  • Akkazancıoğlu, E., & Altan, A. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • (Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark, n.d.)
  • (Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio, n.d.)
  • (Kinase assays | BMG LABTECH, 2020)
  • (Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities, n.d.)
  • (Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI, n.d.)
  • (Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide deriv
  • (A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI, n.d.)

Sources

Method

Application Notes & Protocols: Preparation of Stock Solutions of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (CAS: 4443-24-7). Targeting researchers in chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (CAS: 4443-24-7). Targeting researchers in chemistry, biology, and drug development, these protocols emphasize safety, accuracy, and solution stability. We present methodologies for creating both aqueous and organic-based stock solutions, addressing the compound's physicochemical properties and potential solubility challenges. The protocols incorporate quality control checks and troubleshooting guidance to ensure the reliability and reproducibility of experimental outcomes.

Introduction and Physicochemical Overview

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a bifunctional molecule featuring a phthalimide group and a sulfonic acid moiety. The phthalimide structure is a common building block in the synthesis of pharmaceuticals and other bioactive molecules, often used as a protecting group for primary amines in the Gabriel synthesis.[1] The ethanesulfonic acid group is a strong acid that imparts high water solubility and a negative charge at physiological pH, a characteristic leveraged in compounds like MES buffer.[2]

The accurate preparation of stock solutions is the foundational step for any downstream application, from chemical synthesis to biological assays. The strong acidic nature of the sulfonic acid group and the relatively nonpolar phthalimide ring present unique considerations for solvent selection, pH adjustment, and storage to prevent degradation or precipitation. This guide explains the causal logic behind each procedural step to empower researchers to adapt the protocols to their specific experimental needs.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid[]
CAS Number 4443-24-7[][4]
Molecular Formula C₁₀H₉NO₅S[]
Molecular Weight 255.25 g/mol []
Appearance White to off-white solid (typical)Assumed
pKa < 2 (estimated for sulfonic acid group)[5]

Health and Safety Precautions

Before handling the compound, review the Safety Data Sheet (SDS) from the supplier. In the absence of a specific SDS, handle the compound with the precautions appropriate for related phthalimides and sulfonic acids.

  • Engineering Controls : Handle the solid powder and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves (inspect before use), and safety glasses with side shields or goggles.[7][8]

  • Handling : Avoid dust formation when working with the solid.[8][9] Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[7][10]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[7][8]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[11]

Critical Materials and Equipment

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (reagent grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Spatula and weigh paper/boat

  • Appropriate volumetric flasks (Class A) and pipettes

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Solvents:

    • Type I (18.2 MΩ·cm) sterile water

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Phosphate-Buffered Saline (PBS), sterile

  • pH meter, calibrated

  • 1 M NaOH and 1 M HCl solutions for pH adjustment

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Sonicator bath

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended for low protein binding)

  • Cryogenic storage vials

Protocol I: Preparation of an Aqueous Stock Solution (e.g., 100 mM in PBS)

This protocol is the primary choice for biological applications where organic solvents may be cytotoxic. The sulfonic acid group suggests good aqueous solubility, though the phthalimide moiety may limit it at very high concentrations.

Rationale : Using a buffer like PBS helps maintain a stable physiological pH. The strong acidity of the compound requires pH adjustment for use in most biological systems.

Step-by-Step Methodology:

  • Calculation : Determine the mass of the compound needed. For 10 mL of a 100 mM solution:

    • Mass (g) = 0.100 mol/L × 0.010 L × 255.25 g/mol = 0.2553 g (255.3 mg)

  • Weighing : Tare an appropriate weigh boat on an analytical balance. Carefully weigh 255.3 mg of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

  • Initial Dissolution : Transfer the powder to a 15 mL conical tube or a small beaker. Add ~7 mL of sterile PBS. Capping and vortexing vigorously is the first step. To prevent the powder from clumping, it is often effective to first create a slurry with a small volume of solvent before adding the remainder.

  • Assisted Solubilization : If the compound does not fully dissolve, use one or both of the following methods:

    • Sonication : Place the tube in a sonicator bath for 5-10 minute intervals, allowing the solution to cool between cycles to prevent heating.

    • Magnetic Stirring : Add a small, sterile stir bar and let the solution stir for 15-30 minutes.

  • pH Measurement & Adjustment : Once fully dissolved, check the pH of the solution. It will be highly acidic. Slowly add 1 M NaOH dropwise while stirring or vortexing, constantly monitoring the pH until it reaches the desired value (e.g., pH 7.4). Be cautious not to overshoot the target pH.

  • Final Volume Adjustment : Transfer the solution to a 10 mL Class A volumetric flask. Rinse the original tube with a small amount of PBS and add the rinse to the flask to ensure a complete transfer. Carefully add PBS to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity.

  • Sterilization : Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container. Do not autoclave . Sulfonic acid-containing buffers can degrade and turn yellow upon autoclaving.[12]

  • Aliquoting & Storage : Dispense the sterile stock solution into single-use aliquots in cryogenic vials to avoid repeated freeze-thaw cycles.

Protocol II: Preparation of a High-Concentration Organic Stock Solution (e.g., 500 mM in DMSO)

This protocol is for applications requiring a higher concentration than achievable in aqueous media or for chemical reactions where water is undesirable.

Rationale : DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. However, its concentration must be carefully controlled in biological assays (typically <0.5% v/v) due to potential toxicity.

Step-by-Step Methodology:

  • Calculation : Determine the mass of the compound needed. For 5 mL of a 500 mM solution:

    • Mass (g) = 0.500 mol/L × 0.005 L × 255.25 g/mol = 0.6381 g (638.1 mg)

  • Weighing : Following the procedure in Protocol I, weigh 638.1 mg of the compound into a sterile 15 mL conical tube.

  • Dissolution : Add 4 mL of anhydrous DMSO to the tube. Cap tightly and vortex for 2-3 minutes. The compound should readily dissolve. If needed, sonication or gentle warming (to 30-37°C) can be applied.

  • Final Volume Adjustment : Add DMSO to bring the final volume to 5.0 mL. Vortex thoroughly to mix. Note: pH adjustment is generally not performed on organic stock solutions.

  • Aliquoting & Storage : Dispense into single-use aliquots in appropriate vials (e.g., glass or polypropylene).

Quality Control and Validation

A properly prepared stock solution is critical for data integrity. The following self-validating checks should be performed:

  • Visual Inspection : The final solution should be clear, colorless, and free of any visible particulates.

  • pH Verification : For aqueous solutions, confirm that the final pH is within ±0.1 units of the target.

  • Concentration Confirmation (Optional) : If the compound has a known molar extinction coefficient at a specific wavelength, UV-Vis spectrophotometry can be used to confirm the concentration of a diluted aliquot.

  • Labeling : Each aliquot must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.

Storage and Stability

  • Aqueous Stocks : Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Protect from light. Avoid repeated freeze-thaw cycles.

  • DMSO Stocks : Store aliquots at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic; ensure vials are tightly sealed.

  • Stability Check : Before use, thaw an aliquot and inspect for any signs of precipitation. If precipitate is observed, attempt to redissolve by warming and vortexing. If it persists, the solution may have degraded or exceeded its solubility limit and should be discarded.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in aqueous buffer. Concentration exceeds solubility limit.Try gentle warming (37°C) or longer sonication. If unsuccessful, prepare a lower concentration stock or switch to Protocol II (DMSO).
Solution is cloudy or has particulates after filtration. Incomplete dissolution; filter incompatibility or failure.Ensure complete dissolution before filtering. Check that the filter material (PVDF, PES) is compatible with the solution. Use a new filter.
pH is unstable or difficult to adjust. Insufficient buffering capacity; highly concentrated acid.Ensure the buffer (e.g., PBS) is correctly prepared. Use a more dilute titrant (e.g., 0.1 M NaOH) for finer control.
Precipitate forms after freezing and thawing. Compound has low solubility at colder temperatures.Warm the aliquot to room temperature or 37°C and vortex to redissolve. If this is a recurring issue, consider preparing a lower concentration stock.
Aqueous solution turns yellow over time. Degradation of the compound.This may indicate instability. Prepare fresh stock solutions more frequently. Store protected from light at -80°C.

Experimental Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation & Weighing cluster_dissolution Dissolution Path cluster_final Finalization & Storage calc Calculate Mass weigh Weigh Compound in Fume Hood calc->weigh solvent Select Solvent weigh->solvent aqueous Aqueous Path (e.g., PBS) solvent->aqueous For Biological Assays organic Organic Path (e.g., DMSO) solvent->organic For High Concentration diss_aq Dissolve using Vortex/Sonication aqueous->diss_aq diss_org Dissolve in DMSO organic->diss_org ph Adjust pH to Target (e.g., 7.4) diss_aq->ph filter Sterile Filter (0.22 µm) ph->filter aliquot Aliquot into Vials diss_org->aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store

Sources

Application

A Method for Evaluating Acetylcholinesterase (AChE) Inhibition Using Novel Isoindoline-1,3-dione Analogs: A Protocol Featuring 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid as a Test Compound

An Application Note and Protocol for Researchers Introduction Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1][2] The inhibition of AChE is a cornerstone therapeutic strategy for managing symptomatic cognitive decline in neurodegenerative disorders such as Alzheimer's disease (AD).[3][4] By preventing ACh breakdown, AChE inhibitors increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]

The isoindoline-1,3-dione (also known as phthalimide) scaffold has emerged as a structure of interest in the design of novel AChE inhibitors.[3][5] Various derivatives have been synthesized and evaluated, demonstrating that this chemical class holds potential for developing new therapeutic agents.[3][5] This document provides a comprehensive protocol for screening and characterizing the AChE inhibitory potential of novel compounds, using 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid as a representative test compound from this class.

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is an interesting candidate for screening due to its chemical structure, which includes the core phthalimide group and a highly polar ethanesulfonic acid moiety.[][7] The sulfonic acid group is known to significantly enhance water solubility, a valuable property in drug design for improving bioavailability.[8] This protocol is based on the well-established Ellman's method, a rapid, reliable, and cost-effective colorimetric assay suitable for high-throughput screening.[2][9]

Assay Principle: The Ellman's Method

The Ellman's assay is a widely used spectrophotometric method to measure cholinesterase activity.[2] The workflow is based on the following reaction sequence:

  • Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATChI), into thiocholine and acetic acid.

  • Colorimetric Reaction: The produced thiocholine, a thiol compound, rapidly reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Signal Detection: This reaction yields a mixed disulfide and 5-thio-2-nitrobenzoate (TNB²⁻), a stable and intensely yellow-colored anion. The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[2][10]

When an inhibitory compound is present, the rate of ATChI hydrolysis decreases, resulting in a slower rate of color development. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control reaction.[2]

Ellman_Method cluster_enzymatic Step 1: Enzymatic Reaction cluster_colorimetric Step 2: Colorimetric Detection cluster_detection Step 3: Signal Quantification ATChI Acetylthiocholine (ATChI) Thiocholine Thiocholine ATChI->Thiocholine Hydrolysis Thiocholine_ref Thiocholine AChE AChE Enzyme AChE->ATChI Catalyzes Inhibitor Test Compound (e.g., 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid) Inhibitor->AChE Inhibits DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Quantified by Thiocholine_ref->TNB Reacts with

Caption: The reaction principle of the Ellman's method for AChE activity.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple concentrations of a test compound.

Part 1: Materials and Reagents

Equipment:

  • 96-well flat-bottom microplates

  • Multichannel pipette (recommended for quick additions)

  • Microplate reader capable of kinetic measurements at 412 nm[2]

  • Standard laboratory glassware and consumables

  • Incubator set to 37°C (optional, for endpoint assays)[2]

Reagents:

  • Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0). Prepare using KH₂PO₄/K₂HPO₄ salts.

  • AChE Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel). Prepare a stock solution and dilute to a working concentration of ~0.2-0.4 Units/mL in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[1]

  • DTNB Solution (Ellman's Reagent): 10 mM stock. Dissolve 39.6 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) in 10 mL of Assay Buffer. Store protected from light at 4°C.

  • ATChI Substrate Solution: 10 mM stock. Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare this solution fresh daily.[2]

  • Test Compound: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (CAS 4443-24-7).[] Prepare a 10 mM stock solution in a suitable solvent (e.g., deionized water or DMSO).

  • Positive Control: Donepezil or another known AChE inhibitor. Prepare a stock solution in the same solvent as the test compound.

Causality Insight: The use of pH 8.0 buffer is a compromise between the optimal pH for AChE activity and the chemical stability of the ATChI substrate, which can undergo spontaneous hydrolysis at higher pH values. This ensures a robust and reproducible assay window.

Part 2: Assay Procedure
  • Test Compound Preparation:

    • Prepare serial dilutions of the 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

    • Note: If using DMSO as a solvent, ensure the final concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme inhibition.[2] Prepare a corresponding solvent control.

  • Microplate Setup (Total Volume: 200 µL):

    • Blank Wells (No Enzyme): 150 µL Assay Buffer + 25 µL ATChI Solution.

    • Control Wells (100% Activity): 100 µL Assay Buffer + 25 µL AChE Solution + 25 µL Solvent Control.

    • Test Compound Wells: 100 µL of the respective test compound dilution + 25 µL AChE Solution.

    • Positive Control Wells: 100 µL of the positive control dilution + 25 µL AChE Solution.

  • Reaction Protocol:

    • Step A: Add the appropriate volumes of Assay Buffer, test compound dilutions, solvent control, or positive control to the designated wells of the 96-well plate.

    • Step B: Add 25 µL of the AChE working solution to all wells except the Blanks.

    • Step C: Add 50 µL of the DTNB solution to all wells.

    • Step D (Pre-incubation): Mix the plate gently and pre-incubate for 15 minutes at room temperature. This allows the test compound to interact with the enzyme before the substrate is introduced.[5]

    • Step E (Reaction Initiation): To start the reaction, add 25 µL of the ATChI substrate solution to all wells. Use of a multichannel pipette is highly recommended to ensure simultaneous initiation across the plate.

    • Step F (Measurement): Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every 60 seconds for 10-15 minutes.[2]

AChE_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Reagents: - Assay Buffer (pH 8.0) - AChE, DTNB, ATChI Stocks P2 Prepare Serial Dilutions of Test Compound P1->P2 S1 Dispense Buffers, Test Compounds, Controls P2->S1 S2 Add AChE Enzyme (except to Blanks) S1->S2 S3 Add DTNB Reagent S2->S3 S4 Pre-incubate (15 min) S3->S4 R1 Initiate Reaction: Add ATChI Substrate S4->R1 R2 Measure Absorbance (412 nm) Kinetically for 10-15 min R1->R2 A1 Calculate Reaction Rate (ΔAbs / min) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Determine IC₅₀ A2->A3

Caption: Experimental workflow for the AChE inhibition assay.

Part 3: Data Analysis and Interpretation
  • Calculate the Rate of Reaction:

    • For each well, plot absorbance (A₄₁₂ nm) versus time (minutes).

    • Determine the slope of the linear portion of this curve. This slope represents the reaction rate (V) in units of ΔAbs/min.[2]

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

  • Calculate Percentage Inhibition:

    • Use the following formula to calculate the percent inhibition for each concentration of the test compound:[2][4] % Inhibition = [ (V_control - V_test) / V_control ] × 100

      • Where V_control is the reaction rate in the absence of an inhibitor (Control Wells).

      • Where V_test is the reaction rate in the presence of the test compound.

  • Determine the IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

    • Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Example Data Presentation:

Compound Conc. [µM]Log [Conc.]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.05200.0
0.1-1.00.04954.8
10.00.041121.0
101.00.026549.0
1002.00.010480.0
10003.00.003194.0

Trustworthiness Check: A self-validating protocol includes robust controls. The "No Enzyme" blank corrects for non-enzymatic substrate breakdown. The "No Inhibitor" control defines 100% enzyme activity, and a known inhibitor (positive control) confirms the assay is sensitive to inhibition. These elements are essential for reliable and interpretable results.

References
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. (n.d.). MySkinRecipes. [Link]

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. (n.d.). PubChem. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. (n.d.). PMC. [Link]

  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents. (n.d.). NIH. [Link]

  • 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonyl azide. (n.d.). SBS Genetech. [Link]

  • Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. (2022). ResearchGate. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2018). PubMed. [Link]

  • Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N. (n.d.). De Gruyter. [Link]

  • Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. (2022). MDPI. [Link]

Sources

Method

In Vitro Assay Framework for the Functional Characterization of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

An Application Note and Protocol Guide Abstract The phthalimide scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore in numerous clinically significant agents, including those with an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The phthalimide scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore in numerous clinically significant agents, including those with anti-inflammatory and anticancer properties.[1][2][3] This document provides a detailed methodological framework for the initial in vitro characterization of a specific phthalimide derivative, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. As a novel compound, its biological activity is yet to be fully elucidated. This guide, therefore, presents a two-stage approach for its preliminary assessment. The first stage establishes a cytotoxicity profile using a foundational cell viability assay (MTT), which is critical for determining appropriate concentration ranges for subsequent functional studies.[4][5] The second stage proposes a robust, cell-based functional assay to screen for potential anti-inflammatory activity by measuring the inhibition of prostaglandin E2 (PGE2) production in a lipopolysaccharide (LPS)-stimulated macrophage model.[6] This application note provides detailed, step-by-step protocols, data analysis guidelines, and the scientific rationale behind the experimental design, intended to equip researchers in drug discovery and development with a validated starting point for investigating this and similar novel molecules.

Introduction and Scientific Rationale

The isoindoline-1,3-dione core of the phthalimide structure is a privileged scaffold in drug design, largely due to its favorable physicochemical properties, including the hydrophobicity to potentially cross biological membranes.[1][7] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and immunomodulatory (e.g., Thalidomide) to anticancer and antimicrobial effects.[1][2][6][7]

The subject of this guide, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, combines the classic phthalimide moiety with a terminal sulfonic acid group. The addition of the sulfonic acid is anticipated to increase the compound's aqueous solubility, a valuable attribute for bioavailability and ease of handling in experimental assays.[8]

Given the well-documented anti-inflammatory potential of phthalimide analogs, a logical first-pass investigation into the biological function of this novel compound is to assess its ability to modulate inflammatory pathways.[3][6] However, before any functional assessment, it is imperative to understand the compound's intrinsic effect on cell viability. A potent cytotoxic effect could produce false positives in a functional assay by simply killing the cells rather than modulating a specific biological pathway.[4]

Therefore, our proposed workflow is a sequential, two-part experimental plan:

  • Cytotoxicity Profiling: To determine the concentration range at which the compound is non-toxic to cells.

  • Anti-inflammatory Screening: To assess the compound's ability to inhibit a key inflammatory mediator (PGE2) at non-toxic concentrations.

This structured approach ensures that the data generated from the functional assay is reliable and directly attributable to a specific biological modulation, not an artifact of cytotoxicity.

Overall Experimental Workflow

The following diagram outlines the logical progression from initial compound handling to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay1 Phase 2: Cytotoxicity Assay cluster_analysis1 Phase 3: Analysis & Decision cluster_assay2 Phase 4: Anti-Inflammatory Assay cluster_analysis2 Phase 5: Final Interpretation prep_compound Prepare Stock Solution of Compound in DMSO prep_cells Culture & Maintain Macrophage Cell Line (e.g., J774A.1) seed_cells1 Seed Cells into 96-well Plate prep_cells->seed_cells1 seed_cells2 Seed Cells into 96-well Plate prep_cells->seed_cells2 treat_cells1 Treat with Serial Dilutions of Compound (24-48h) seed_cells1->treat_cells1 mtt_assay Perform MTT Assay treat_cells1->mtt_assay read_absorbance1 Read Absorbance at 570 nm mtt_assay->read_absorbance1 calc_ic50 Calculate IC50 Value & Determine Non-Toxic Concentration Range read_absorbance1->calc_ic50 treat_cells2 Pre-treat with Non-Toxic Concentrations of Compound calc_ic50->treat_cells2 Inform Concentration Selection seed_cells2->treat_cells2 stimulate_cells Stimulate with LPS (1 µg/mL for 24h) treat_cells2->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant elisa Quantify PGE2 using ELISA Kit collect_supernatant->elisa analyze_pge2 Calculate % Inhibition of PGE2 Production elisa->analyze_pge2

Caption: High-level workflow for in vitro characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cell viability.

Materials and Reagents
  • Cell Line: Murine macrophage cell line J774A.1 or RAW 264.7.

  • Compound: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

  • Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT reagent (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate Buffered Saline (PBS), sterile.

    • Trypan Blue solution.

    • Trypsin-EDTA (if using RAW 264.7).

Step-by-Step Methodology
  • Cell Culture:

    • Maintain macrophage cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth. For J774A.1 cells (semi-adherent), gently scrape to detach.

    • Prior to plating, perform a cell count using a hemocytometer and Trypan Blue exclusion to ensure >95% viability.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Assay Procedure:

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well.[9]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and stabilize.

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in culture medium only.

      • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate the plate for 24 to 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

    • After the incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100

  • Determine IC₅₀:

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

ParameterDescription
Seeding Density 2 x 10⁴ cells/well
Compound Conc. 0.1 µM to 100 µM (example range)
Incubation Time 24 - 48 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm
Primary Endpoint IC₅₀ Value (µM)

Protocol 2: Anti-Inflammatory Activity (PGE2 Inhibition Assay)

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages. It triggers a signaling cascade that leads to the upregulation of enzymes like Cyclooxygenase-2 (COX-2), which in turn synthesizes pro-inflammatory mediators such as Prostaglandin E2 (PGE2).[6] This assay measures the ability of the test compound to inhibit the production of PGE2 in LPS-stimulated cells.

LPS-Induced Inflammatory Pathway

G cluster_pathway Macrophage Cell lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Pathway Activation tlr4->nfkb cox2 COX-2 Gene Transcription nfkb->cox2 cox2_protein COX-2 Enzyme cox2->cox2_protein pge2 Prostaglandin E2 (PGE2) cox2_protein->pge2 aa Arachidonic Acid aa->cox2_protein secretion PGE2 Secretion (Measured by ELISA) pge2->secretion compound 2-(1,3-Dioxoisoindolin-2-yl) ethanesulfonic acid compound->nfkb Potential Inhibition Point 1 compound->cox2_protein Potential Inhibition Point 2

Caption: Simplified LPS signaling pathway leading to PGE2 production.

Materials and Reagents
  • All materials from Protocol 1.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • PGE2 ELISA Kit (commercially available from multiple suppliers, e.g., Cayman Chemical, R&D Systems).

    • Celecoxib or another known COX-2 inhibitor (for use as a positive control).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed macrophage cells in a 96-well plate at 2 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the test compound in culture medium at concentrations determined to be non-toxic from the MTT assay (e.g., concentrations ≤ IC₅₀/10).

    • Carefully remove the medium from the cells.

    • Add 100 µL of medium containing the test compound to the appropriate wells.

    • Include a positive control (e.g., Celecoxib, 10 µM).

    • Incubate for 1-2 hours (pre-treatment).

    • Prepare a 2X LPS solution. Add an equal volume to each well to achieve a final concentration of 1 µg/mL LPS.

    • Set up the following controls:

      • Vehicle Control: Cells + DMSO + LPS.

      • Negative Control: Cells + DMSO (No LPS).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • PGE2 Quantification:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any floating cells.

    • Carefully collect the supernatant (cell culture medium) without disturbing the cell monolayer.

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions precisely.

Data Analysis
  • Generate Standard Curve: Plot the absorbance values for the PGE2 standards provided in the ELISA kit and generate a standard curve.

  • Calculate PGE2 Concentration: Use the standard curve to determine the concentration of PGE2 (pg/mL) in each experimental sample.

  • Calculate Percent Inhibition:

    • PGE2 produced = [PGE2]LPS+Vehicle - [PGE2]No LPS

    • % Inhibition = [1 - ([PGE2]LPS+Compound - [PGE2]No LPS) / (PGE2 produced)] * 100

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes.
Low signal in MTT assay Cell density is too low; Cells are in poor health; MTT reagent is degraded.Optimize seeding density; Check cell viability before seeding; Store MTT stock solution protected from light and use a fresh aliquot.
No PGE2 production after LPS stimulation LPS is inactive; Cell line is unresponsive.Use a fresh aliquot of LPS; Confirm the responsiveness of the cell line with a positive control; Check literature for optimal LPS concentration for your specific cell line.
Compound precipitates in medium Poor solubility at the tested concentration.Lower the maximum test concentration; Ensure the final DMSO concentration is consistent and low (<0.5%). The sulfonic acid group on this compound should aid solubility.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting the initial in vitro assessment of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. By first establishing a clear cytotoxicity profile with the MTT assay, researchers can proceed with confidence to functional screens, such as the described PGE2 inhibition assay, to probe for anti-inflammatory activity. This two-stage approach is fundamental to modern drug discovery, ensuring that observed functional effects are specific and not artifacts of general toxicity.[11][12] The protocols herein are designed to be robust and adaptable, serving as a reliable starting point for elucidating the therapeutic potential of this novel phthalimide derivative.

References

  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
  • Ichor Life Sciences. Biochemical Assay Development.
  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Wiley Periodicals LLC.
  • BellBrook Labs. (2025).
  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Nuvisan. Expert biochemical assays for drug discovery success.
  • Domainex. Biochemical Assays.
  • Charles River Laboratories. In Vitro Assay Development Services.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Reid, H. M., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
  • Abcam. In-cell ELISA protocol.
  • Kamal, A., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PLoS ONE, 13(3), e0193217.
  • National Center for Biotechnology Inform
  • Reid, B. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737-17747.
  • Cre
  • Nima, Z. A., et al. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 29(1), 234.
  • de Melo, T. R., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 16(1), 1-23.
  • Madhukaran, S., & Raj, V. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Assay and Drug Development Technologies, 16(8), 433-437.
  • Wertalik, P. (2023).
  • ChemicalBook. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.
  • MySkinRecipes. 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.
  • PubChem. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)
  • EvitaChem. 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.
  • Chemsrc. 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 16, 1269-1296.
  • Yathirajan, H. S., et al. (2015). Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters. PLoS ONE, 10(3), e0119440.
  • Al-Masoudi, N. A., et al. (2012). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 4(1), 267-272.
  • Al-Soud, Y. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(1), 123.
  • Antunes, R., et al. (1998). New phthalimide derivatives with potent analgesic activity: II. Bioorganic & Medicinal Chemistry Letters, 8(21), 3071-3076.
  • Kiyani, H., et al. (2016). Green Synthesis of Biscoumarins Using Phthalimide-N-sulfonic Acid. Jordan Journal of Chemistry, 11(2), 77-84.
  • Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Antioxidants, 11(10), 1980.
  • Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Antioxidants, 11(10), 1980.
  • Kronek, J., et al. (2011). In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines).
  • Wang, Y., et al. (2022). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules, 27(19), 6543.

Sources

Application

Application Notes and Protocols: Utilizing 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid for the Synthesis of Hydrophilic-Tethered Oligonucleotides

Abstract Oligonucleotide-based therapeutics and diagnostics represent a rapidly advancing field, demanding novel chemical modifications to enhance their in-vivo stability, cellular uptake, and pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oligonucleotide-based therapeutics and diagnostics represent a rapidly advancing field, demanding novel chemical modifications to enhance their in-vivo stability, cellular uptake, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the application of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid in the synthesis of modified oligonucleotides. The primary focus is on the introduction of a hydrophilic ethanesulfonate tether, post-synthesis, via a phthalimido-protected amino linker. This modification strategy is designed to improve the aqueous solubility of oligonucleotides, a critical factor in drug formulation and delivery. We present the rationale, step-by-step synthesis of a novel phosphoramidite modifier, its incorporation into oligonucleotides, and subsequent deprotection and purification protocols.

Introduction: The Rationale for Hydrophilic Modification

The therapeutic potential of synthetic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often hampered by challenges in their delivery and biodistribution.[1][2] One significant factor is their solubility, which can be limited, especially for longer sequences or those with extensive lipophilic modifications. Enhancing the hydrophilicity of oligonucleotides can lead to improved formulation characteristics, better systemic circulation, and potentially altered tissue distribution profiles.

The introduction of a sulfonic acid moiety, a strong acid that is ionized at physiological pH, is an effective strategy to increase the water solubility of a molecule.[3] 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid serves as a precursor to a bifunctional linker. The phthalimido group provides a stable, protected primary amine that can be incorporated into an oligonucleotide during solid-phase synthesis.[3][4][5] Following synthesis, the phthalimido group is removed to reveal a primary amine, which can then be used for conjugation or, in this proposed application, is part of a linker that introduces a permanent, hydrophilic ethanesulfonate group.

This guide details the synthesis of a novel phosphoramidite building block derived from 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid and its use in automated oligonucleotide synthesis to append a hydrophilic tail.

The Modifier: Structure and Properties

The core of this application is a novel phosphoramidite modifier synthesized from 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid.

Table 1: Properties of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

PropertyValue
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid
Molecular Formula C₁₀H₉NO₅S
Molecular Weight 255.25 g/mol
CAS Number 4443-24-7

The key features of this molecule are the phthalimido group , which serves as a robust protecting group for a primary amine, and the ethanesulfonic acid group , which imparts hydrophilicity.

Experimental Section: Synthesis and Application

Synthesis of the Hydrophilic Modifier Phosphoramidite

The following is a proposed synthetic scheme for the phosphoramidite modifier. This multi-step synthesis requires proficiency in organic chemistry.

G cluster_0 Synthesis of Phosphoramidite Modifier A 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid B 1. SOCl₂ 2. 6-aminohexanol A->B Sulfonamide Formation C N-(6-hydroxyhexyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide B->C D DMTr-Cl, Pyridine C->D DMT Protection E DMT-O-(CH₂)₆-NH-SO₂-(CH₂)₂-N(Phth) D->E F 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA E->F Phosphitylation G Hydrophilic Modifier Phosphoramidite F->G

Caption: Proposed synthetic pathway for the hydrophilic phosphoramidite modifier.

Protocol 3.1.1: Synthesis of N-(6-hydroxyhexyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide (Intermediate C)

  • Suspend 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid (1 eq.) in thionyl chloride (SOCl₂) and reflux for 2 hours.

  • Remove excess SOCl₂ under reduced pressure to obtain the crude sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Add a solution of 6-aminohexanol (1.1 eq.) and triethylamine (1.2 eq.) in DCM dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the desired sulfonamide.

Protocol 3.1.2: DMT Protection (Intermediate E)

  • Dissolve the sulfonamide intermediate (1 eq.) in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 eq.) in portions at room temperature.

  • Stir the reaction for 16 hours.

  • Quench the reaction with methanol.

  • Extract the product with DCM and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography.

Protocol 3.1.3: Phosphitylation (Final Product G)

  • Dissolve the DMT-protected intermediate (1 eq.) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA, 2 eq.).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq.) dropwise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with saturated NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and co-evaporate with anhydrous acetonitrile. The crude phosphoramidite is typically used immediately or stored under argon at -20°C.

Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

The synthesized phosphoramidite can be used in a standard automated DNA/RNA synthesizer.

G cluster_1 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (TCA) Coupling 2. Coupling (Modifier Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: Standard phosphoramidite cycle for incorporating the modifier.

Protocol 3.2.1: Automated Synthesis

  • Dissolve the hydrophilic modifier phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence, with the modifier added at the desired position (typically the 5'-end).

  • Use standard synthesis cycles for coupling, capping, and oxidation. A slightly extended coupling time (e.g., 180 seconds) for the modifier is recommended to ensure high coupling efficiency.

  • Upon completion of the synthesis, keep the oligonucleotide on the solid support for deprotection.

Deprotection and Cleavage

This is a critical step to remove the protecting groups from the nucleobases, the phosphate backbone, and the phthalimido group from the hydrophilic linker. The phthalimido group is significantly more stable than standard base-protecting groups and requires specific deprotection conditions.[6][7]

Table 2: Comparison of Deprotection Conditions for Phthalimido Group

ReagentTemperatureTimeEfficacyNotes
Concentrated NH₄OH55°C17 hoursModerate-GoodStandard, but slow.[5][7]
AMA (NH₄OH/40% aq. Methylamine 1:1)65°C10-15 minutesExcellentFast and efficient.[6]
50 mM K₂CO₃ in MethanolRoom Temp48 hoursPoorNot recommended for phthalimido deprotection.[6]

Protocol 3.3.1: AMA Deprotection (Recommended)

  • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution.

  • Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the CPG with 0.5 mL of water and combine the supernatants.

  • Dry the oligonucleotide solution in a vacuum concentrator.

Purification and Analysis

The crude, deprotected oligonucleotide can be purified using standard techniques.

Protocol 3.4.1: Purification

  • Resuspend the dried oligonucleotide in an appropriate buffer (e.g., 100 mM TEAA).

  • Purify by reverse-phase HPLC. The DMT-on purification can be performed if the modifier was added at the 5'-end. The hydrophilicity of the sulfonated linker may alter the retention time compared to standard oligonucleotides.

  • Alternatively, purification by anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE) can be employed.

  • Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography).

Protocol 3.4.2: Analysis

  • Confirm the identity and purity of the final product by LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass should be calculated and compared with the experimental data.

  • Assess the purity by capillary electrophoresis (CE) or analytical HPLC.

Applications and Future Perspectives

Oligonucleotides modified with the hydrophilic ethanesulfonate tether are expected to exhibit enhanced aqueous solubility. This can be particularly advantageous for:

  • Therapeutic Oligonucleotides: Improved solubility can facilitate formulation in aqueous buffers for parenteral administration and may influence the pharmacokinetic profile.[1]

  • Diagnostic Probes: For applications like fluorescence in situ hybridization (FISH), enhanced solubility can prevent aggregation and improve probe accessibility to the target.

  • Bioconjugation: While the primary amine is part of the sulfonamide linkage in this protocol, the synthetic route could be adapted to leave a terminal amine for subsequent labeling, with the sulfonic acid group providing increased solubility to the labeled oligo.

Future studies should focus on the in-vitro and in-vivo evaluation of these modified oligonucleotides to fully characterize their biological properties.

Conclusion

The use of 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonic acid as a precursor for a novel hydrophilic phosphoramidite modifier offers a strategic approach to enhance the aqueous solubility of synthetic oligonucleotides. The protocols provided herein offer a comprehensive guide for the synthesis, incorporation, and deprotection of this modifier. The stability of the phthalimido protecting group necessitates specific deprotection conditions, with AMA being the recommended reagent for efficient and rapid removal. This modification strategy adds a valuable tool to the expanding repertoire of chemical modifications for optimizing the properties of oligonucleotides for therapeutic and diagnostic applications.

References

  • Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
  • US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google P
  • 3'-PT Amino Modifier C6 CPG - LGC, Biosearch Technologies.
  • Enzymatic and Chemical Labeling Strategies for Oligonucleotides | A
  • Conditions for Deprotecting the Amino-Linker Protecting Group - ResearchG
  • Amino-Modifier Phosphoramidites and Supports - Glen Research.
  • 3'-Modifiers - Glen Research.
  • PT-Amino-Modifier C6 CPG - Oligo Synthesis - Cambio - Excellence in Molecular Biology.
  • Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' - PubMed.
  • Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG.
  • Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleo.
  • 3'-PT-Amino-C6 CNA CPG - LGC, Biosearch Technologies.
  • Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC - PubMed Central.
  • Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC - PubMed Central.
  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD - UTUPub.
  • Oligonucleotide conjugates for therapeutic applic
  • Resources/Linkers in Oligonucleotide Conjug
  • Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker
  • Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene Integr
  • Oligonucleotide Labeling - Glen Research.
  • Examples of chemical modifications used to improve the therapeutic activity of oligonucleotides.
  • Chemical Modification of the 5'-Terminus of Oligonucleotides - Glen Research.
  • Sequence-specific post-synthetic oligonucleotide labeling for single-molecule fluorescence applic
  • Oligonucleotide Labeling Reagents | Str
  • On-demand synthesis of phosphoramidites - PMC - NIH.
  • Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - FR.
  • Synthesis of oligonucleotides by phosphoramidite method | PDF - Slideshare.
  • Strategy for phosphoramidite synthesis in a flow-based setup a Binding...
  • report - Glen Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

A Guide to Overcoming Solubility Challenges in DMSO for Researchers and Drug Development Professionals Welcome to the technical support guide for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. As Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in DMSO for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. As Senior Application Scientists, we understand that unexpected experimental behavior, such as solubility issues, can be a significant roadblock. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to troubleshoot and resolve common challenges encountered when dissolving this compound in Dimethyl Sulfoxide (DMSO).

Understanding the Core Challenge: A Molecule of Two Minds

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid presents a unique solubility challenge due to its molecular structure. It combines a large, nonpolar phthalimide head group with a highly polar, ionizable ethanesulfonic acid tail. This dual nature means its interaction with solvents can be complex, and standard dissolution protocols may not always succeed.

Table 1: Compound & Solvent Profiles

Parameter2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acidDimethyl Sulfoxide (DMSO)
Synonym N-(2-sulfoethyl)phthalimideDMSO, Methyl sulfoxide
Molecular Formula C₁₀H₉NO₅S[1](CH₃)₂SO[2]
Key Structural Features Nonpolar phthalimide group; Polar sulfonic acid group.Potent polar aprotic solvent.[2][3]
Critical Property Prone to poor solubility, similar to other phthalimide derivatives.[4][5]Highly hygroscopic ; readily absorbs atmospheric water.[3][6][7]
Melting Point Not specified in search results.18.5 °C (65.3 °F); can be solid at room temperature.[2]
Boiling Point Not specified in search results.189 °C (372 °F).[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers. We follow a problem/solution format, explaining the causal mechanism for each issue.

Q1: My 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid powder is not dissolving in fresh DMSO. What should I do?

This is a common first hurdle. The compound's crystalline structure may require more than simple mixing to overcome its lattice energy.

Answer: Follow a systematic, gentle energy input protocol. Vigorous mixing is less effective than targeted energy application and can introduce contaminants.

Recommended Dissolution Protocol
  • Initial Attempt: Add the required volume of anhydrous, high-purity DMSO to your weighed compound. Cap the vial tightly and vortex gently for 1-2 minutes.[8] Visually inspect for undissolved particles against a bright light.

  • Sonication: If solids remain, place the sealed vial in a bath sonicator for 5-15 minutes.[8] Sonication uses ultrasonic waves to break apart solid aggregates without significant heat, making it a preferred method.

  • Gentle Warming: As a final step, you may warm the solution in a water bath set to no higher than 37°C.[8] Causality: A modest temperature increase enhances the kinetic energy of the solvent molecules, increasing their ability to solvate the compound. However, excessive heat can risk thermal degradation of both the compound and DMSO, especially in the presence of trace acidic or basic impurities.[2][9][10]

Q2: I successfully made a stock solution, but after a few days (or a freeze-thaw cycle), it's cloudy and has a precipitate. What happened?

This is the most frequently encountered problem and is almost always linked to the hygroscopic nature of DMSO.

Answer: The primary cause is likely water contamination of your DMSO stock.[6][11] DMSO aggressively absorbs moisture from the air every time the vial is opened.[7] Absorbed water alters the solvent properties of DMSO, reducing its ability to keep nonpolar compounds in solution and promoting crystallization.[6][11] Freeze-thaw cycles exacerbate this by providing the energy needed for nucleation and crystal growth.[6][12]

Troubleshooting Workflow for Precipitated Stock Solutions

start Precipitate Observed in DMSO Stock check_water Primary Suspect: Water Contamination start->check_water re_dissolve Attempt to Re-dissolve: 1. Warm to 37°C 2. Sonicate for 15 min check_water->re_dissolve Hygroscopic nature of DMSO is the likely cause success Solution is Clear re_dissolve->success Visual Inspection fail Precipitate Remains re_dissolve->fail Visual Inspection aliquot BEST PRACTICE: Immediately aliquot into single-use, low-headspace vials. Store with desiccant. success->aliquot To prevent recurrence discard DISCARD SOLUTION: Concentration is unknown and unreliable. Prepare fresh stock using anhydrous DMSO. fail->discard Data integrity is critical

Caption: Troubleshooting flowchart for precipitated DMSO stock.

Q3: My compound is fully dissolved in 100% DMSO, but it crashes out when I dilute it into my aqueous cell culture media or buffer. How do I fix this?

This is a classic solvent-shifting problem. The compound may be soluble in a pure organic solvent but becomes insoluble when the solvent environment changes to aqueous.

Answer: The key is to minimize the time the compound spends at a high concentration in an intermediate solvent mixture. The best practice is to perform serial dilutions in 100% DMSO first, and then add a very small volume of the final DMSO concentration directly to the bulk of the aqueous medium with rapid mixing.[12][13]

Recommended Dilution Protocol
  • Prepare your highest concentration stock in 100% DMSO (e.g., 20 mM).

  • Perform all subsequent serial dilutions using 100% DMSO as the diluent, not buffer or media.[8][12]

  • For your final working concentration, add a small aliquot (e.g., 1-2 µL) of the appropriate DMSO stock directly to your final volume of aqueous media (e.g., 1 mL), vortexing or pipetting immediately to disperse it. This rapid dilution prevents the formation of localized high-concentration pockets that can precipitate.

Standard Operating Procedure: Preparing a Validated Stock Solution

To ensure experimental reproducibility, a standardized preparation protocol is essential. This SOP is designed to be a self-validating system that minimizes common failure points.

SOP-01: Preparation of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Stock
  • Solvent Qualification: Use only high-purity, anhydrous (<0.1% water) DMSO, preferably from a new, sealed bottle.

  • Environment: Work quickly in a low-humidity environment if possible. Do not leave the main DMSO stock bottle open to the air.

  • Weighing: Accurately weigh the required amount of compound into a sterile, appropriately sized glass or polypropylene vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Energy Input: Follow the systematic dissolution protocol (Vortex -> Sonicate -> Gentle Warmth) as described in Q1.

  • Validation Check: Visually confirm that the solution is completely clear and free of any particulates.

  • Aliquoting (Critical Step): Immediately aliquot the stock solution into single-use, low-headspace vials.[8] This is the most effective way to prevent water contamination and degradation from freeze-thaw cycles.[6]

  • Storage: Store aliquots at -20°C or -80°C in a sealed secondary container with a desiccant.

Experimental Workflow Diagram

cluster_prep Preparation cluster_validate Validation & Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate add_dmso->dissolve inspect 4. Visual Inspection (Clear Solution?) dissolve->inspect inspect->dissolve No, solids remain (Repeat Step 3) aliquot 5. Aliquot into Single-Use Vials inspect->aliquot Yes store 6. Store at -20°C/-80°C with Desiccant aliquot->store

Caption: SOP for preparing a validated DMSO stock solution.

The Science Behind the Solvent: How Water Disrupts DMSO

Understanding the mechanism of water interference can reinforce best practices. Pure DMSO is a highly structured liquid. When it dissolves a compound like 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, its molecules form an ordered solvation shell around the compound.

When water is introduced, it disrupts this structure. Water molecules form strong hydrogen bonds with DMSO, creating a new, more structured DMSO-water network that is less capable of solvating large, nonpolar moieties like the phthalimide group.[6][11] This reduced solvation capacity leads to the compound precipitating out of the solution.

Conceptual Diagram: Water's Impact on Solvation

cluster_anhydrous Anhydrous DMSO cluster_wet Water-Contaminated DMSO C Compound D1 DMSO C->D1 Effective Solvation Shell D2 DMSO C->D2 Effective Solvation Shell D3 DMSO C->D3 Effective Solvation Shell D4 DMSO C->D4 Effective Solvation Shell D5 DMSO C->D5 Effective Solvation Shell D6 DMSO C->D6 Effective Solvation Shell C2 Compound D7 DMSO C2->D7 Disrupted Solvation (Precipitation Risk) D8 DMSO C2->D8 Disrupted Solvation (Precipitation Risk) D9 DMSO C2->D9 Disrupted Solvation (Precipitation Risk) W1 H₂O D7->W1 D8->W1 W2 H₂O D9->W2

Sources

Optimization

Technical Support Center: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid (N-Phthaloyltaurine)

Welcome to the technical support center for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.

Reaction Overview: The N-Phthaloylation of Taurine

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is fundamentally a condensation reaction between phthalic anhydride and taurine (2-aminoethanesulfonic acid). This reaction is a variant of the Gabriel synthesis, which is a robust method for forming primary amines by protecting the nitrogen atom as a phthalimide.[1][2] The reaction proceeds in two main stages:

  • Amine Attack: The nucleophilic amino group of taurine attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring. This forms an intermediate, N-(2-sulfoethyl)phthalamic acid.

  • Cyclization (Dehydration): The phthalamic acid intermediate then undergoes an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered phthalimide ring.

This process, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.

Fig. 1: Reaction scheme for N-Phthaloyltaurine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical factors I should investigate?

A1: Low yield in this synthesis typically stems from three primary issues: incomplete reaction, inefficient water removal, or product loss during workup.

  • Incomplete Reaction: The cyclization of the phthalamic acid intermediate is the rate-limiting step and requires sufficient thermal energy. If the reaction temperature is too low or the duration is too short, you will isolate a mixture of the intermediate and the final product.

  • Inefficient Water Removal: The cyclization is a dehydration reaction. According to Le Châtelier's principle, the removal of water is crucial to drive the equilibrium towards the product. In solvents like glacial acetic acid or in a solvent-free melt, this is achieved by maintaining a temperature above the boiling point of water.[3]

  • Product Loss During Workup: The product is a sulfonic acid, making it highly polar and water-soluble. Attempting to purify it using standard liquid-liquid extraction techniques can lead to significant loss to the aqueous phase. Purification should rely on precipitation and recrystallization.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction temperature is maintained between 130-150 °C.

  • Extend Reaction Time: Increase the reaction time to 4-6 hours to ensure complete cyclization.

  • Optimize Purification: Avoid aqueous extractions. Induce precipitation by cooling the reaction mixture or by adding a non-polar anti-solvent.

Q2: What is the best solvent for this reaction, and why?

A2: The choice of solvent is critical for both reactant solubility and facilitating the dehydration step. Several options have been reported for similar reactions, each with distinct advantages and disadvantages.

Solvent SystemAdvantagesDisadvantagesRecommended For
Glacial Acetic Acid Good solubility for reactants; acts as an acid catalyst; high boiling point (118°C) aids in water removal.[4][5]Can be difficult to remove completely; corrosive.Reliable, general-purpose synthesis.
Solvent-Free (Melt) "Green" chemistry approach; no solvent to remove; high reaction concentration.Requires precise temperature control to avoid charring; potential for inhomogeneous mixture.Small-scale or optimized, large-scale synthesis.
Dimethylformamide (DMF) Excellent solvating power; accelerates SN2-type reactions.[6]High boiling point (153°C) makes it difficult to remove; potential for decomposition at high temperatures.Cases where reactants have poor solubility in other solvents.
Microwave Irradiation Drastically reduces reaction time; often improves yields.[3]Requires specialized equipment; optimization of time and power is necessary.Rapid synthesis and library generation.

Expert Recommendation: For most applications, glacial acetic acid provides the best balance of reactivity, cost, and operational simplicity. A solvent-free melt is an excellent alternative if you have precise temperature control.

Q3: My crude product is a sticky solid that is difficult to handle and purify. What is the likely cause?

A3: This is a classic sign of an incomplete cyclization, meaning your product is contaminated with a significant amount of the N-(2-sulfoethyl)phthalamic acid intermediate. This intermediate has a free carboxylic acid and a sulfonic acid, making it hygroscopic and less crystalline than the final phthalimide product.

Confirmation and Solution:

  • Confirmation: An ¹H NMR spectrum of the crude product will show a broad peak for the carboxylic acid proton and distinct aromatic signals for the phthalamic acid structure compared to the more symmetric pattern of the phthalimide.

  • Solution: Do not proceed to complex purification. Instead, return the crude material to the reaction flask, add fresh glacial acetic acid, and reflux for an additional 2-3 hours at 130-140 °C. This will drive the cyclization to completion. After this step, the product should precipitate as a more manageable crystalline solid upon cooling.

Q4: How do I effectively purify the final product, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid?

A4: Due to the highly polar sulfonic acid group, standard purification techniques like silica gel chromatography are not ideal. The most effective method is recrystallization .

Detailed Purification Protocol:

  • Precipitation: After the reaction is complete, allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes. The product should precipitate out of the cooled reaction medium.

  • Isolation: Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, non-polar solvent (e.g., diethyl ether or petroleum ether) to remove any residual phthalic anhydride or non-polar impurities. Do not use water or alcohols for washing at this stage , as this will dissolve your product.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a hot solvent in which the product is soluble. Hot water or a mixture of ethanol/water is often a good starting point.

    • Heat the mixture until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then to 0-4 °C, to induce the formation of pure crystals.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven.

This procedure effectively separates the desired product from unreacted, water-soluble taurine and the phthalamic acid intermediate.

Troubleshooting Workflow

If you encounter issues during your synthesis, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_crude Analyze Crude Product (TLC, NMR) start->check_crude is_intermediate Major Impurity is Phthalamic Acid Intermediate? check_crude->is_intermediate is_sm Major Impurity is Starting Material? is_intermediate->is_sm No reflux_longer Solution: Return to reaction conditions. Increase temperature/time. is_intermediate->reflux_longer Yes oily_product Product is Oily / Non-Crystalline? is_sm->oily_product No check_stoichiometry Solution: Verify stoichiometry. Ensure complete reaction. is_sm->check_stoichiometry Yes oily_product->reflux_longer Yes optimize_purification Solution: Optimize recrystallization solvent. Wash with non-polar solvent. oily_product->optimize_purification No end_success Successful Synthesis reflux_longer->end_success optimize_purification->end_success check_stoichiometry->optimize_purification

Fig. 2: A decision tree for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol is a robust starting point, synthesized from best practices for N-phthaloylation of amino acids.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • Taurine (1.0 eq)

  • Glacial Acetic Acid (approx. 3-5 mL per gram of phthalic anhydride)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and taurine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 130-140 °C in an oil bath) with vigorous stirring. The solids should dissolve as the reaction progresses.

  • Reaction: Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC if a suitable system is developed (e.g., using a highly polar mobile phase).

  • Cooling & Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A white crystalline precipitate should form. To maximize precipitation, cool the flask in an ice bath for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two small portions of cold diethyl ether to remove any unreacted phthalic anhydride.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

  • Drying: Dry the pure white crystalline product in a vacuum oven at 60-80 °C to a constant weight.

References

  • Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Shaban, M. A., et al. (2020). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(1), 1-25. [Link]

  • Chem-Station. (2014). Gabriel Amine Synthesis. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • Yogeeswari, P., et al. (2012). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents. Molecules, 17(12), 14352-14367. [Link]

  • U.S. Patent No. 3,496,224. (1970).
  • Rauter, A. P., et al. (1996). Synthesis and Anticonvulsant Activity of N,N-phthaloyl Derivatives of Central Nervous System Inhibitory Amino Acids. Archiv der Pharmazie, 329(1), 33-37. [Link]

  • ResearchGate. (n.d.). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid in Aqueous Solutions

Welcome to the technical support guide for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous environments. Understanding its stability profile is critical for designing robust experiments, ensuring data integrity, and developing reliable formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Q1: What is the general stability profile of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in aqueous solution?

The stability of this compound is primarily governed by the chemical reactivity of the phthalimide group . The ethanesulfonic acid moiety is highly stable and serves to confer excellent water solubility[1][2]. Under standard neutral conditions (pH ≈ 7) and at room temperature or below, the phthalimide ring is generally stable[3]. However, it is susceptible to hydrolysis under acidic or, more significantly, basic conditions, especially when heated[4].

Q2: What is the primary degradation pathway for this compound in an aqueous environment?

The principal degradation pathway is the hydrolysis of the phthalimide imide bonds . This reaction proceeds in a stepwise manner. Initially, one of the carbonyl-nitrogen bonds is cleaved to form an intermediate, N-(2-sulfoethyl)phthalamic acid. Under continued hydrolytic conditions, this intermediate can further degrade to yield the final products.

Q3: What are the expected final degradation products?

Upon complete hydrolysis, the molecule will break down into two separate components:

  • Phthalic acid : Formed from the isoindoline-1,3-dione portion.

  • 2-Aminoethanesulfonic acid (Taurine) : Formed from the N-substituted side chain.

Identifying these products in your analytical run is a key indicator that degradation has occurred.

Q4: How do pH and temperature impact the stability of the compound?

Both pH and temperature are critical factors that accelerate the hydrolysis of the phthalimide group.

  • pH Effect : The rate of hydrolysis is significantly faster under basic (alkaline) conditions due to the nucleophilic attack of hydroxide ions on the imide's carbonyl carbons[5]. While acidic hydrolysis also occurs, it typically requires harsher conditions, such as prolonged heating in strong acid[4]. The compound is most stable in the neutral to slightly acidic pH range.

  • Temperature Effect : As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis across all pH values. For long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing (-20°C or below) is strongly recommended.

Q5: Is the sulfonic acid group a point of instability?

No. The sulfonic acid group (-SO₃H) is chemically robust and is not susceptible to degradation under the conditions typically encountered in biological or pharmaceutical research. Its primary role is to ensure high aqueous solubility[1].

Section 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common stability-related issues.

Issue: I'm observing a progressive loss of my parent compound in solution, or a new peak is appearing in my HPLC chromatogram over time.

This is a classic sign of compound degradation. Follow these steps to diagnose and mitigate the issue.

Step 1: Assess Your Solution's Environment
  • Check the pH : Is your solution buffered? If not, the inherent acidity of the sulfonic acid group or the addition of other components may create a pH environment that promotes hydrolysis.

    • Recommendation : If compatible with your experiment, buffer your solution to a pH between 6.0 and 7.5.

  • Review Storage Conditions : How are you storing the solution?

    • Recommendation : Aqueous stock solutions should be stored at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Consider Photostability : Is the solution exposed to light for extended periods?

    • Recommendation : While the phthalimide group is not notoriously photolabile, it is good practice to store solutions in amber vials or otherwise protect them from light to eliminate photodegradation as a variable.

Step 2: Identify the Unknown Peak

If a new peak appears on your chromatogram, it is crucial to identify it to confirm that it is a degradation product.

  • Hypothesize Identity : Based on the known degradation pathway, the new peak is likely the phthalamic acid intermediate or the final phthalic acid product.

  • Confirm with a Forced Degradation Study : Intentionally degrade a sample of the compound to see if the resulting peak matches the one in your experiment. This provides strong evidence for its identity. A detailed protocol for this is provided in Section 3.

  • Use Mass Spectrometry (LC-MS) : If available, LC-MS analysis is the most definitive way to identify the unknown peak by determining its mass-to-charge ratio.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting compound stability.

TroubleshootingWorkflow start Issue: Compound loss or new peak observed check_ph 1. Check pH of Solution start->check_ph is_neutral Is pH 6.0 - 7.5? check_ph->is_neutral adjust_ph Action: Buffer solution to pH 6.0 - 7.5 is_neutral->adjust_ph No check_storage 2. Review Storage Conditions is_neutral->check_storage Yes adjust_ph->check_storage is_cold Stored at ≤8°C and protected from light? check_storage->is_cold adjust_storage Action: Store at 2-8°C or frozen in amber vials is_cold->adjust_storage No confirm_degradation 3. Confirm Degradation (See Protocol 3.1) is_cold->confirm_degradation Yes adjust_storage->confirm_degradation end_node Problem Mitigated confirm_degradation->end_node

Caption: A workflow for diagnosing stability issues.

Section 3: Experimental Protocols & Data

To empower your research, we provide validated starting points for stability analysis.

Data Summary: pH-Dependent Stability of Phthalimides

The following table summarizes the general stability of the phthalimide protecting group under various aqueous conditions, which is the primary determinant of the stability of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

ConditionReagentsTemperatureStability/OutcomeCitation
Strongly Acidic >1M HCl or H₂SO₄RefluxHydrolysis occurs, but conditions are harsh.[4]
Neutral pH ≈ 7 BufferRoom TempGenerally stable.[3]
Strongly Basic >0.1M NaOH or KOHRoom Temp to RefluxHydrolysis occurs; rate increases with temp.[4][6]
Mild Base Aq. Hydrazine (N₂H₄)Room TempRapid and efficient cleavage (deprotection).[4][7]
Protocol 3.1: Forced Degradation Study

A forced degradation or stress testing study is essential for identifying potential degradation products and validating that your analytical method can resolve them from the parent compound.

Objective: To intentionally degrade the compound under acidic, basic, and oxidative conditions.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Control: Prepare a control sample by diluting the stock solution with water and mobile phase only.

  • Analysis: Analyze all samples using the HPLC method described below. Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 3.2: Stability-Indicating RP-HPLC Method

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate the parent compound from its primary hydrolysis product, phthalic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm (for the phthalimide chromophore)

  • Column Temperature: 30°C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 70
    17.0 95
    19.0 95
    20.0 5

    | 25.0 | 5 |

Expected Elution Profile: Due to its high polarity, 2-aminoethanesulfonic acid (taurine) will elute very early, likely near the void volume. Phthalic acid will elute next, followed by the more hydrophobic parent compound, 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This method effectively separates the key species, making it "stability-indicating"[8].

Section 4: Visualizing the Chemistry

Understanding the chemical transformation is key to managing stability.

Hydrolysis Pathway of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

This diagram illustrates the base-catalyzed hydrolysis mechanism.

HydrolysisPathway cluster_main Hydrolysis Pathway Parent Parent Compound (Aqueous Solution) Intermediate Phthalamic Acid Intermediate Parent->Intermediate Step 1: Ring Opening (OH⁻ attack) Products Final Products: Phthalic Acid + Taurine Intermediate->Products Step 2: Amide Cleavage (Slower)

Caption: The two-step hydrolysis of the phthalimide ring.

References

  • Phthalimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. [Link]

  • NaBH4 Phtalimide Deprotection of Amines. Erowid. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-benzene-sulfonate. PubMed. [Link]

  • Supporting Information for [Title of Paper]. [Link]

  • 2-(1, 3-Dioxoisoindolin-2-yl)ethanesulfonamide. MySkinRecipes. [Link]

  • Hydrolysis of phthalimide and esterification of the mono acid. ResearchGate. [Link]

  • A Review on Stability Indicating Assay Method. Ashdin Publishing. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. Ovid. [Link]

  • Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. ResearchGate. [Link]

  • Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed. [Link]

  • A new stability indicating hplc method for simultaneous estimation of cefixime and linezolid in pharmaceutical dosage form and plasma sample. [Link]

  • 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a... MDPI. [Link]

  • Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. PubMed. [Link]

  • Bis[2-(1,3-dioxoisoindolin-2-yl)eth-yl] phthalate. PubMed. [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. MySkinRecipes. [Link]

  • Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics. [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. ResearchGate. [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

From the Office of the Senior Application Scientist Welcome to the technical support center for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide provides in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing this molecule. The unique bifunctional nature of this compound, possessing a nonpolar phthalimide head and a highly polar, acidic sulfonate tail, presents specific challenges that this guide is designed to address.

Physicochemical Properties and Structural Considerations

Understanding the inherent properties of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is the foundation for developing a robust crystallization protocol. The molecule's structure dictates its behavior in various solvent systems. It is a strong acid due to the sulfonic acid group, which also confers high water solubility.[1] This high polarity can make isolation and crystallization from aqueous media challenging.[2]

PropertyValueSource
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid[1][]
CAS Number 4443-24-7[1]
Molecular Formula C₁₀H₉NO₅S[1][]
Molecular Weight 255.25 g/mol [1]
Appearance Typically a white crystalline solid[1]
Acidity Strongly acidic (due to the sulfonic acid group)[1]
Solubility Highly soluble in water; sparingly soluble in nonpolar organic solvents.[1][2]

The presence of both a hydrogen bond donor (sulfonic acid) and multiple acceptors (carbonyls, sulfonyl oxygens) suggests that solvent choice will critically influence self-assembly into a crystal lattice. Furthermore, the potential for zwitterionic character in certain conditions can affect solubility and crystal packing.[4][5][6]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in a question-and-answer format.

Question 1: My solution remains clear even after cooling and extended standing. Why won't my compound crystallize?

Answer: This indicates that the solution is not supersaturated, or the energy barrier for nucleation is too high. The compound is too soluble in the chosen solvent system.[7]

Diagnostic Workflow & Solutions:

  • Increase Concentration: The most straightforward reason for crystallization failure is having too much solvent.[8]

    • Protocol: Gently heat the solution to evaporate a portion of the solvent. For a 10 mL solution, start by reducing the volume by 1-2 mL. Allow the concentrated solution to cool slowly. Repeat if necessary.

    • Causality: Reducing the solvent volume increases the solute concentration, pushing it past its saturation point at a given temperature, which is a prerequisite for crystallization.

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation needs to be initiated.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single microcrystal to the supersaturated solution.[9] This provides a perfect template for crystal growth.

  • Introduce an Antisolvent: This is a highly effective technique for polar compounds. An antisolvent is a solvent in which your compound is insoluble but is miscible with your primary solvent.

    • Recommended Antisolvents: For aqueous solutions, consider acetone or isopropanol. For solutions in polar organic solvents like DMSO or DMF, consider adding toluene or diethyl ether.

    • Protocol: While gently stirring your solution at room temperature, add the antisolvent dropwise until persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to stand undisturbed.

    • Causality: The addition of an antisolvent reduces the overall solvating power of the system, lowers the solubility of the compound, and induces supersaturation.[10]

Question 2: My compound separated as a sticky, viscous liquid ("oiled out") instead of forming crystals. What should I do?

Answer: Oiling out is a common problem, especially with compounds that have significant impurities or when a solution is cooled too rapidly.[11] It occurs when the solute separates from the solution at a temperature above its melting point (or the melting point of a solute-solvent eutectic).

Troubleshooting Flowchart:

G cluster_diagnosis Diagnosis & Primary Actions start Problem: 'Oiling Out' Occurs q1 Is the cooling rate too fast? start->q1 a1 Re-dissolve by heating. Add 5-10% more solvent. Cool very slowly (insulate flask). q1->a1 Yes q2 Are impurities present? q1->q2 No end Attempt Recrystallization a1->end Solution a2 Consider purification (e.g., charcoal treatment) or try a different solvent system. q2->a2 Yes q3 Is the concentration too high? q2->q3 No a2->end Solution a3 Add more solvent to the heated mixture before attempting to cool again. q3->a3 Yes a3->end Solution

Caption: Decision tree for troubleshooting oiling out.

Detailed Strategies:

  • Reduce Cooling Rate & Concentration: The most common cause is excessive supersaturation achieved too quickly.

    • Protocol: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional solvent to slightly reduce the saturation level.[8] Insulate the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) to ensure very slow cooling over several hours or even days.

    • Causality: Slower cooling provides molecules more time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid phase.

  • Change the Solvent System: The oil may be a low-melting eutectic mixture of your compound and the solvent.

    • Protocol: Remove the current solvent via rotary evaporation. Based on solubility tests, choose a solvent with different properties (e.g., different polarity or hydrogen bonding capability). Water, ethanol, or mixtures like ethanol/water are good starting points.[12][13]

Question 3: The crystal yield is very low.

Answer: A low yield typically means too much compound remains dissolved in the mother liquor after crystallization. This can be due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.

Solutions:

  • Optimize Solvent Volume: While avoiding oiling out is important, using a large excess of solvent will inevitably lead to low yields.

    • Protocol: After filtering the initial crop of crystals, reduce the volume of the mother liquor by 50% through evaporation and cool it again to obtain a second crop of crystals.

  • Maximize Temperature Differential: The solubility of the compound should be high in the hot solvent and very low in the cold solvent.

    • Protocol: Once crystallization at room temperature appears complete, place the flask in an ice bath for at least one hour, and then in a freezer (-20 °C) if the solvent system allows (i.e., does not freeze), before filtration.

    • Causality: Solubility decreases with temperature. Cooling the mixture significantly reduces the amount of compound that can remain dissolved, thereby maximizing the precipitated solid.

Question 4: I suspect I have different crystal forms (polymorphs). How can I control this?

Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common in complex organic molecules.[10][14] Different polymorphs can have different physical properties. Control is typically achieved by carefully managing crystallization conditions.[15]

Controlling Factors:

  • Solvent: The solvent can interact with the solute through hydrogen bonds or other forces, influencing which crystal packing arrangement is favored.[10] Crystallizing from different solvents (e.g., a protic solvent like ethanol vs. an aprotic solvent like acetonitrile) can yield different polymorphs.

  • Temperature & Cooling Rate: Some polymorphs are stable at higher temperatures, while others are stable at lower temperatures. A rapid cooling might trap a less stable (metastable) form, whereas slow cooling is more likely to yield the most thermodynamically stable form.[10][15]

  • Supersaturation: The level of supersaturation can dictate which polymorph nucleates first, in line with Ostwald's Rule of Stages, which suggests a metastable form may appear before the stable form.[10]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for crystallization? A: Given the high polarity of the sulfonic acid group, highly polar solvents are required.

  • Primary Solvents: Water, ethanol, methanol, acetic acid.

  • Antisolvents: Isopropanol, acetone, acetonitrile (for aqueous solutions); Toluene, diethyl ether (for polar organic solutions).

  • Recommended Starting Point: A mixed solvent system, such as ethanol/water, often provides the ideal solubility gradient needed for successful cooling crystallization.[12]

Q: How does pH affect the crystallization of this compound? A: As a strong sulfonic acid, the pH of the solution will be low. The molecule exists in its acidic form. If the pH is raised by adding a base (e.g., NaOH, KOH), it will form the corresponding sulfonate salt (e.g., potassium 2-(1,3-dioxoisoindolin-2-yl)ethanesulfonate).[16] These salts have vastly different solubility profiles and crystallization behaviors. Crystallizing the salt form can sometimes be easier than crystallizing the free acid, a technique known as "salting out."[2]

Q: What analytical techniques should I use to confirm the identity and purity of my crystals? A:

  • Melting Point: A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities or multiple polymorphs.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and check for solvent or organic impurities.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (sulfonic acid, carbonyls).

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying crystal forms (polymorphism). Each polymorph will have a unique diffraction pattern.

Detailed Experimental Protocols

Protocol 1: Cooling Crystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in the minimum amount of hot ethanol.

  • Solubility Adjustment: While the solution is still hot, add water dropwise until a faint, persistent cloudiness appears.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again. This ensures the solution is saturated at the boiling point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

  • Maturation: Once crystals have formed, allow the flask to stand undisturbed for several hours to maximize crystal growth.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Antisolvent Vapor Diffusion

This method is excellent for obtaining high-quality single crystals from small amounts of material.[9]

  • Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., water or DMSO) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains 2-3 mL of a volatile "bad" solvent (antisolvent) in which the compound is insoluble (e.g., acetone or isopropanol).

  • Diffusion: Seal the larger jar. The antisolvent will slowly diffuse in the vapor phase into the solution containing your compound.

  • Crystallization: As the concentration of the antisolvent in the inner vial increases, the solubility of the compound will decrease, leading to slow crystal growth over several days.

G cluster_setup Vapor Diffusion Setup cluster_process Mechanism jar Sealed Outer Jar Contains Antisolvent (e.g., Acetone) vial Open Inner Vial Solution of Compound in 'Good' Solvent (e.g., Water) Crystals Form Here p1 Antisolvent Evaporates p2 Vapor Diffuses into Inner Vial p1->p2 Slowly p3 Solubility Decreases, Inducing Crystallization p2->p3 Gradually

Caption: Workflow for antisolvent vapor diffusion crystallization.

References

  • EvitaChem. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (2025). Troubleshooting crystallization and isolation of 3-(4-Fluorophenyl)propane-1-sulfonic acid.
  • Matsumoto, M., & Kubota, N. (2003). Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]

  • He, G. (2007). Polymorphism control and the formation of organic molecular nanocrystals. DSpace@MIT. [Link]

  • Kubota, N. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4(71), 424-433. [Link]

  • Suresh, K., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(88), 12972-12975. [Link]

  • Orola, L., et al. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules, 27(23), 8426. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from LibreTexts. [Link]

  • PubChem. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Retrieved from PubChem. [Link]

  • Dummies, E. (n.d.). Guide for crystallization. Retrieved from a general crystallization guide. [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. [Link]

  • Chemsrc. (n.d.). CAS#:91893-72-0 | 2-(1,3-dioxoisoindol-2-yl)ethanesulfonic acid. Retrieved from Chemsrc. [Link]

  • Catalano, A., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules, 28(4), 1836. [Link]

  • Nangia, A. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. Retrieved from PubChem. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from Quora. [Link]

  • Scilit. (n.d.). Controlling Polymorphism by Crystallization on Self-Assembled Multilayers. Retrieved from Scilit. [Link]

  • Ahmed, I., et al. (2022). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–300. [Link]

  • Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2727. [Link]

  • Wikipedia. (n.d.). Phthalimide. Retrieved from Wikipedia. [Link]

  • Novaković, S. B., et al. (2012). 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2881. [Link]

  • PubChem. (n.d.). 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). N-(2-(Phenylsulfonyl)ethyl)phthalimide. Retrieved from PubChem. [Link]

  • Khan, I., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(19), 6296. [Link]

  • Chemsrc. (n.d.). N-(2-Bromoethyl)phthalimide. Retrieved from Chemsrc. [Link]

  • Ghalib, R. M., et al. (2012). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 681-694. [Link]

  • Hoffman Fine Chemicals. (n.d.). N-(2-Fluoroethyl)phthalimide. Retrieved from Hoffman Fine Chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

Welcome to the technical support center for the chromatographic purification of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high-purity material. The information herein is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

I. Understanding the Molecule and Its Synthesis

Before delving into purification, it is crucial to understand the chemical nature of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and its synthetic origin, as this knowledge informs the potential impurity profile and the selection of an appropriate chromatographic strategy.

Q1: What is the likely synthetic route for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and what are the expected impurities?

A1: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is typically synthesized via the condensation reaction between phthalic anhydride and taurine (2-aminoethanesulfonic acid). This reaction is a variation of the well-established Gabriel synthesis of primary amines.[1] The reaction proceeds through an intermediate phthalamic acid, which then cyclizes to form the final phthalimide product.

Based on this synthetic pathway, the primary impurities to consider during purification are:

  • Unreacted Starting Materials:

    • Phthalic anhydride

    • Taurine

  • Reaction Intermediate:

    • Phthalamic acid intermediate (N-(2-sulfoethyl)phthalamic acid)

  • Degradation Products:

    • Phthalic acid (from hydrolysis of phthalic anhydride)

    • Hydrolysis of the imide ring under strong basic conditions to revert to the phthalamic acid.

Below is a diagram illustrating the synthesis and the origin of key impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_impurities Potential Impurities Phthalic Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic Anhydride->Intermediate + Taurine Impurity1 Unreacted Phthalic Anhydride Phthalic Anhydride->Impurity1 Carryover Impurity4 Phthalic Acid Phthalic Anhydride->Impurity4 Hydrolysis Taurine Taurine Taurine->Intermediate Impurity2 Unreacted Taurine Taurine->Impurity2 Carryover Product 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid Intermediate->Product Cyclization (-H2O) Impurity3 Phthalamic Acid Intermediate Intermediate->Impurity3 Incomplete Reaction

Caption: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and potential impurities.

II. Chromatographic Purification Strategy

The unique chemical properties of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, namely its high polarity due to the sulfonic acid group and the presence of a UV-active phthalimide group, guide the development of a suitable HPLC purification method.

Q2: What is the recommended chromatographic technique for purifying 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid?

A2: Due to the highly polar and acidic nature of the sulfonic acid moiety, traditional reversed-phase chromatography on a standard C18 column may result in poor retention. Therefore, more specialized techniques are recommended:

  • Reversed-Phase HPLC with a Polar-Embedded or AQ-type Column: These columns are designed to be more stable in highly aqueous mobile phases and can offer better retention for polar compounds.

  • Mixed-Mode Chromatography: A column with both reversed-phase and anion-exchange characteristics is an excellent choice. The reversed-phase properties will interact with the phthalimide portion of the molecule, while the anion-exchange functionality will strongly retain the negatively charged sulfonate group. This dual retention mechanism provides excellent selectivity for separating the target compound from less polar and neutral impurities.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) to the mobile phase. The ion-pairing reagent forms a neutral complex with the anionic sulfonate group, which can then be retained on a standard C18 column. However, ion-pairing reagents can be difficult to remove from the column and may suppress MS signals if LC-MS analysis is required.

Q3: What are the key parameters to consider when developing an HPLC method for this compound?

A3: The following parameters are critical for a successful separation:

ParameterRecommendation and Rationale
Column A mixed-mode column (Reversed-Phase/Anion-Exchange) or a polar-endcapped C18 column is recommended for optimal retention and selectivity.
Mobile Phase pH The sulfonic acid group is strongly acidic with a very low pKa (likely < 1).[2] Therefore, it will be ionized at any practical HPLC pH. To ensure good peak shape and consistent retention, it is advisable to use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of any potential acidic impurities like the phthalamic acid intermediate.
Mobile Phase Composition A gradient elution from a buffered aqueous mobile phase (e.g., ammonium formate or phosphate buffer) to an organic modifier (acetonitrile or methanol) is recommended. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Detection Wavelength The phthalimide moiety is a strong chromophore. Based on related structures, a detection wavelength in the range of 220-240 nm should provide high sensitivity.[3] A UV-Vis spectrum of a purified standard should be acquired to determine the optimal wavelength.
Column Temperature Maintaining a constant column temperature (e.g., 30-40 °C) will ensure reproducible retention times.

III. Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Q4: I am observing poor retention of my target compound on a C18 column, with it eluting close to the void volume. What should I do?

A4: This is a common issue for highly polar compounds. Here are several strategies to improve retention:

  • Decrease the Organic Content of the Mobile Phase: Start with a very low percentage of organic solvent (e.g., 5% or even 0%) in your initial mobile phase.

  • Use a Polar-Endcapped C18 Column: These "AQ" type columns are more resistant to phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.

  • Switch to a Mixed-Mode Column: A column with both reversed-phase and anion-exchange character will provide significantly more retention for your sulfonated compound.

  • Implement Ion-Pair Chromatography: Introduce an ion-pairing reagent such as tetrabutylammonium hydrogen sulfate (TBAHS) at a concentration of 5-10 mM in your mobile phase. This will form a more hydrophobic ion pair with your analyte, leading to increased retention on a C18 column.[4]

Q5: My peaks are tailing. What are the likely causes and how can I fix this?

A5: Peak tailing for acidic compounds can be caused by several factors:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica support of the column can interact with your analyte, leading to tailing.

    • Solution: Use a modern, high-purity, end-capped column. Lowering the mobile phase pH (e.g., to 2.5) with an acid like formic acid or phosphoric acid can also help by protonating the silanols and reducing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Mismatched Injection Solvent: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase whenever possible.

Q6: I am seeing extraneous peaks in my chromatogram. How can I identify their source?

A6: Extraneous peaks can originate from several sources. A systematic approach is needed for identification:

  • Run a Blank Gradient: Inject your mobile phase without any sample. Any peaks that appear are "ghost peaks" and may be due to contaminated solvents, mobile phase additives, or carryover from a previous injection.

  • Analyze Starting Materials and Intermediates: If possible, inject solutions of phthalic anhydride and taurine. This will help you identify peaks corresponding to unreacted starting materials.

  • Consider the Phthalamic Acid Intermediate: This impurity will be more polar than the final product due to the presence of a carboxylic acid and a sulfonic acid group. It is likely to elute earlier in a reversed-phase separation.

  • Evaluate for Degradation: If your sample has been stored for a long time or under non-ideal conditions (e.g., high pH), you may be seeing degradation products. The primary degradation product would be the ring-opened phthalamic acid.

The following flowchart can guide your troubleshooting process for extraneous peaks:

G start Extraneous Peak Observed blank Run a blank gradient (no sample injection) start->blank peak_present Is the peak present in the blank? blank->peak_present ghost_peak Peak is a 'ghost peak'. - Check solvent purity. - Clean the injector and system. - Ensure proper column equilibration. peak_present->ghost_peak Yes not_ghost_peak Peak is sample-related. peak_present->not_ghost_peak No inject_sm Inject starting materials (Phthalic Anhydride, Taurine) not_ghost_peak->inject_sm is_sm Does the peak match a starting material? inject_sm->is_sm sm_peak Peak is an unreacted starting material. - Optimize reaction stoichiometry and/or conversion. is_sm->sm_peak Yes not_sm Peak is not a starting material. is_sm->not_sm No degradation Consider reaction byproducts and degradation. - Is the peak more polar than the product? - Could it be the phthalamic acid intermediate or phthalic acid? not_sm->degradation

Caption: Troubleshooting flowchart for identifying extraneous peaks.

IV. Experimental Protocols

The following protocols provide a starting point for the purification of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Method development and optimization will be necessary based on the specific impurity profile of your crude material.

Protocol 1: Mixed-Mode Chromatography

This is the recommended approach for high-resolution separation.

  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-20 µL (dissolve sample in Mobile Phase A)

  • Detection: 230 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 50% B

    • 15-17 min: Gradient to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

Protocol 2: Ion-Pair Reversed-Phase Chromatography

This method is suitable if a mixed-mode column is not available.

  • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate in water, adjusted to pH 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-20 µL (dissolve sample in Mobile Phase A)

  • Detection: 230 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: Gradient from 10% to 60% B

    • 20-22 min: Gradient to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

V. References

  • Escudero, M. I., et al. (2011). A Novel and Efficient Method for the Synthesis of N-Substituted Phthalimides. Synthesis, 2011(4), 571-576.

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Khan, M. N. (1990). Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1091-1097.

  • SIELC Technologies. (n.d.). Separation of Ethanesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pawar, N. S., et al. (2014). Synthesis of 2-(6-substituted benzo[d]thiazol-2-yl)isoindoline-1,3-diones. Phthalic anhydride (PA): a valuable substrate in organic transformations. PMC.

  • U.S. Environmental Protection Agency. (1998). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.

  • ResearchGate. (n.d.). UV-Vis spectra of compounds of interest. Retrieved from [Link]

  • Merck Millipore. (n.d.). Complete Monograph Methods.

  • Chemsrc. (n.d.). CAS 4443-24-7 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy)-2-methylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization.

  • ResearchGate. (2022). Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives.

  • Sensors and Materials. (2022). Degradation of 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic Acid) in the Presence of Laccase.

  • National Institutes of Health. (n.d.). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies.

  • National Institutes of Health. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.

  • National Institutes of Health. (n.d.). Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants.

  • ResearchGate. (n.d.). (PDF) 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1).

  • National Institutes of Health. (n.d.). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp.

  • MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a.

  • Wikipedia. (n.d.). Ethanesulfonic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N.

  • National Institutes of Health. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid.

  • National Institutes of Health. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate.

  • Nikolaychuk, V. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients.

  • Google Patents. (n.d.). US20100076221A1 - Preparation of sulfonic acid anhydrides.

  • ResearchGate. (n.d.). Synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulphonamides.

  • ResearchGate. (n.d.). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3.

Sources

Optimization

avoiding side reactions in phthalimide derivative synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for phthalimide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for phthalimide derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the Gabriel synthesis and related methodologies. Phthalimide derivatives are critical building blocks in medicinal chemistry and materials science, but their synthesis is not without challenges. This resource provides in-depth, experience-driven troubleshooting guides and preventative strategies to help you navigate common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during phthalimide derivative synthesis.

Q1: Why is the Gabriel synthesis preferred for making primary amines over direct alkylation of ammonia? The primary advantage of the Gabriel synthesis is its prevention of over-alkylation.[1] Direct alkylation of ammonia or primary amines often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts because the amine products are typically more nucleophilic than the starting material.[1] The Gabriel synthesis uses the phthalimide anion as an ammonia surrogate. After the initial N-alkylation step, the nitrogen atom is bonded to two electron-withdrawing carbonyl groups, which significantly reduces its nucleophilicity and effectively stops the reaction at the primary amine stage (after deprotection).[1][2][3]

Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis? It is strongly discouraged. The N-alkylation step proceeds via an SN2 mechanism. Secondary and tertiary alkyl halides are prone to elimination reactions (E2) under the basic conditions of the synthesis and also present significant steric hindrance, which impedes the attack by the bulky phthalimide nucleophile.[1][4] The reaction is most efficient with primary, allylic, or benzylic halides.[1]

Q3: Why can't I synthesize an aniline derivative (aromatic amine) using this method? The Gabriel synthesis is not suitable for preparing aromatic amines because aryl halides do not readily undergo SN2 reactions. The carbon-halogen bond in an aryl halide is stronger, and the geometry of the aromatic ring prevents the backside attack required for an SN2 mechanism.

Q4: What is the solid precipitate that forms during the hydrazine deprotection step? That precipitate is phthalhydrazide, a stable cyclic compound. Its formation drives the cleavage reaction to completion. A key advantage of the Ing-Manske procedure (hydrazinolysis) is that this byproduct is typically insoluble in the reaction solvent (e.g., ethanol) and can be easily removed by filtration, simplifying the purification of the desired primary amine.[1]

Troubleshooting Guide: N-Alkylation Stage

This section addresses specific problems that can arise during the formation of the N-alkylphthalimide intermediate.

Problem: Low or No Yield of N-Alkylphthalimide

Q: I've mixed my alkyl halide with potassium phthalimide, but TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

This is a common issue that can usually be traced to one of four key areas: reagent quality, solvent choice, reaction conditions, or substrate incompatibility.

Causality & Explanation: The N-alkylation is an SN2 reaction between the phthalimide anion and an alkyl halide. The success of this step hinges on the nucleophilicity of the anion, the electrophilicity of the halide, and a reaction environment that favors a bimolecular substitution pathway.

Troubleshooting Workflow

G start Low Yield of N-Alkylphthalimide q1 Is the alkyl halide primary, benzylic, or allylic? start->q1 q2 Are all reagents (K-Phthalimide, solvent) anhydrous? q1->q2  Yes sol1 SOLUTION: Use a suitable Sₙ2 substrate. Avoid 2°/3° halides. q1->sol1 No q3 Is the solvent polar aprotic (e.g., DMF, DMSO)? q2->q3  Yes sol2 SOLUTION: Dry reagents and glassware. Use anhydrous solvent. q2->sol2 No q4 Is the reaction temperature adequate? q3->q4  Yes sol3 SOLUTION: Switch to DMF or DMSO to facilitate Sₙ2. q3->sol3 No sol4 SOLUTION: Gently heat the reaction. Monitor progress by TLC. q4->sol4 No

Caption: Troubleshooting flowchart for low N-alkylation yield.

Detailed Solutions:

  • Re-evaluate Your Alkyl Halide: As stated, this reaction works best for primary alkyl halides. If you are using a secondary halide, expect low yields due to competing elimination reactions. Tertiary halides will not work.[1]

  • Ensure Anhydrous Conditions: Potassium phthalimide is hygroscopic, and water can interfere with the reaction. Ensure your reagents and solvents are anhydrous and that glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried).[1]

  • Optimize Your Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the potassium cation without strongly solvating the phthalimide anion, leaving it more nucleophilic.[1][5] Using protic solvents (like ethanol) or nonpolar solvents (like toluene) can drastically slow the reaction.

  • Consider Temperature: While many Gabriel alkylations proceed at room temperature, less reactive alkyl halides (e.g., alkyl chlorides or some bromides) may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate.[6] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem: Formation of Phthalamic Acid By-product

Q: My reaction is complete, but I have a significant amount of a water-soluble, acidic impurity. What is it and how do I prevent it?

This impurity is likely phthalamic acid or phthalic acid, formed by the saponification (hydrolysis) of the phthalimide ring.

Causality & Explanation: This side reaction occurs when a nucleophilic base, such as potassium hydroxide (KOH), is used to deprotonate the phthalimide in the presence of water. The hydroxide ion can attack one of the carbonyl carbons of the phthalimide ring, leading to irreversible ring-opening. Saponification is the process of converting fats or oils into soap and glycerol through a reaction with an alkali.[7][8]

Reaction Diagram: Desired N-Alkylation vs. Side Reaction

G cluster_0 Reaction Pathways for Phthalimide cluster_1 Desired Pathway (Sₙ2) cluster_2 Side Reaction (Saponification) Phth Phthalimide Anion Phthalimide Anion Phth->Anion Deprotonation SideProduct Phthalamic Acid Salt (By-product) Phth->SideProduct Carbonyl Attack Product N-Alkylphthalimide (Desired Product) Anion->Product + R-X Base Base Base->Phth RX R-X (Alkyl Halide) RX->Product Base_OH Nucleophilic Base (e.g., OH⁻) Base_OH->Phth

Caption: Competing reactions during the deprotonation step.

Preventative Measures:

  • Use a Non-Nucleophilic Base: The best way to avoid this is to use a strong, non-nucleophilic base for the deprotonation step. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices because the resulting by-product is H₂ gas, which simply bubbles out of the reaction.[2]

  • Use Pre-formed Potassium Phthalimide: The most straightforward approach is to use commercially available potassium phthalimide, which is inexpensive and circumvents the in-situ deprotonation step entirely.[2]

  • Anhydrous Conditions: If you must use a base like potassium carbonate (K₂CO₃), ensure the reaction is strictly anhydrous to minimize the presence of hydroxide ions from the hydrolysis of the carbonate.

Troubleshooting Guide: Deprotection Stage

This section addresses issues encountered when cleaving the N-alkylphthalimide to release the primary amine.

Problem: Incomplete Deprotection or Low Amine Yield

Q: I've treated my N-alkylphthalimide with hydrazine, but the reaction is stalled, or my final amine yield is very low. How can I improve this?

Incomplete cleavage is a frequent bottleneck, often due to insufficient reagent, suboptimal conditions, or issues with the workup.

Causality & Explanation: The most common deprotection method, the Ing-Manske procedure, uses hydrazine (N₂H₄) to nucleophilically attack the imide carbonyls, ultimately releasing the primary amine and forming the stable phthalhydrazide precipitate.[5] The reaction's success depends on the effective attack of the hydrazine and the efficient separation of the product from the byproduct.

Recommended Solutions:

  • Ensure Sufficient Hydrazine: Use at least 1.2-2.0 equivalents of hydrazine hydrate. For stubborn substrates, a larger excess may be required. The reaction can be monitored by TLC until the starting N-alkylphthalimide spot has completely disappeared.

  • Reaction Time and Temperature: The reaction is typically refluxed in ethanol for several hours.[5] If the reaction is sluggish, extending the reflux time is the first step.

  • Improve Phthalhydrazide Precipitation: After the reaction is complete (as judged by TLC), the mixture is often cooled to room temperature or in an ice bath to maximize the precipitation of phthalhydrazide. Sometimes, acidifying the mixture with dilute HCl can aid in precipitating any remaining hydrazide salts and protonating the product amine, making it soluble in the aqueous layer for separation.

  • Consider Alternative Deprotection Methods: For substrates with base-sensitive functional groups, traditional strong acid or base hydrolysis is not suitable.[5] However, if your molecule is robust, refluxing with aqueous HBr or NaOH is an option.[1] Milder alternatives to hydrazine, such as ethylenediamine or sodium borohydride in isopropanol, have also been reported and may be effective for sensitive substrates.[9][10]

Comparison of Common Deprotection Methods
MethodReagentsConditionsProsCons
Hydrazinolysis (Ing-Manske) Hydrazine Hydrate (N₂H₄·H₂O)Reflux in EthanolMild, neutral conditions; easy byproduct removal via filtration.[1][5]Hydrazine is toxic; can be slow for some substrates.
Acid Hydrolysis Aq. HBr or H₂SO₄Harsh (prolonged reflux)Effective for robust molecules.Not compatible with acid-sensitive groups; requires neutralization.[5]
Base Hydrolysis Aq. NaOH or KOHHarsh (prolonged reflux)Can be effective.Not compatible with base-sensitive groups (e.g., esters).[1]
Ethylenediamine H₂N(CH₂)₂NH₂Reflux in IsopropanolMilder than hydrazine, less toxic.[10]May require excess reagent and longer reaction times.
Reductive Cleavage NaBH₄IsopropanolExceptionally mild conditions.[5][9]May not be as general; potential for reduction of other functional groups.

Appendices

Appendix A: Standard Experimental Protocols

Protocol 1: N-Alkylation using Potassium Phthalimide

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium phthalimide (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of phthalimide).

  • Stir the suspension and add the primary alkyl halide (1.05 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 60 °C) if necessary. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-alkylphthalimide, which can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

  • Dissolve the N-alkylphthalimide (1.0 eq) in ethanol (approx. 10-20 mL per gram) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid phthalhydrazide and wash the filter cake with cold ethanol.

  • Combine the filtrate and washes. If the product amine is volatile, it may be isolated by careful distillation.

  • If the product is not volatile, concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent and washed with aqueous base (e.g., 1M NaOH) to remove any remaining phthalic acid derivatives, or with aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase, which is then basified and re-extracted.

References

  • The Gabriel Synthesis - Master Organic Chemistry. (2025). Master Organic Chemistry. Available at: [Link]

  • Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]

  • Phthalimides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amines. (n.d.). NCERT. Available at: [Link]

  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). MDPI. Available at: [Link]

  • Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy. (2024). YouTube. Available at: [Link]

  • Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Available at: [Link]

  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. Available at: [Link]

  • Reddy, P. A., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. Organometallics. Available at: [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Deprotection conditions for pthalimide protected oxyamine? (n.d.). Reddit. Available at: [Link]

  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • The Alkylation Reaction of the Gabriel Synthesis. (n.d.). Open Access Journals at IU Indianapolis. Available at: [Link]

  • Ariffin, A., et al. (2004). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications. Available at: [Link]

  • Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. (2019). ACS Publications. Available at: [Link]

  • Saponification Process and Soap Chemistry. (2024). ResearchGate. Available at: [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Phthalimide

Welcome to the technical support center for the N-alkylation of phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's causality, enabling you to diagnose and resolve issues encountered during your experiments.

Introduction to N-Alkylation of Phthalimide (The Gabriel Synthesis)

The N-alkylation of phthalimide is a cornerstone of primary amine synthesis, widely known as the Gabriel Synthesis.[1][2] Its primary advantage is the prevention of over-alkylation, a common issue when using ammonia for direct alkylation of halides.[3][4][5] The reaction proceeds through the formation of a nucleophilic phthalimide anion, which then displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[3][6][7][8] The resulting N-alkylphthalimide is a stable intermediate that can be subsequently cleaved to release the desired primary amine.[9]

This guide will walk you through common challenges and optimization strategies to ensure the success of your N-alkylation reactions.

Core Reaction Mechanism and Workflow

The overall process involves two main stages: N-alkylation and deprotection. Understanding the mechanism is crucial for effective troubleshooting.

Stage 1: N-Alkylation
  • Deprotonation: A base is used to abstract the acidic proton from the nitrogen of phthalimide (pKa ≈ 8.3), creating a resonance-stabilized and highly nucleophilic phthalimide anion.[3][4][6]

  • SN2 Attack: The phthalimide anion attacks the primary alkyl halide, displacing the halide leaving group to form the N-alkylphthalimide.[6][7]

Stage 2: Deprotection

The most common method for cleaving the N-alkylphthalimide to release the primary amine is the Ing-Manske procedure, which utilizes hydrazine.[1][10] Alternative methods include acidic or basic hydrolysis.[1][11]

Gabriel_Synthesis_Workflow cluster_alkylation Stage 1: N-Alkylation cluster_deprotection Stage 2: Deprotection Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion (Nucleophile) Phthalimide:e->Phthalimide_Anion:w Deprotonation Base Base (e.g., K₂CO₃) N_Alkylphthalimide N-Alkylphthalimide Phthalimide_Anion:e->N_Alkylphthalimide:w SN2 Attack Alkyl_Halide Primary Alkyl Halide (R-X) Primary_Amine Primary Amine (R-NH₂) N_Alkylphthalimide:e->Primary_Amine:w Cleavage Phthalhydrazide Phthalhydrazide (Byproduct) Hydrazine Hydrazine (N₂H₄) start start->Phthalimide

Caption: General workflow of the Gabriel Synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-alkylation of phthalimide.

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

This is a common issue that can often be traced back to one of several factors:

  • Ineffective Deprotonation: The formation of the phthalimide anion is critical. If your base is not strong enough or has degraded, deprotonation will be incomplete.

    • Solution: While strong bases like potassium hydride (KH) or sodium hydride (NaH) are effective, milder and easier-to-handle bases like anhydrous potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient.[9][11] Ensure your base is fresh and anhydrous.

  • Poor Solubility: Phthalimide and its potassium salt have limited solubility in many organic solvents. If your reactants are not dissolved, the reaction will be slow or may not occur at all.

    • Solution: Dimethylformamide (DMF) is an excellent solvent choice due to its ability to dissolve potassium phthalimide.[7][10][12] Other polar aprotic solvents like DMSO or acetonitrile can also be used.[10] Gentle heating can also improve solubility.

  • Unreactive Alkyl Halide: The reactivity of the alkyl halide is crucial for the SN2 reaction and follows the trend: R-I > R-Br > R-Cl.

    • Solution: If you are using an alkyl chloride or bromide with low reactivity, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[6][12]

  • Presence of Water: Moisture can consume the phthalimide anion, protonating it back to the neutral, less nucleophilic phthalimide.

    • Solution: Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).[6]

Q2: I'm observing significant side product formation. What is happening?

The most common side reaction in this process is elimination.

  • E2 Elimination: If you are using a secondary or a sterically hindered primary alkyl halide, the phthalimide anion can act as a base rather than a nucleophile. This leads to an E2 elimination reaction, forming an alkene instead of the desired N-alkylated product.[6][13]

    • Solution: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides.[1][7][13][14] If you must synthesize a primary amine with a secondary alkyl group, consider alternative methods like reductive amination. Lowering the reaction temperature can sometimes favor substitution over elimination, but this is often not sufficient for a good yield with these substrates.[13]

Troubleshooting_Flowchart start Low or No Conversion check_base Is the base fresh and anhydrous? start->check_base check_solubility Are reactants fully dissolved? check_base->check_solubility Yes sol_base Use fresh, anhydrous base (e.g., K₂CO₃) check_base->sol_base No check_halide Is the alkyl halide reactive enough? check_solubility->check_halide Yes sol_solubility Switch to DMF or heat gently check_solubility->sol_solubility No check_anhydrous Are conditions anhydrous? check_halide->check_anhydrous Yes sol_halide Use R-Br or R-I, or add catalytic NaI/KI check_halide->sol_halide No sol_anhydrous Use dry solvent and inert atmosphere check_anhydrous->sol_anhydrous No end Reaction should proceed check_anhydrous->end Yes

Caption: Troubleshooting decision tree for low conversion.

Q3: My yield is consistently lower than expected. How can I optimize the reaction?

Low yields, even when the reaction proceeds, can be frustrating. Here are some optimization strategies:

  • Systematic Screening of Conditions:

    • Base and Solvent: While K₂CO₃ in DMF is a robust starting point, other combinations might be more effective for your specific substrate. Cesium carbonate (Cs₂CO₃) in DMF can be a highly effective, albeit more expensive, alternative.[6][15]

    • Temperature and Time: If you suspect substrate degradation at higher temperatures, try running the reaction at a lower temperature for a longer duration.[6]

  • Use of a Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by helping to transport the phthalimide anion into the organic phase.[6][7]

  • Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6][15]

Frequently Asked Questions (FAQs)

Q1: Can I use secondary alkyl halides for the Gabriel synthesis? A: It is strongly discouraged. The bulky nature of the phthalimide nucleophile leads to steric hindrance with secondary alkyl halides, making the competing E2 elimination reaction the major pathway.[6][11][13] This results in the formation of alkenes and very low yields of the desired amine.

Q2: Why is phthalimide used instead of a simpler amide? A: The two carbonyl groups flanking the nitrogen in phthalimide make the N-H proton significantly more acidic (pKa ≈ 8.3) than in a simple amide.[3][4] This allows for easy deprotonation with moderately strong bases to form the nucleophilic anion. These carbonyl groups also stabilize the resulting anion through resonance.

Q3: What are the best methods for the final deprotection step? A: The most common and often preferred method is hydrazinolysis (the Ing-Manske procedure), which is performed under relatively mild, neutral conditions.[1][10] This involves refluxing the N-alkylphthalimide with hydrazine hydrate, which precipitates the phthalhydrazide byproduct, simplifying purification.[1][8] Acidic or basic hydrolysis can also be used, but these methods often require harsh conditions that may not be compatible with sensitive functional groups on your molecule.[7][11]

Q4: How do I purify the final N-alkylphthalimide product? A: N-alkylphthalimides are often crystalline solids. After the reaction, a common workup procedure involves pouring the reaction mixture into water to precipitate the crude product.[12] The solid can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.[16][17] If the product is an oil or if recrystallization is ineffective, column chromatography is a reliable purification method.[18]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Phthalimide using K₂CO₃ in DMF

This protocol is a reliable starting point for the N-alkylation of primary alkyl halides.

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Drying tube or inert gas setup

Procedure:

  • To a round-bottom flask, add phthalimide (1.0 eq.), anhydrous potassium carbonate (1.1-1.5 eq.), and anhydrous DMF (approx. 5-10 mL per gram of phthalimide).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the primary alkyl halide (1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated N-alkylphthalimide by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Mitsunobu Reaction for N-Alkylation of Phthalimide

This method is an alternative for converting alcohols directly to N-alkylphthalimides. It proceeds with inversion of stereochemistry at the alcohol carbon.[19]

Materials:

  • Phthalimide

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the N-alkylphthalimide from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary Tables

Table 1: Common Solvents for N-Alkylation

SolventTypeBoiling Point (°C)Key Advantages
Dimethylformamide (DMF)Polar Aprotic153Excellent solubility for potassium phthalimide[7][10][12]
Acetonitrile (MeCN)Polar Aprotic82Lower boiling point, easier to remove
Dimethyl Sulfoxide (DMSO)Polar Aprotic189High boiling point, good for less reactive halides
TolueneNonpolar111Can be used, but solubility may be an issue[12]

Table 2: Common Bases for Deprotonation

BasepKa of Conjugate AcidKey Characteristics
Potassium Carbonate (K₂CO₃)10.3Mild, inexpensive, easy to handle, commonly used[9]
Potassium Hydroxide (KOH)15.7Stronger than K₂CO₃, effective but more corrosive[11]
Sodium Hydride (NaH)~36Very strong, requires careful handling (flammable)[3]
Potassium Hydride (KH)~35Very strong, requires careful handling (flammable)[3][11]

References

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved January 21, 2026, from [Link]

  • PatSnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved January 21, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Gabriel Synthesis. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link]

  • Sathee Forum. (2025, October 14). What is Gabriel phthalimide synthesis and it's limitations? Retrieved January 21, 2026, from [Link]

  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (n.d.). Worked problem: Synthesis of Amines [Video]. Retrieved January 21, 2026, from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved January 21, 2026, from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Retrieved January 21, 2026, from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 21, 2026, from [Link]

  • Khan Academy. (2024, December 31). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research in this area.

Introduction

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a molecule of interest in various fields due to its structural motifs: a phthalimide group and an ethanesulfonic acid moiety. Understanding its stability and degradation pathways is crucial for applications ranging from drug development, where it may be a metabolite or a process intermediate, to environmental science, where its fate in various matrices is of concern. This guide is designed to address the common challenges and questions that arise during the experimental investigation of its degradation.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on or during your degradation studies.

Q1: What are the most likely degradation pathways for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid under physiological or environmental conditions?

A1: Based on its chemical structure, the primary degradation pathway is the hydrolysis of the phthalimide ring. This can occur under both acidic and basic conditions, although it is generally more facile under basic conditions.[1][2] The initial hydrolysis product is N-(2-sulfoethyl)phthalamic acid. Under stronger conditions or prolonged exposure, this can further hydrolyze to phthalic acid and taurine (2-aminoethanesulfonic acid). The carbon-sulfur (C-S) bond in the ethanesulfonic acid moiety is generally stable under these conditions.

Q2: Is the C-S bond in the ethanesulfonic acid portion of the molecule susceptible to cleavage?

A2: The C-S bond in alkyl sulfonic acids is known to be highly stable. Cleavage typically requires harsh conditions, such as strong reducing agents or high temperatures, which are not usually relevant for biological or typical environmental degradation studies.[3][4] Therefore, for most experimental setups, you can assume this bond will remain intact.

Q3: Can this compound be degraded by microorganisms?

A3: While specific studies on 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid are limited, the phthalimide moiety is known to be susceptible to microbial degradation.[5][6][7][8] Bacteria and fungi can hydrolyze the imide bonds, leading to the formation of phthalic acid.[6] Therefore, it is plausible that microorganisms could initiate the degradation of this compound by attacking the phthalimide ring.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound and its products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and the primary aromatic degradation product, phthalic acid.[9] For more comprehensive analysis and identification of all degradation products, including the non-UV active taurine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[10][11][12] Derivatization of taurine may be necessary for sensitive detection by some methods.[10][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent or No Degradation Observed in Forced Degradation Studies

Possible Cause & Solution:

  • Inappropriate Stress Conditions: The compound may be more stable than anticipated.

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) or elevate the temperature (e.g., from 50°C to 70°C).[13][14] Be mindful that excessively harsh conditions may lead to secondary degradation products not relevant to your study's scope.

    • Oxidative Degradation: Ensure your oxidizing agent (e.g., H₂O₂) is fresh and at an appropriate concentration (e.g., 3-30%). The reaction may also be slow at room temperature; consider a moderate increase in temperature.

    • Photodegradation: Confirm that your light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[15] Ensure the sample is adequately exposed.

  • Incorrect Sample Preparation:

    • Solubility Issues: 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a sulfonic acid and may have limited solubility in certain organic solvents. Ensure it is fully dissolved in the reaction medium. Using a co-solvent may be necessary, but its potential impact on the degradation kinetics should be considered.[14]

Experimental Workflow to Optimize Forced Degradation:

G A 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid B N-(2-sulfoethyl)phthalamic acid A->B Hydrolysis (H₂O, OH⁻ or H⁺) C Phthalic acid B->C Further Hydrolysis D Taurine B->D Further Hydrolysis G A 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid B Phthalic acid A->B Microbial Hydrolysis C Taurine A->C Microbial Hydrolysis D Further Microbial Metabolism B->D C->D

Sources

Troubleshooting

Technical Support Center: Overcoming Cell Permeability Challenges of Sulfonic Acid Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common yet significant challenge in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common yet significant challenge in medicinal chemistry: the poor cell permeability of sulfonic acid compounds. The sulfonic acid moiety is a valuable functional group, but its inherent physicochemical properties often create a barrier to cellular entry, masking the therapeutic potential of promising molecules. This document is structured to help you diagnose permeability issues, select appropriate mitigation strategies, and implement them effectively in your experimental workflows.

Part 1: Frequently Asked Questions - The Root Cause Analysis

This section addresses the fundamental principles governing the permeability of sulfonic acid compounds. Understanding the "why" is the first step toward developing a solution.

Q1: Why is the cell permeability of my sulfonic acid-containing compound unexpectedly low?

A: The primary reason for the poor membrane permeability of sulfonic acid compounds lies in their low pKa, which is typically less than 0. This means that at physiological pH (~7.4), the sulfonic acid group is almost completely ionized, carrying a formal negative charge (-SO₃⁻).[1]

This ionization has two major consequences for passive diffusion across the lipophilic cell membrane:

  • High Polarity: The negative charge makes the molecule highly polar and hydrophilic, leading to a strong preference for the aqueous extracellular environment over the lipid bilayer of the cell membrane.

  • Desolvation Penalty: For the molecule to enter the membrane, it must shed its shell of hydrating water molecules. The energy required to do this (the desolvation penalty) is very high for charged species, making partitioning into the membrane thermodynamically unfavorable.

Furthermore, these compounds often violate one or more criteria of Lipinski's Rule of Five, which predicts poor oral absorption or permeation.[2][3][4] Specifically, the sulfonic acid group itself contributes one hydrogen bond donor (in its neutral form) and three hydrogen bond acceptors (in its ionized form), increasing the likelihood of exceeding the recommended limits for passive diffusion.[4][5]

Q2: My lead compound violates Lipinski's Rule of Five. Should I abandon it?

A: Not necessarily. Lipinski's Rule of Five (Ro5) is a guideline, not an immutable law.[6] It is most predictive for compounds that enter cells via passive transcellular diffusion.[3] Many successful drugs, including atorvastatin, violate these rules.[6]

The violation of Ro5 by your sulfonic acid compound should be seen as a flag indicating that passive diffusion is likely not a viable absorption mechanism. Instead of abandoning the compound, this finding should prompt you to investigate and engineer alternative transport mechanisms. These can include:

  • Prodrug Strategies: Temporarily masking the problematic sulfonic acid group to increase lipophilicity.[7][8][]

  • Active Transport: Designing the molecule to be a substrate for an endogenous uptake transporter.[10]

Q3: How can I quantitatively assess the permeability of my compound?

A: You need to perform in vitro permeability assays. The two most common and complementary methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[11][12] These assays provide quantitative permeability coefficients (Papp) that allow you to benchmark compounds and measure the impact of any chemical modifications.

Part 2: Troubleshooting Guide & Strategic Solutions

This section provides a systematic approach to diagnosing and solving permeability problems.

Initial Diagnosis: Is Permeability the Real Issue?

If your compound shows high potency in a biochemical or target-based assay (e.g., enzyme inhibition) but low activity in a cell-based assay, poor membrane permeability is the most likely culprit. The first step is to confirm this hypothesis with direct permeability measurements.

Table 1: Comparison of Primary In Vitro Permeability Assays
FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Principle Measures passive diffusion across a synthetic lipid-infused membrane.[11][12]Measures transport across a cultured monolayer of human colorectal adenocarcinoma cells.[12]
Transport Measured Passive transcellular diffusion only.[12]Passive diffusion (transcellular and paracellular) and active transport (uptake and efflux).[10][12]
Throughput High (96-well plate format).[12]Lower (requires cell culture and longer incubation).
Cost Low.High.
Primary Use Case Rapidly screen for passive permeability; ideal for early-stage discovery and evaluating prodrugs.[11]Gold standard for predicting human intestinal absorption; essential for studying transporter interactions.[13]
Workflow: Selecting a Permeability Enhancement Strategy

Once poor passive permeability is confirmed (e.g., via a PAMPA assay), you must choose a strategy to improve cellular uptake. The following decision tree can guide your choice.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Compound has low cellular activity & low PAMPA Papp caco2 Run Bidirectional Caco-2 Assay start->caco2 efflux_ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) caco2->efflux_ratio high_efflux Efflux Ratio > 2? (Suggests P-gp/BCRP substrate) efflux_ratio->high_efflux Analyze Data low_efflux Low Efflux, Low Permeability high_efflux->low_efflux No strategy4 Strategy 4: Modify Scaffold to Evade Efflux Transporters high_efflux->strategy4 Yes strategy1 Strategy 1: Prodrug Approach (Mask SO3H group) low_efflux->strategy1 strategy2 Strategy 2: Leverage Influx Transporters (SAR for OAT/OATP) low_efflux->strategy2 strategy3 Strategy 3: Modify Scaffold (Reduce HBD, increase lipophilicity) low_efflux->strategy3 G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cell Membrane cluster_2 Intracellular Space prodrug_out Lipophilic Prodrug (SO3-R) prodrug_in Lipophilic Prodrug (SO3-R) prodrug_out->prodrug_in Passive Diffusion drug_out Charged Drug (SO3-) drug_out->membrane Cannot Cross cleavage Enzymatic Cleavage (e.g., Esterases) prodrug_in->cleavage drug_in Active Charged Drug (SO3-) cleavage->drug_in Releases target Intracellular Target drug_in->target Binds

Caption: Mechanism of a sulfonate prodrug strategy.

Table 2: Example Data - Permeability Enhancement via Prodrugs
CompoundDescriptionApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Fold Increase
Parent-SO3H Active Drug< 0.1 (Below detection)-
Prodrug-1 Methyl Ester2.5> 25x
Prodrug-2 Pivaloyloxymethyl (POM) Ester8.1> 81x
Prodrug-3 Acyloxyalkoxy Ester15.3> 153x

This is illustrative data. Actual results will vary based on the specific scaffold and promoiety used.

Solution Pathway B: Leveraging Membrane Transporters

If a prodrug approach is not feasible, or if you observe active transport in Caco-2 assays, you can attempt to optimize your molecule's interaction with membrane transporters. [10]

Q5: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

A: An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests your compound is a substrate for an apically-located efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters act as cellular "bouncers," actively pumping your compound out of the cell, which is a major cause of low bioavailability and drug resistance.

Mitigation Strategies:

  • Structural Modification: Make subtle structural changes to your core scaffold to disrupt recognition by the transporter. This can involve altering hydrogen bonding patterns or changing the overall shape and charge distribution.

  • Co-dosing with an Inhibitor: In an experimental setting, you can co-administer a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm the transporter's involvement and artificially increase intracellular concentration. This is a tool for validation, not a therapeutic strategy.

Diagram: Influx vs. Efflux Transport

G cluster_0 Cell Membrane influx Influx Transporter (e.g., OATP) drug_in Drug influx->drug_in efflux Efflux Transporter (e.g., P-gp) drug_out Drug efflux->drug_out drug_out->influx Uptake drug_in->efflux Efflux target Intracellular Target drug_in->target

Caption: Opposing roles of influx and efflux transporters.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the basic steps for assessing passive permeability.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare the donor and acceptor buffers (e.g., PBS, pH 7.4).

  • Plate Coating:

    • Using a 96-well filter plate (the donor plate), add 5 µL of the lipid solution to each well's membrane filter.

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with 300 µL of acceptor buffer.

    • Dilute the compound stock solution into the donor buffer to the final desired concentration (typically with <1% DMSO).

    • Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

    • Add 150 µL of the compound-containing donor solution to each well of the donor plate.

  • Incubation:

    • Cover the plate assembly to prevent evaporation.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive and active transport across a cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated, confluent monolayer.

    • Verify monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the established range for your lab.

  • A to B Transport (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (in transport buffer) to the apical (A) chamber (the insert).

    • Add fresh transport buffer to the basolateral (B) chamber (the well).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both A and B chambers for concentration analysis.

  • B to A Transport (Basolateral to Apical):

    • Simultaneously, on a separate set of monolayers, perform the assay in the reverse direction.

    • Add the test compound to the basolateral (B) chamber.

    • Add fresh buffer to the apical (A) chamber.

    • Incubate and sample as described above.

  • Analysis & Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the efflux ratio (Papp B→A / Papp A→B) to determine if the compound is a substrate for efflux transporters.

References

  • Elder, D. P., & Teasdale, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2007). Development of a Novel Sulfonate Ester-based Prodrug Strategy for Carboxylic and Hydroxy-Containing Drugs. ResearchGate. [Link]

  • Ruell, J. A., et al. (2003). Quantitative structure-permeability relationships at various pH values for acidic and basic drugs and drug-like compounds. Journal of medicinal chemistry, 46(24), 5220–5229. [Link]

  • Elder, D. P., et al. (2016). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 68(4), 427-444. [Link]

  • Elder, D., & Teasdale, A. (2016). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. [Link]

  • Teasdale, A., & Elder, D. (2019). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Organic Process Research & Development, 23(5), 879-886. [Link]

  • Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1437-1450. [Link]

  • Sato, S., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & medicinal chemistry letters, 26(2), 545-550. [Link]

  • Gitlin-Domagalska, A., et al. (n.d.). Lipophilic Prodrug Charge masking strategy for novel oxytocin prodrugs production. Poster Presentation. [Link]

  • No Authors. (n.d.). Quantitative structure-permeability relationships at various pH values for acidic and basic drugs and drug-like compounds. ResearchGate. [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Wikipedia. [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. Grokipedia. [Link]

  • Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • Al-Hussain, S. A., et al. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Molecules, 29(15), 3386. [Link]

  • Dulinska-Litewka, J., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of visualized experiments : JoVE, (148). [Link]

  • Plouffe, D. M., et al. (2018). Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. Antimicrobial agents and chemotherapy, 63(2), e01662-18. [Link]

  • G-C, A., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The journal of physical chemistry. B, 121(20), 5204–5214. [Link]

  • G-C, A., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. PubMed. [Link]

  • G-C, A., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5204-5214. [Link]

  • No Authors. (2023). lipinski rule of five. Lecture Notes. [Link]

  • Lee, H., et al. (2019). Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. Journal of chemical information and modeling, 59(9), 3879–3888. [Link]

  • Peter, C., et al. (2020). Drug–Membrane Permeability across Chemical Space. Journal of the American Chemical Society, 142(14), 6545-6555. [Link]

  • Ito, K., et al. (2023). Both Sulfonic Acid and Hydrophobic Group Functionalization Enable High Proton Conductivity. ACS omega, 8(31), 28315–28322. [Link]

  • Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group Meeting. [Link]

  • Krajcsi, P. (2016). Role of transporters in permeability of drugs – Options for testing, modulation and targeting. Walsh Medical Media. [Link]

  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • de Souza, T. B., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 273. [Link]

  • Kim, J., et al. (2021). High-performance ultrathin perfluorinated sulfonic acid membranes with thermo-morphology control for a vanadium redox flow battery. Journal of Materials Chemistry A, 9(12), 7796-7806. [Link]

  • Loryan, I., et al. (2022). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 13, 822533. [Link]

  • S, S., & G, M. (2017). Transporter effects on cell permeability in drug delivery. Expert opinion on drug delivery, 14(1), 83–96. [Link]

  • Verma, R., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 62(15), 3533-3549. [Link]

  • Laurino, A., et al. (2023). Effects of N3SA Analogues on Cerebral and Peripheral Arteriolar Vasomotion in Spontaneously Hypertensive Rats. International Journal of Molecular Sciences, 24(12), 10325. [Link]

  • No Authors. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid

Welcome to the technical support center for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound, with a specific focus on anticipating and minimizing off-target effects. Here, we synthesize technical knowledge with practical, field-proven insights to ensure the integrity and success of your research.

Introduction: Understanding the Compound

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a synthetic compound featuring a phthalimide group linked to an ethanesulfonic acid moiety. The phthalimide ring is a well-established pharmacophore found in numerous biologically active molecules with a broad range of activities, including anti-inflammatory, analgesic, and antitumor effects.[1][2] The sulfonic acid group is a key component of sulfonamide antibacterial drugs.[3][4] This compound is often utilized as an intermediate in the synthesis of novel therapeutic agents, particularly sulfonamide derivatives with potential enzyme-inhibiting or antimicrobial properties.[5]

Given the diverse biological activities associated with its structural components, a thorough understanding and proactive mitigation of potential off-target effects are critical for the robust interpretation of experimental results. This guide will provide you with the necessary tools and knowledge to confidently design and execute your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target activities of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid?

A1: The intended or "on-target" activity of this molecule will depend on the specific context of your research. Based on its structural motifs, it is likely being investigated for activities such as:

  • Enzyme Inhibition: The sulfonamide derivatives of this compound are known for their enzyme-inhibiting properties.[5]

  • Anti-inflammatory Effects: Phthalimide derivatives have demonstrated anti-inflammatory properties.[1][6]

  • Anticancer and Antioxidant Activity: Certain analogs have shown potential in these areas.

  • Antimicrobial Effects: The sulfonic acid group is a key feature of sulfa drugs.[3][4]

Potential "off-target" effects arise from the compound interacting with unintended biomolecules.[7][8][9] Given the broad bioactivity of the phthalimide scaffold, off-targets could include a range of enzymes and receptors. It is crucial to experimentally validate the intended target and assess for unintended interactions.

Q2: I am observing an unexpected phenotype in my cell-based assay. Could this be an off-target effect?

A2: It is highly possible. Unexpected phenotypes are a common indicator of off-target activity. To investigate this, consider the following:

  • Dose-Response Relationship: Does the unexpected phenotype follow a clear dose-response curve? A steep curve might suggest non-specific activity.

  • Structural Analogs: Test a structurally similar but inactive analog of your compound. If the phenotype disappears, it is more likely to be a specific (though potentially off-target) effect.

  • Orthogonal Approaches: Use a different method to modulate your intended target (e.g., siRNA, CRISPR) and see if the phenotype is recapitulated. If not, an off-target effect of your compound is a strong possibility.

Q3: How can I be sure that my compound is engaging the intended target in my experiments?

A3: Direct target engagement validation is a critical step. Several techniques can be employed:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10][11][12][13][14]

  • Biochemical Assays: If your target is an enzyme, you can perform in vitro activity assays with the purified protein to confirm inhibition.

  • Pull-down Assays: Immobilize your compound on beads to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Troubleshooting Guide: Addressing Common Experimental Issues

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High background or non-specific signal in assays The compound may be aggregating at the concentrations used, leading to non-specific interactions.1. Determine the critical aggregation concentration (CAC) of your compound. 2. Work at concentrations well below the CAC. 3. Include a surfactant like Triton X-100 in your assay buffer (if compatible with your system).
Inconsistent results between experiments The compound may be unstable in your experimental media or sensitive to freeze-thaw cycles.1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of the compound in your media over the time course of your experiment using techniques like HPLC.
Discrepancy between in vitro and in vivo results Off-target effects in a complex biological system may mask the intended on-target effect.1. Profile your compound against a panel of relevant off-targets (e.g., kinome scan if your target is a kinase). 2. Use a structurally distinct inhibitor of the same target to see if the in vivo results are consistent.
Cell toxicity at concentrations required for target inhibition The observed toxicity may be due to off-target effects rather than the intended mechanism of action.1. Determine the IC50 for toxicity and compare it to the IC50 for target inhibition. A small window between these values suggests potential off-target toxicity. 2. Use a rescue experiment: if the toxicity is on-target, it should be rescued by expressing a drug-resistant mutant of the target.

Experimental Protocols for Off-Target Effect Minimization

Protocol 1: Comprehensive Dose-Response Analysis

A detailed dose-response analysis is the first line of defense against misinterpreting off-target effects.

Objective: To determine the potency (IC50/EC50) of the compound for its intended target and to identify any unusual dose-response characteristics that may indicate off-target activity.

Procedure:

  • Prepare a wide range of compound concentrations: We recommend a 10-point dilution series, starting from a high concentration (e.g., 100 µM) and performing 1:3 serial dilutions.

  • Treat your cells or perform your biochemical assay with the dilution series.

  • Measure the biological response at each concentration.

  • Plot the response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50/EC50.

  • Analyze the curve shape: A very steep or shallow Hill slope can be indicative of non-specific effects or complex binding events.

Protocol 2: Selectivity Profiling

Proactively screening your compound against a panel of related and unrelated targets is essential for understanding its selectivity.

Objective: To identify potential off-targets of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

Procedure:

  • Identify likely off-target families: Based on the intended target, select relevant protein families for screening. For example, if your target is a kinase, a kinome-wide profiling panel is recommended.[15][16][17][18]

  • Submit your compound to a commercial screening service or perform in-house profiling. Many companies offer panels for various target classes (e.g., kinases, GPCRs, proteases).

  • Analyze the screening data: Identify any proteins that are inhibited or activated by your compound within a relevant concentration range (e.g., within 10-fold of the on-target IC50).

  • Validate any significant "hits" from the primary screen using orthogonal assays.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that your compound binds to its intended target within the complex environment of a living cell.[10][11][12][13][14]

Objective: To demonstrate target engagement of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid with its intended protein target in intact cells.

Procedure:

  • Treat intact cells with your compound or a vehicle control.

  • Heat the cell suspensions across a range of temperatures. Target engagement will stabilize the protein, increasing its melting temperature.

  • Lyse the cells and separate soluble from aggregated proteins by centrifugation.

  • Detect the amount of soluble target protein at each temperature point using Western blotting or other protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of your compound indicates target engagement.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Characterizing a Novel Inhibitor

G cluster_0 Initial Characterization cluster_1 Target Engagement cluster_2 Selectivity Profiling cluster_3 Validation & Interpretation a Dose-Response Analysis b Determine IC50/EC50 a->b c Cellular Thermal Shift Assay (CETSA) b->c e Confirm On-Target Binding c->e d Biochemical Assays d->e f Kinome/Proteome Profiling e->f g Identify Potential Off-Targets f->g h Orthogonal Assays for Off-Targets g->h k Confident Data Interpretation h->k i Inactive Analog Control i->k j Phenotypic Analysis j->k

Caption: A logical workflow for characterizing a new small molecule inhibitor.

Decision Tree for Troubleshooting Unexpected Results

G start Unexpected Experimental Result q1 Is the phenotype dose-dependent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does an inactive analog show the same effect? a1_yes->q2 res1 Result may be an artifact. Check experimental setup and reagent stability. a1_no->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Effect is likely due to non-specific properties of the chemical scaffold. a2_yes->res2 q3 Does an orthogonal approach (e.g., siRNA) replicate the phenotype? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Phenotype is likely on-target. a3_yes->res3 res4 Phenotype is likely due to an off-target effect of the compound. a3_no->res4

Caption: A decision-making framework for investigating unexpected experimental outcomes.

Concluding Remarks

The robust characterization of any small molecule inhibitor is fundamental to the progression of reliable and reproducible scientific research. For a compound like 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, with its inherent potential for diverse biological activities, a proactive and rigorous approach to identifying and minimizing off-target effects is not just recommended, but essential. By employing the strategies and protocols outlined in this guide, you will be well-equipped to generate high-quality, interpretable data and advance your research with confidence.

References

  • 2-(1, 3-Dioxoisoindolin-2-yl)ethanesulfonamide. MySkinRecipes. [Link]

  • 2-Vinyl-4H-1,3-Dithiin, a Bioavailable Compound from Garlic, Inhibits Vascular Smooth Muscle Cells Proliferation and Migration by Reducing Oxidative Stress. ResearchGate. [Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]

  • Phthalimide-containing drugs approved by the Food and Drug Administration. ResearchGate. [Link]

  • DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIA. Farmacia Journal. [Link]

  • 5 Industrial Applications for Sulfonic Acid. Capital Resin Corporation. [Link]

  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. [Link]

  • The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). PubMed. [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

  • An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. ResearchGate. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Target profiling of small molecules by chemical proteomics. PubMed. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]

  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Sulfonic acid. Wikipedia. [Link]

  • Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. [Link]

  • KinomePro. Pamgene. [Link]

  • Publications. CETSA. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid vs thalidomide anticancer activity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer therapeutics, the story of thalidomide is one of remarkable transfo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, the story of thalidomide is one of remarkable transformation. Once withdrawn from the market due to its severe teratogenic effects, thalidomide has been repurposed and has paved the way for the development of potent analogs with significant clinical efficacy, particularly in the treatment of multiple myeloma. This guide provides a comprehensive comparison of the anticancer activities of thalidomide and its key immunomodulatory analogs, lenalidomide and pomalidomide. While the specific compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid lacks extensive public data on its anticancer properties, understanding the structure-activity relationships within the broader class of thalidomide-related compounds offers valuable insights for drug discovery and development.

Introduction: From Sedative to Targeted Anticancer Therapy

Thalidomide was first introduced in the 1950s as a sedative.[1] Its tragic history of causing birth defects led to its withdrawal but also spurred intensive research into its biological mechanisms.[1] This research unveiled its potent immunomodulatory and anti-angiogenic properties, which have been harnessed for therapeutic benefit in various cancers and inflammatory diseases.[1][2][3] The development of analogs, such as lenalidomide and pomalidomide, was a direct result of efforts to enhance the therapeutic efficacy of thalidomide while mitigating its side effects.[2][4] These analogs, often referred to as immunomodulatory drugs (IMiDs), represent a cornerstone of modern therapy for multiple myeloma and other hematological malignancies.[3][5]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

A groundbreaking discovery in understanding the anticancer effects of thalidomide and its analogs was the identification of cereblon (CRBN) as their direct molecular target.[1] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[6][7]

The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the E3 ligase, effectively "hijacking" this cellular machinery to target specific proteins for degradation via the proteasome.[6][7] Key neosubstrates of the CRL4CRBN complex in the presence of these drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] These transcription factors are essential for the survival of multiple myeloma cells.[8] Their degradation leads to apoptosis of the cancer cells and also stimulates an anti-tumor immune response by modulating T-cell and Natural Killer (NK) cell activity.[7][8][9]

Thalidomide_Mechanism_of_Action Figure 1: Mechanism of Action of Thalidomide and its Analogs cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Effects CRBN Cereblon (CRBN) IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Recruits DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 Apoptosis Myeloma Cell Apoptosis Immune_Modulation Immune Modulation (T-cell, NK-cell activation) Angiogenesis_Inhibition Inhibition of Angiogenesis Thalidomide Thalidomide / Analogs Thalidomide->CRBN Binds to Thalidomide->Angiogenesis_Inhibition Directly Inhibits Proteasome Proteasome IKZF1_IKZF3->Proteasome Ubiquitination & Degradation Proteasome->Apoptosis Leads to Proteasome->Immune_Modulation Contributes to Ubiquitin Ubiquitin

Caption: Mechanism of action of thalidomide and its analogs.

Comparative Anticancer Activity: A Quantitative Overview

The structural modifications from thalidomide to lenalidomide and pomalidomide have resulted in significantly enhanced potency and a more favorable therapeutic index.

CompoundKey Structural Difference from ThalidomideRelative Potency (vs. Thalidomide)Key Clinical Indications
Thalidomide Parent compound1xMultiple Myeloma, Erythema Nodosum Leprosum[10]
Lenalidomide Addition of an amino group at the 4-position of the phthaloyl ring and removal of a carbonyl group~500x more potent in TNF-α inhibition[1]Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma[11]
Pomalidomide Addition of an amino group at the 4-position of the phthaloyl ring~5,000x more potent in TNF-α inhibition[1]Relapsed/Refractory Multiple Myeloma, AIDS-related Kaposi Sarcoma[12]

Note: Relative potency in TNF-α inhibition is often used as a benchmark for the immunomodulatory activity of these compounds.

Experimental Protocols for Assessing Anticancer Activity

The evaluation of the anticancer effects of thalidomide and its analogs involves a range of in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 1-2 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of thalidomide, lenalidomide, or pomalidomide for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of the compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 106 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment Administration: Randomize the mice into treatment groups (vehicle control, thalidomide, lenalidomide, pomalidomide). Administer the compounds orally at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width2) and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Xenograft_Workflow Figure 2: In Vivo Xenograft Model Workflow A 1. Cell Implantation (e.g., MM cells in immunodeficient mice) B 2. Tumor Growth (to palpable size) A->B C 3. Randomization & Treatment (Vehicle, Thalidomide, Analogs) B->C D 4. Monitoring (Tumor volume, body weight) C->D E 5. Endpoint & Analysis (Tumor excision and analysis) D->E

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion and Future Perspectives

Thalidomide and its analogs have revolutionized the treatment of multiple myeloma and other hematological cancers. Their unique mechanism of action, which involves the targeted degradation of key oncoproteins through the modulation of an E3 ubiquitin ligase, has opened up a new paradigm in cancer therapy. The progressive increase in potency from thalidomide to lenalidomide and pomalidomide underscores the power of medicinal chemistry in optimizing drug efficacy.

While 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid itself does not have established anticancer activity in the public domain, its structural similarity to the phthalimide core of thalidomide suggests that further investigation into its potential to bind CRBN could be a worthwhile endeavor. The future of this class of drugs lies in the development of novel analogs with even greater specificity and potency, as well as in the identification of new neosubstrates to expand their therapeutic applications to other malignancies.

References

  • Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thalidomide Analogues as Anticancer Drugs - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thalidomide and Its Analogs as Anticancer Agents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • The novel mechanism of lenalidomide activity - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • How Thalidomide Works Against Cancer - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lenalidomide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (2015). Retrieved January 21, 2026, from [Link]

  • Pomalidomide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thalomid/Thalidomide for Multiple Myeloma | The IMF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacology of Lenalidomide Revlimid, Linalid, Lidomid; Pharmacokinetics, Mechanism of Action, Uses - YouTube. (2025). Retrieved January 21, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Isoindoline-1,3-dione Derivatives in Neuroscience

Authored for Researchers, Scientists, and Drug Development Professionals The isoindoline-1,3-dione scaffold, commonly known as phthalimide, represents a privileged structure in medicinal chemistry.[1] Its journey from th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, represents a privileged structure in medicinal chemistry.[1] Its journey from the notoriety of thalidomide to the targeted therapies of its modern analogs, the Immunomodulatory Imide Drugs (IMiDs), is a compelling narrative of scientific rediscovery.[2][3] This guide provides a comparative analysis of key isoindoline-1,3-dione derivatives, focusing on their mechanistic divergence, therapeutic potential in neuroscience, and the critical experimental data that substantiates their evaluation. We will dissect the causality behind their mechanisms and provide validated experimental workflows for their assessment.

The Core Mechanism: A Tale of a Molecular Glue

The pleiotropic effects of thalidomide and its analogs were a long-standing enigma until the landmark discovery of their primary target: Cereblon (CRBN) .[4] This protein is not a conventional enzyme to be inhibited but a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6]

Isoindoline-1,3-dione derivatives function as potent "molecular glues."[5] They bind to a specific pocket in CRBN, allosterically altering its substrate-binding surface. This induced conformational change enables the recruitment of proteins that are not normally targeted by this E3 ligase, so-called "neosubstrates."[4] Once recruited, the neosubstrate is polyubiquitinated and subsequently marked for degradation by the 26S proteasome. This targeted protein degradation is the linchpin of their therapeutic efficacy and, historically, their toxicity.

Key neosubstrates identified to date include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[4][7] Conversely, the degradation of the transcription factor SALL4 is implicated in the devastating teratogenic effects of thalidomide.[4]

Figure 1: The 'Molecular Glue' Mechanism of Isoindoline-1,3-dione Derivatives cluster_0 CRL4^CRBN^ E3 Ligase Complex CRBN Cereblon (CRBN) CUL4 Cullin-4 DDB1 DDB1 ROC1 ROC1 IMiD Isoindoline-1,3-dione Derivative (e.g., Lenalidomide) IMiD->CRBN 1. Binding & Allosteric Change Neosubstrate Neosubstrate Protein (e.g., IKZF1, SALL4) Neosubstrate->CRBN 2. Neosubstrate Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Proteasomal Degradation Ub Ubiquitin Ub->Neosubstrate 3. Polyubiquitination

Caption: The molecular glue mechanism of IMiDs.

Comparative Analysis of Key Derivatives in Neuroscience

While sharing a common core mechanism, the subtle structural modifications between thalidomide, lenalidomide, and pomalidomide confer distinct potencies, substrate specificities, and neuroscientific applications. These compounds are noted for their ability to cross the blood-brain barrier, a critical feature for targeting central nervous system (CNS) pathologies.[3]

Thalidomide: The Progenitor
  • Neuro-centric Mechanism: Thalidomide's primary effect in the CNS is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in neuroinflammation.[3] It achieves this not only through CRBN-mediated effects but also by binding to the 3'-UTR of TNF-α mRNA, promoting its degradation and thereby reducing cytokine production.[2][7]

  • Therapeutic Application & Limitations: Historically explored for various inflammatory conditions, its use is severely restricted by its well-documented teratogenicity and dose-limiting peripheral neuropathy. These toxicities have driven the development of safer, more potent analogs.

Lenalidomide: Enhanced Potency, Reduced Toxicity

Lenalidomide is a thalidomide analogue with superior potency and a more favorable safety profile.[8] Its neuroprotective effects are primarily attributed to its robust anti-inflammatory and immunomodulatory actions.[9][10]

  • Amyotrophic Lateral Sclerosis (ALS): In the G93A SOD1 transgenic mouse model of ALS, lenalidomide treatment initiated at symptom onset significantly extended survival, improved motor performance on the rotarod test, and reduced neuronal cell death in the spinal cord.[9][11] Mechanistically, it was shown to down-regulate pro-inflammatory cytokines like TNF-α and IL-1β while up-regulating anti-inflammatory cytokines.[9][11]

  • Parkinson's Disease (PD): In a rotenone-induced rat model of PD, chronic lenalidomide treatment alleviated motor deficits.[10] This was associated with the mitigation of dopaminergic neuron loss (tyrosine hydroxylase expression) and an increase in neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in the substantia nigra pars compacta.[10]

  • Macrophage Polarization: Lenalidomide has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[12] This is achieved partly through the autocrine secretion of IL-10 and subsequent STAT3 activation, which helps resolve inflammation and promotes tissue repair in models of CNS autoimmunity.[12]

Pomalidomide: High Potency in Neuro-oncology

Pomalidomide is a third-generation IMiD with even greater potency in inhibiting TNF-α and modulating immune responses.[13] Its most significant application in neuroscience to date is in the challenging field of neuro-oncology.

  • Glioblastoma (GBM): A key challenge in treating GBM is resistance to therapies like EGFR inhibitors. Research has demonstrated that this resistance can be mediated by the activation of TNF. Pomalidomide, by blocking TNF, was shown to re-sensitize EGFR-expressing GBM cells to the EGFR inhibitor afatinib, leading to effective inhibition of cell growth in both cell culture and xenograft mouse models.[14]

  • Pediatric Brain Tumors: Pomalidomide has been investigated in phase 2 clinical trials for recurrent or progressive pediatric brain tumors, including high-grade glioma (HGG) and ependymoma.[15][16][17] While monotherapy did not meet the primary efficacy endpoints in these heavily pre-treated populations, the studies provided valuable safety and pharmacokinetic data, suggesting potential for future combination therapies.[16]

Data Summary Table: Comparative Profile of IMiDs in Neuroscience
FeatureThalidomideLenalidomidePomalidomide
Primary Neuro-Mechanism TNF-α mRNA destabilization; CRBN-mediated effects.[2][7]Potent immunomodulation; down-regulation of pro-inflammatory cytokines (TNF-α, IL-1β).[9]Highly potent TNF-α inhibition and immunomodulation.[13][14]
Key Neurological Areas Foundational anti-inflammatory research.Neurodegeneration (ALS, PD), CNS Autoimmunity.[10][11][12]Neuro-oncology (Glioblastoma, Pediatric Brain Tumors).[14][15]
Reported Efficacy (Preclinical) Moderate anti-inflammatory effects.Extended survival and improved motor function in ALS models; neuroprotection in PD models.[9][10][11]Sensitizes glioblastoma cells to EGFR inhibitors.[14]
Key Limitations High risk of teratogenicity and peripheral neuropathy.[13]Potential for hematological toxicity; unclear BBB penetrance in humans.[8]Neutropenia is a common adverse event in clinical trials.[16]

Experimental Workflows for Evaluating Neuroactivity

To rigorously assess the neuro-active potential of novel isoindoline-1,3-dione derivatives, standardized and self-validating protocols are essential. The choice of these workflows is predicated on the need to model the neuroinflammatory cascade, a primary target of this compound class.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglia

This workflow is designed to provide a rapid and reproducible primary screen for a compound's ability to suppress inflammatory activation in immune cells of the CNS. The BV-2 microglial cell line is chosen for its robustness and well-characterized response to inflammatory stimuli.

Caption: A standardized workflow for in vitro screening.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the isoindoline-1,3-dione derivative at various concentrations. Include a vehicle control group (e.g., 0.1% DMSO). Incubate for 1-2 hours.

    • Causality Explanation: Pre-incubation allows the compound to enter the cells and engage its target (CRBN) before the inflammatory stimulus is introduced, providing a more accurate measure of its preventative potential.

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) from E. coli to all wells (except for a negative control group) at a final concentration of 100 ng/mL to induce a robust inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement: After incubation, collect 50 µL of the supernatant from each well. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent system. A decrease in nitrite relative to the LPS-only group indicates anti-inflammatory activity.

  • Cytokine Analysis (ELISA): Use the remaining supernatant to quantify the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-1β, using commercially available ELISA kits. This provides direct evidence of the compound's effect on specific inflammatory pathways.[14]

  • Gene Expression Analysis (qRT-PCR): Lyse the remaining cells and extract total RNA. Perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes like Nos2, Tnf, and Il1b. This determines if the compound's effect occurs at the transcriptional level.[19]

Protocol 2: In Vivo Assessment in an LPS-Induced Mouse Model of Neuroinflammation

This protocol provides a framework for evaluating a compound's efficacy in a living system, accounting for pharmacokinetics and blood-brain barrier penetration. Systemic LPS administration induces a well-characterized neuroinflammatory response involving microglial and astrocyte activation.[20][21]

Step-by-Step Methodology:

  • Animals and Acclimatization: Use adult male C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[18]

  • Experimental Groups: A typical design includes:

    • Group 1: Vehicle Control (Saline injection + Vehicle treatment)

    • Group 2: LPS Control (LPS injection + Vehicle treatment)

    • Group 3: Test Compound (LPS injection + Isoindoline-1,3-dione derivative treatment)

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose. The timing can be prophylactic (before LPS) or therapeutic (after LPS), depending on the experimental question.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[20]

    • Causality Explanation: An i.p. injection of LPS induces a systemic inflammatory response that secondarily activates microglia and astrocytes in the brain, mimicking the CNS effects of peripheral infection or inflammation.

  • Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Carefully dissect and collect the brains.

  • Immunohistochemistry (IHC): Post-fix the brain tissue, cryoprotect in sucrose, and section using a cryostat. Perform IHC using antibodies against Iba1 (a marker for microglia/macrophages) and GFAP (a marker for reactive astrocytes). An effective compound will reduce the morphological signs of activation (e.g., amoeboid Iba1+ cells) and the intensity of staining compared to the LPS control group.[19]

  • Cytokine Profiling: For a parallel cohort of animals, collect fresh brain tissue (e.g., hippocampus or cortex), homogenize, and analyze cytokine levels using protein arrays or multiplex bead assays to obtain a broad profile of the inflammatory milieu.

Future Directions and Conclusion

The family of isoindoline-1,3-dione derivatives has evolved from a single, infamous molecule into a versatile chemical platform for targeted protein degradation. Their journey in neuroscience is just beginning. While the immunomodulatory and anti-inflammatory properties of lenalidomide and pomalidomide show clear promise in preclinical models of neurodegeneration and neuro-oncology, the future lies in refining this platform.

The development of novel derivatives is actively being pursued, with research exploring their potential as acetylcholinesterase inhibitors for Alzheimer's disease[22][23] and as novel anticonvulsants.[24] Furthermore, the "molecular glue" mechanism itself is being harnessed in the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs).[4] These heterobifunctional molecules use the phthalimide moiety as a "warhead" to recruit CRBN, while a second ligand targets a specific protein of interest for degradation. This technology opens the door to targeting previously "undruggable" proteins in the CNS.

References

  • Alzheimer's Drug Discovery Foundation. Lenalidomide. Cognitive Vitality Reports. [Link]

  • Neymotin, A., et al. (2009). Lenalidomide (Revlimid®) administration at symptom onset is neuroprotective in a mouse model of amyotrophic lateral sclerosis. Experimental Neurology. [Link]

  • Kiaei, M., et al. (2009). Lenalidomide (Revlimid) administration at symptom onset is neuroprotective in a mouse model of amyotrophic lateral sclerosis. PubMed. [Link]

  • Cankara, N., et al. (2020). The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta. Neuroscience Letters. [Link]

  • Liu, Y., et al. (2018). Lenalidomide regulates CNS autoimmunity by promoting M2 macrophages polarization. Cell Death & Disease. [Link]

  • Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. [Link]

  • Clark, S. M., et al. (2019). Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. Frontiers in Neuroscience. [Link]

  • Monnet-Tschudi, F., et al. (2007). Methods to assess neuroinflammation. Methods in Molecular Biology. [Link]

  • Liu, H., et al. (2020). TNF Inhibitor Pomalidomide Sensitizes Glioblastoma Cells to EGFR Inhibition. Annals of Clinical & Laboratory Science. [Link]

  • Clark, S. M., et al. (2019). Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. Frontiers in Neuroscience. [Link]

  • Wąż, P., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sudo, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]

  • Jończyk, J., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. [Link]

  • Packer, R. J., et al. (2021). Phase 2 Study of Pomalidomide (CC-4047) Monotherapy for Children and Young Adults With Recurrent or Progressive Primary Brain Tumors. Frontiers in Oncology. [Link]

  • Clark, S. M., et al. (2019). Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. PubMed. [Link]

  • Kuranov, S. O., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]

  • Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. ResearchGate. [Link]

  • da Silva, G. G., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. CNS & Neurological Disorders - Drug Targets. [Link]

  • Lee, S. E., et al. (2020). Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway. Biochemical and Biophysical Research Communications. [Link]

  • Alanazi, A. M., et al. (2023). Isoindoline-1,3-dione-containing phthalimide derivatives with anti-Alzheimer's disease activity. Archiv der Pharmazie. [Link]

  • Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. The Journal of Biochemistry. [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters. [Link]

  • Packer, R. J., et al. (2021). Phase 2 Study of Pomalidomide (CC-4047) Monotherapy for Children and Young Adults With Recurrent or Progressive Primary Brain Tumors. PubMed. [Link]

  • Clark, S. M., et al. (2019). Protein degradation mechanism of Thalidomide via cereblon-binding. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thalidomide. Wikipedia. [Link]

  • Wang, B. L., et al. (2013). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Marshall, L. (2016). Pomalidomide in Children and young adults with brain tumors. Health Research Authority. [Link]

  • Szałabska, K., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals. [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Scilit. [Link]

  • Kim, J., & Lee, D. S. (2024). The development status of PET radiotracers for evaluating neuroinflammation. Nuclear Medicine and Molecular Imaging. [Link]

  • Henley, A. T., & Schulman, B. A. (2022). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. Nature Chemical Biology. [Link]

Sources

Validation

Validating the Mechanism of Action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a novel phthalimide derivative. We will explore its hypothesized anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a novel phthalimide derivative. We will explore its hypothesized anti-inflammatory properties and benchmark its performance against established therapeutic agents through a series of robust, self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

Introduction: The Therapeutic Potential of Phthalimide Derivatives

Phthalimides are a class of compounds characterized by an isoindoline-1,3-dione core structure. This scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-angiogenic, and anti-cancer effects.[1][2][3] The most notable examples are thalidomide and its analogs, lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma and other hematological malignancies.

The biological effects of many phthalimide derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation and immunity. A frequent target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[4] Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a key mediator of systemic inflammation.[2]

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a synthetic phthalimide derivative.[5][6] Its sulfonic acid moiety is expected to enhance its aqueous solubility, a favorable property for a drug candidate.[7] Based on the established activities of the phthalimide class, we hypothesize that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid exerts its biological effects through the inhibition of the NF-κB signaling pathway and subsequent reduction of TNF-α production. This guide outlines a comprehensive experimental strategy to validate this hypothesis.

Experimental Validation of the Hypothesized Mechanism of Action

To rigorously test our hypothesis, we will employ a multi-pronged approach encompassing cell-based reporter assays, quantitative immunoassays, and proteomic analysis. Each experiment is designed to provide a piece of the mechanistic puzzle, and together they form a self-validating system.

Workflow for Validating the Mechanism of Action

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Pathway Elucidation cluster_2 Target Identification NFkB_Assay NF-κB Reporter Assay TNF_ELISA TNF-α ELISA NFkB_Assay->TNF_ELISA Confirms functional downstream effect Western_Blot Western Blot (IκBα, p-p65) TNF_ELISA->Western_Blot Investigates upstream signaling events Chem_Proteomics Chemical Proteomics Western_Blot->Chem_Proteomics Identifies direct binding partners

Caption: A streamlined workflow for the comprehensive validation of the mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

NF-κB Reporter Assay: Quantifying Pathway Inhibition

This cell-based assay provides a quantitative measure of the ability of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid to inhibit the transcriptional activity of NF-κB.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified by measuring the light output.[8][9]

Experimental Protocol:

  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[10][11]

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the IC50 value for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

TNF-α ELISA: Measuring Downstream Cytokine Inhibition

This experiment directly measures the impact of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid on the production of the pro-inflammatory cytokine TNF-α.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[12][13]

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), in a 24-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.[14][15]

  • Data Analysis: Generate a standard curve using recombinant TNF-α and determine the concentration of TNF-α in the samples. Calculate the IC50 value for the inhibition of TNF-α production.

Western Blot Analysis: Elucidating the Signaling Cascade

To confirm that the inhibition of NF-κB activity occurs through the canonical pathway, we will use Western blotting to examine the phosphorylation and degradation of key signaling proteins.

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., HeLa or THP-1) with 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for:

    • Phospho-IκBα (the phosphorylated, inactive form of the NF-κB inhibitor)

    • Total IκBα

    • Phospho-p65 (the phosphorylated, active subunit of NF-κB)[16]

    • Total p65

    • A loading control (e.g., GAPDH or β-actin)

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[17][18][19]

Chemical Proteomics: Identifying Direct Molecular Targets

To definitively identify the direct binding partners of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid within the proteome, a chemical proteomics approach will be employed.

Principle: Chemical proteomics utilizes small molecule probes to identify protein targets from complex biological samples. This can be achieved through affinity-based methods where the compound of interest is immobilized on a solid support to "pull down" its binding partners.[20][21]

Experimental Protocol:

  • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid with a linker and a biotin tag.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line.

  • Affinity Purification: Incubate the biotinylated probe with the cell lysate. In a parallel control experiment, incubate the lysate with an excess of the free, unmodified compound before adding the probe to identify non-specific binders.

  • Capture and Elution: Use streptavidin-coated beads to capture the biotinylated probe and its bound proteins. After washing to remove non-specific binders, elute the protein complexes.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][22]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the probe and competed off by the free compound.

Comparative Analysis with Alternative Therapeutics

To contextualize the activity of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, it is essential to compare its performance against established anti-inflammatory drugs with well-defined mechanisms of action.

Comparator Compounds:
  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3][6][23][24]

  • Adalimumab (Humira®): A monoclonal antibody that specifically targets and neutralizes TNF-α.[2][4][7][25][26]

Comparative Experimental Design:

The experiments outlined above (NF-κB reporter assay, TNF-α ELISA, and Western blot) should be performed in parallel with Ibuprofen and a soluble form of Adalimumab as comparators. This will allow for a direct comparison of potency and selectivity.

Hypothesized Signaling Pathways

Signaling_Pathways cluster_0 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid cluster_1 Ibuprofen cluster_2 Adalimumab Compound Phthalimide Derivative IKK IKK Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates TNF TNF-α Gene->TNF Ibuprofen Ibuprofen COX COX-1/2 Ibuprofen->COX Inhibits PGs Prostaglandins COX->PGs Synthesizes AA Arachidonic Acid Adalimumab Adalimumab TNF_ext Extracellular TNF-α Adalimumab->TNF_ext Binds & Neutralizes TNF_receptor TNF Receptor TNF_ext->TNF_receptor Binds Downstream Downstream Signaling TNF_receptor->Downstream Activates

Caption: A visual comparison of the hypothesized signaling pathway of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and the established mechanisms of Ibuprofen and Adalimumab.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison.

Table 1: Comparative Potency (IC50 Values)

CompoundNF-κB Reporter Assay (IC50)TNF-α ELISA (IC50)
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acidExperimental ValueExperimental Value
IbuprofenExperimental ValueExperimental Value
Adalimumab (soluble)Experimental ValueExperimental Value

Table 2: Western Blot Analysis Summary

Treatmentp-IκBα / Total IκBα (Fold Change)p-p65 / Total p65 (Fold Change)
Vehicle Control1.01.0
TNF-α StimulationExperimental ValueExperimental Value
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid + TNF-αExperimental ValueExperimental Value
Ibuprofen + TNF-αExperimental ValueExperimental Value
Adalimumab (soluble) + TNF-αExperimental ValueExperimental Value

Interpretation of Results:

  • A low IC50 value in the NF-κB reporter and TNF-α ELISA assays for 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid would support its potent anti-inflammatory activity.

  • A significant reduction in the phosphorylation of IκBα and p65 upon treatment with the compound would confirm its inhibitory effect on the canonical NF-κB pathway.

  • The chemical proteomics experiment will provide crucial evidence for the direct molecular target(s) of the compound, which may or may not be a known component of the NF-κB pathway, potentially revealing novel mechanisms of action.

  • Comparison with Ibuprofen and Adalimumab will benchmark the potency and selectivity of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid against a non-selective anti-inflammatory and a highly specific biologic, respectively.

Conclusion

The experimental framework detailed in this guide provides a robust and comprehensive approach to validating the hypothesized mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. By combining cell-based assays, biochemical analysis, and cutting-edge proteomics, researchers can gain a deep understanding of the compound's biological activity and its potential as a novel therapeutic agent. The comparative analysis with established drugs will provide essential context for its further development. This rigorous, evidence-based approach is fundamental to advancing promising new molecules from the laboratory to the clinic.

References

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (2024, March 7). Adalimumab. Retrieved from [Link]

  • Wikipedia. (2024, March 10). Ibuprofen. Retrieved from [Link]

  • Mounach, A., & Rezqi, A. (2014). Adalimumab in the treatment of moderate to severe psoriasis. Vascular Health and Risk Management, 10, 393–404. [Link]

  • MySkinRecipes. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Retrieved from [Link]

  • Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 22(5), 420–423. [Link]

  • Pharmacology Education Project. (2025, January 18). Pharmacology Of Adalimumab ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Adalimumab?. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • ResearchGate. (2024, March 2). TNF ELISA Protocol v1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • RayBiotech. (n.d.). Human TNF alpha ELISA Kit. Retrieved from [Link]

  • National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκB-α and NF-κB p65 protein levels. After 0,.... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid and Known Cereblon Modulators

This guide provides a comparative framework for evaluating the efficacy of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Publicly available experimental data on this specific compound is limited.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the efficacy of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Publicly available experimental data on this specific compound is limited. However, its core structure, featuring a phthalimide group, suggests a plausible mechanism of action as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This guide will, therefore, compare the compound's putative action to the well-established activities of known Cereblon-modulating drugs, namely thalidomide and its potent analogs, lenalidomide and pomalidomide.[3][4] We will first elucidate the mechanism of this important therapeutic target and then present a detailed, field-proven experimental workflow to validate this hypothesis and rigorously assess the efficacy of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid.

The Cereblon E3 Ligase Pathway: A Key Therapeutic Target

Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, denoted as CRL4CRBN.[5][6] This complex plays a vital role in cellular homeostasis by tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. The therapeutic action of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, stems from their ability to bind directly to Cereblon.[4][5] This binding event alters the substrate specificity of the CRL4CRBN complex, inducing the recruitment and subsequent degradation of proteins that are not typically targeted by the ligase. These newly targeted proteins are often referred to as "neosubstrates."[5]

Key neosubstrates with therapeutic relevance in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of IKZF1 and IKZF3 is a primary driver of the anti-myeloma and immunomodulatory effects of these drugs.[7][9] Therefore, the efficacy of a putative CRBN modulator like 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid would be determined by its ability to bind CRBN and trigger the degradation of these key neosubstrates.

Cereblon_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Drug_Action cluster_Degradation CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 Roc1 DDB1->ROC1 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1_3 Neosubstrates (IKZF1, IKZF3) CRBN->IKZF1_3 Recruits IMiD IMiD / Putative Modulator (e.g., Thalidomide) IMiD->CRBN Binds Proteasome Proteasome IKZF1_3->Proteasome Enters Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degraded_IKZF Degraded IKZF1/3 Proteasome->Degraded_IKZF Degrades Therapeutic_Effect Anti-Myeloma & Immunomodulatory Effects Degraded_IKZF->Therapeutic_Effect Leads to Experimental_Workflow cluster_step1 Step 1: Target Engagement cluster_step2 Step 2: Functional Validation cluster_step3 Step 3: Comparative Analysis Binding_Assay Biochemical Binding Assays (e.g., FP, HTRF, SPR) Degradation_Assay Neosubstrate Degradation (Western Blot / Proteomics) Binding_Assay->Degradation_Assay Confirms Binding Cell_Binding Cellular Target Engagement Assay (NanoBRET) Cell_Binding->Degradation_Assay Confirms Cellular Binding Viability_Assay Cell Viability Assays (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Links to Function Data_Analysis Calculate Kd, DC50, IC50 Compare to Known Inhibitors Viability_Assay->Data_Analysis Provides Potency Data

Figure 2. Proposed workflow for validating a novel Cereblon modulator.

Experimental Protocols

The foundational step is to confirm direct physical interaction between the compound and Cereblon.

Protocol 1: Competitive Cereblon Binding Assay (Fluorescence Polarization)

  • Objective: To determine if the test compound binds to CRBN and to calculate its binding affinity (Ki). This assay measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein. [10]* Methodology:

    • Prepare a reaction mixture containing purified recombinant CRBN protein and a fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide) in assay buffer. [10] 2. Dispense the mixture into wells of a black, low-binding 96-well microplate.

    • Add serial dilutions of the test compound (2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid) and control compounds (pomalidomide, lenalidomide).

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization (FP) using a microplate reader. A decrease in FP signal indicates displacement of the fluorescent tracer by the test compound.

    • Calculate IC50 values from the dose-response curve and convert to Ki values to determine binding affinity.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that the compound can enter cells and engage with CRBN in a physiological context. [11]* Methodology:

    • Use a stable cell line (e.g., HEK293) engineered to express CRBN fused to a NanoLuc® luciferase enzyme (NanoLuc®-CRBN). [11] 2. Treat the cells with a cell-permeable fluorescent tracer that binds to CRBN (e.g., BODIPY™-lenalidomide). This allows for Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-CRBN and the tracer. [11] 3. Add serial dilutions of the test compound and known CRBN ligands as controls.

    • Incubate for 2-4 hours.

    • Measure the BRET signal. A decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer from CRBN inside the cell.

    • Generate a dose-response curve to determine the cellular IC50 for target engagement.

Following confirmation of target binding, the next critical step is to measure the functional consequences of this interaction.

Protocol 3: Neosubstrate Degradation Assay (Western Blot)

  • Objective: To quantify the compound-induced degradation of the key CRBN neosubstrates IKZF1 and IKZF3. [7][12]* Methodology:

    • Culture a relevant cell line, such as the multiple myeloma cell line MM1.S, which expresses CRBN, IKZF1, and IKZF3.

    • Treat cells with increasing concentrations of the test compound, pomalidomide (as a positive control), and a vehicle control (e.g., DMSO) for 6-24 hours.

    • Harvest the cells and prepare whole-cell lysates.

    • Determine protein concentration in the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometry analysis to quantify the reduction in IKZF1 and IKZF3 protein levels relative to the loading control. Calculate the DC50 (concentration for 50% degradation).

Protocol 4: Cell Viability Assay

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cells that are dependent on CRBN neosubstrates for survival. [13]* Methodology:

    • Seed MM1.S cells in a 96-well plate at a determined density.

    • Treat the cells with a range of concentrations of the test compound and controls.

    • Incubate the cells for an extended period (e.g., 5 days) to allow for effects on proliferation. [13] 4. Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescent signal using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 (concentration for 50% inhibition of viability).

By following this comprehensive workflow, researchers can rigorously validate whether 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid acts as a genuine Cereblon modulator and objectively compare its biochemical and cellular efficacy against benchmark compounds like lenalidomide and pomalidomide.

References

  • Wikipedia. Thalidomide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEevzUCn0Gha5hODt0yNLeuryKQQ7eP4yUc81RTgoAhHZSdgpJLyhetI6cZ5zQ0f027MzqQ45N9scRvLUdYwdnEsGPRFMr2pXmrPYnaU1y1psl2ov0fJ2IZZTFLkAVZ8C-EZ-c=]
  • Wikipedia. Cereblon E3 ligase modulator. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENy22DyrZUa1jwwp0Q04OfKfi9o6FWca4pnkFK7D6Hp_oyxZ-pioDoETf2uOlkkQHg0zxRwPQHUhS0cGB4bAy4UCKSq1mh-t7cmMwvtnw0ZN6s__WEpveTAPAy2M0hdW22UkyoP6u7TJ0IPU4QYNCgHs3DsA==]
  • Hideshima T, Handa H. Molecular mechanisms of thalidomide and its derivatives. Proc Jpn Acad Ser B Phys Biol Sci. 2022;98(5):245-268. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9186063/]
  • Scott EC, Pourfarjam Y, Gsponer J. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. Expert Rev Proteomics. 2015;12(1):11-14. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4418522/]
  • Thalidomide mechanism of action. Cells expressing the cereblon protein... - ResearchGate. [URL: https://www.researchgate.net/figure/Thalidomide-mechanism-of-action-Cells-expressing-the-cereblon-protein-show-higher_fig1_372863587]
  • Yao L, Yue P, Wang C, et al. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials. Medicine (Baltimore). 2016;95(14):e3251. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4998971/]
  • Kumar S, Rajkumar SV. Lenalidomide for the treatment of relapsed and refractory multiple myeloma. Expert Rev Anticancer Ther. 2009;9(11):1573-1581. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2801452/]
  • Wang Y, Zhang Y, Liu Y, et al. Efficacy and safety of lenalidomide in the treatment of B-cell non-Hodgkin lymphoma. J Cancer Res Clin Oncol. 2024;150(4):175. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018288/]
  • Hughes SJ, El-Sagheer AH, Ramos-Montoya A, et al. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorg Med Chem Lett. 2017;27(18):4346-4349. [URL: https://pubmed.ncbi.nlm.nih.gov/28826848/]
  • Dulmovits B, Appiah-Kubi A, Papoin J, et al. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors. Blood. 2016;127(11):1481-1492. [URL: https://ashpublications.org/blood/article/127/11/1481/35071/Pomalidomide-reverses-globin-silencing-through]
  • Sborov D, Abonour R, Harshman E, et al. A Systematic Review on Efficacy and Safety of Lenalidomide Based Regimens for Treatment of Newly Diagnosed Amyloidosis. Blood. 2019;134(Supplement_1):4448. [URL: https://ashpublications.
  • Study of Lenalidomide in Newly Diagnosed Multiple Myeloma Patients Reaches Primary Endpoint. Targeted Oncology. [URL: https://www.targetedonc.
  • Testa A, Scott JD, Chan KH, et al. Replacing the phthalimide core in thalidomide with benzotriazole. RSC Med Chem. 2022;13(3):325-330. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941655/]
  • Protein degradation mechanism of Thalidomide via cereblon-binding:... - ResearchGate. [URL: https://www.researchgate.net/figure/Protein-degradation-mechanism-of-Thalidomide-via-cereblon-binding-Thalidomide-is_fig2_379893322]
  • Cereblon Binding Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cereblon-binding-assay-kit-fp-79685]
  • From Thalidomide to Pomalidomide: The Evolution of Cereblon Ligands in Drug Discovery. [URL: https://www.technologynetworks.com/drug-discovery/articles/from-thalidomide-to-pomalidomide-the-evolution-of-cereblon-ligands-in-drug-discovery-322199]
  • The Crucial Role of Thalidomide-O-PEG3-alcohol in Cereblon Binding: A Technical Guide for Drug Development. Benchchem. [URL: https://www.benchchem.com/blog/the-crucial-role-of-thalidomide-o-peg3-alcohol-in-cereblon-binding-a-technical-guide-for-drug-development/]
  • Yang B, Tang W, Wang Y, et al. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Chembiochem. 2020;21(23):3396-3401. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7756262/]
  • Krönke J, Hurst SN, Ebert BL. Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. 2014;3(7):e941742. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4292522/]
  • Matyskiela ME, Clayton T, Thompson JW, et al. New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In: Weinmann H, Crews C, eds. Protein Degradation with New Chemical Modalities. The Royal Society of Chemistry; 2020:94-114. [URL: https://books.google.com/books?hl=en&lr=&id=06T9DwAAQBAJ&oi=fnd&pg=PA94&dq=pomalidomide+IKZF1+degradation&ots=s0yY936fJ0&sig=5kS4l7mJ6s-1N00s7GkK4H-Q_jE]
  • US Patent for Methods for measuring small molecule affinity to cereblon. [URL: https://patents.google.
  • Krönke J, Hurst SN, Ebert BL. Lenalidomide Induces Degradation of IKZF1 and IKZF3. Oncoimmunology. 2014;3(7):e941742. [URL: https://pubmed.ncbi.nlm.nih.gov/25610725/]
  • HTRF Cereblon Binding Kit. Revvity. [URL: https://www.revvity.com/product/htrf-cereblon-binding-kit-cis-us-crbn-b-k]
  • Differential kinetics of lenalidomide- or pomalidomide-induced... - ResearchGate. [URL: https://www.researchgate.
  • Chapman E, Jenner M, Owen R, et al. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. 2023;142(Supplement 1):753. [URL: https://ashpublications.
  • Schmit NE, Chamberlain PP, THESEIRA VL, et al. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. J Med Chem. 2016;59(4):1730-1736. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01931]
  • Krönke J, Hurst SN, Ebert BL. Lenalidomide induces degradation of IKZF1 and IKZF3. ResearchGate. [URL: https://www.researchgate.
  • Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. [URL: https://www.sciencedirect.com/science/article/pii/S266737292200004X]
  • Chapman E, Jenner M, Owen R, et al. Investigating the Functional Impact of CRBN Mutations on Response to IMiD/Celmod Agents in Myeloma. Blood. 2023;142(Supplement 1):753. [URL: https://ashpublications.
  • Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/342125134_Discovery_of_CRBN_E3_Ligase_Modulator_CC-92480_for_the_Treatment_of_Relapsed_and_Refractory_Multiple_Myeloma]
  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. EvitaChem. [URL: https://www.evitachem.com/product/evt-369914]
  • Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides. [URL: https://www.researchgate.net/publication/282346740_Synthesis_and_Antibacterial_Activity_of_New_23-dioxo-indolin-1-yl_acetamides]
  • 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/2-1-3-dioxoisoindolin-2-yl-ethanesulfonic-acid]
  • Synthesis, Reactions, and Antimicrobial Evaluation of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives. ResearchGate. [URL: https://www.researchgate.
  • Ahmad I, Al-Mutairi MS, Al-Omair MA, et al. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules. 2023;29(1):67. [URL: https://www.mdpi.com/1420-3049/29/1/67]
  • Tereshchenko D, Savateev K, Novikova V, et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. 2022;27(19):6619. [URL: https://www.mdpi.com/1420-3049/27/19/6619]
  • Ahmad I, Al-Mutairi MS, Al-Omair MA, et al. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules. 2023;29(1):67. [URL: https://pubmed.ncbi.nlm.nih.gov/38202650/]

Sources

Validation

A Head-to-Head Comparison of Novel Anticonvulsant Agents: A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Epilepsy Treatment Epilepsy, a neurological disorder affecting millions globally, presents a significant therapeutic challenge. While numerous anti-seizure medications (ASMs) are a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Epilepsy Treatment

Epilepsy, a neurological disorder affecting millions globally, presents a significant therapeutic challenge. While numerous anti-seizure medications (ASMs) are available, a substantial portion of patients, estimated at around 30%, suffer from drug-resistant epilepsy (DRE), failing to achieve sustained seizure freedom despite treatment with multiple ASMs.[1] This underscores the critical need for novel anticonvulsant agents with improved efficacy, better tolerability, and innovative mechanisms of action. In recent years, the field has witnessed the emergence of promising new therapies that are shifting the treatment paradigm for some of the most challenging epilepsy syndromes.

This guide provides a comprehensive, head-to-head comparison of several novel anticonvulsant agents that have recently been approved or are in late-stage development. We will delve into their distinct mechanisms of action, critically evaluate their performance in pivotal clinical trials, and provide a comparative analysis of their efficacy and safety profiles. This objective assessment is intended to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this dynamic therapeutic landscape.

Pillar 1: Unraveling Novel Mechanisms of Action

The latest generation of anticonvulsants moves beyond broad-spectrum neuronal inhibition to more targeted molecular pathways. Understanding these mechanisms is fundamental to appreciating their clinical utility and potential for future drug development.

Cenobamate: A Dual-Action Modulator

Cenobamate exhibits a unique dual mechanism of action. It enhances the inhibitory tone of the brain by acting as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site. Concurrently, it inhibits the persistent sodium current, which is believed to contribute to the regulation of neuronal firing in the hippocampus during epileptogenic stimuli.[2] This selective blockade of the persistent sodium channel, while sparing the transient sodium channel, appears to be a distinguishing feature not seen with older ASMs like phenytoin and carbamazepine.[2]

cluster_Neuron Presynaptic Neuron Na_channel Persistent Na+ Channel Inhibition Inhibition of Neuronal Firing Na_channel->Inhibition GABA_receptor GABA-A Receptor GABA_receptor->Inhibition Cenobamate Cenobamate Cenobamate->Na_channel Inhibits Cenobamate->GABA_receptor Positive Allosteric Modulation

Caption: Mechanism of action of Cenobamate.

Fenfluramine: A Serotonergic Approach for Dravet and Lennox-Gastaut Syndromes

Originally developed as an anti-obesity medication, fenfluramine has been repurposed for the treatment of seizures associated with specific severe childhood-onset epilepsies.[3] Its primary antiseizure mechanism is not fully elucidated but is thought to involve its activity as a serotonin-releasing agent, which in turn modulates various serotonin receptor subtypes. This modulation is believed to contribute to the reduction of seizure frequency in Dravet and Lennox-Gastaut syndromes.[3]

cluster_Synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Seizure_Reduction Seizure Reduction Postsynaptic->Seizure_Reduction Serotonin_vesicles Serotonin Vesicles Serotonin_vesicles->Postsynaptic Serotonin Serotonin_receptors Serotonin Receptors Fenfluramine Fenfluramine Fenfluramine->Serotonin_vesicles Promotes Release

Caption: Proposed mechanism of action of Fenfluramine.

Ganaxolone: A Neurosteroid Modulator for CDKL5 Deficiency Disorder

Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone.[4][5] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[5][6] By enhancing the effects of the primary inhibitory neurotransmitter GABA, ganaxolone helps to calm excessive brain activity that can lead to seizures.[4] Its ability to modulate extrasynaptic GABA-A receptors may provide a stabilizing effect that differentiates it from other GABAergic drugs.[6]

cluster_GABA_Synapse GABAergic Synapse Synaptic_GABA Synaptic GABA-A Receptor Neuronal_Inhibition Enhanced Neuronal Inhibition Synaptic_GABA->Neuronal_Inhibition Extrasynaptic_GABA Extrasynaptic GABA-A Receptor Extrasynaptic_GABA->Neuronal_Inhibition Ganaxolone Ganaxolone Ganaxolone->Synaptic_GABA Positive Allosteric Modulation Ganaxolone->Extrasynaptic_GABA Positive Allosteric Modulation cluster_Glutamatergic_Synapse Glutamatergic Synapse Postsynaptic_Neuron Postsynaptic Neuron AMPA_Receptor AMPA Receptor Reduced_Excitation Reduced Excitatory Neurotransmission AMPA_Receptor->Reduced_Excitation Perampanel Perampanel Perampanel->AMPA_Receptor Non-competitive Antagonist

Caption: Mechanism of action of Perampanel.

Pillar 2: Comparative Efficacy in Clinical Trials

The true measure of a novel anticonvulsant lies in its clinical performance. The following tables summarize key efficacy data from pivotal, placebo-controlled trials for each agent, providing a quantitative basis for comparison.

Table 1: Efficacy in Focal Onset Seizures
AgentTrialMedian % Seizure Reduction from Baseline≥50% Responder RateSeizure-Free Rate (Maintenance Phase)
Cenobamate Phase 2 (NCT01866111) [7]55% (200mg/day) vs 24% (placebo)56% (200mg/day) vs 25% (placebo)11% (200mg/day) vs 1% (placebo)
Phase 2 (NCT01397968) [8]55.6% (200mg/day) vs 21.5% (placebo)50.4% (200mg/day) vs 22.2% (placebo)28.3% (200mg/day) vs 8.8% (placebo)
Perampanel Pooled Phase III [9]-Significantly higher than placeboSignificantly higher than placebo
Real-world (Adults) [10][11]-~52% at 24 months~37% at 24 months
Table 2: Efficacy in Specific Epilepsy Syndromes
AgentSyndromeTrialMedian % Seizure Reduction from Baseline≥50% Responder Rate
Fenfluramine Dravet SyndromeStudy 1 (NCT02682927) [12]62.3% greater reduction than placebo (0.7mg/kg/day)68% (0.7mg/kg/day) vs 12% (placebo)
Lennox-Gastaut SyndromePhase 3 (NCT03355209) [13]26.5% (0.7mg/kg/day) vs 7.6% (placebo) in drop seizures-
Ganaxolone CDKL5 Deficiency DisorderPhase 3 (MARIGOLD) [14]30.7% vs 6.9% (placebo) in major motor seizures-

Pillar 3: Safety and Tolerability Profiles

While efficacy is paramount, the long-term utility of an anticonvulsant is heavily influenced by its safety and tolerability. A favorable side-effect profile can significantly improve patient adherence and quality of life.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
AgentCommon TEAEs
Cenobamate Somnolence, dizziness, headache, fatigue, diplopia. [7]
Fenfluramine Decreased appetite, diarrhea, fatigue, lethargy, somnolence, decreased weight. [12]
Ganaxolone Somnolence, fever, excessive saliva or drooling, seasonal allergy. [6]
Perampanel Dizziness/drowsiness, somnolence, behavioral problems (irritability, aggression), postural instability. [10][11]

It is crucial to note that while direct head-to-head comparative trials for many of these newer agents are limited, indirect comparisons and real-world data can provide valuable insights. [15][16]For instance, a retrospective study suggested that lacosamide may have a higher 12-month retention rate compared to brivaracetam and perampanel, despite similar efficacy. [17]

Experimental Protocols: A Framework for Anticonvulsant Evaluation

The development and approval of novel anticonvulsant agents rely on a rigorous and standardized series of preclinical and clinical evaluations.

Preclinical Evaluation: In Vivo Seizure Models
  • Maximal Electroshock (MES) Test:

    • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation.

    • Rationale: This model is predictive of efficacy against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Test:

    • Objective: To evaluate a compound's ability to prevent clonic seizures induced by the chemoconvulsant PTZ.

    • Rationale: This model is predictive of efficacy against myoclonic and absence seizures.

Clinical Trial Workflow: A Phased Approach

The clinical development of an anticonvulsant follows a structured, multi-phase process to establish its safety and efficacy in humans.

Phase1 Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Phase2 Phase II (Dose-Ranging & Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety in a Larger Patient Population) Phase2->Phase3 NDA New Drug Application (NDA) Submission to Regulatory Authorities (e.g., FDA) Phase3->NDA Phase4 Phase IV (Post-Marketing Surveillance) NDA->Phase4

Caption: Clinical trial workflow for anticonvulsant agents.

Conclusion: A New Era in Epilepsy Therapeutics

The advent of novel anticonvulsant agents like cenobamate, fenfluramine, ganaxolone, and perampanel marks a significant advancement in the management of epilepsy. Their diverse and targeted mechanisms of action offer new hope for patients with drug-resistant forms of the disease. While direct head-to-head comparisons remain a critical need, the available clinical trial data and real-world evidence provide a strong foundation for informed therapeutic decision-making. As our understanding of the underlying pathophysiology of epilepsy continues to grow, we can anticipate the development of even more precise and effective treatments, ultimately improving the lives of individuals living with this challenging neurological condition.

References

  • Editorial: Recent advances in the treatment of epilepsy - Frontiers. (2024-07-01).
  • Fenfluramine Reduces Convulsive Seizure Frequency in Clinical Trials. (2019-12-18).
  • Fan, P.-F., Zhuo, C., & Huang, M. Efficacy and safety of perampanel for epilepsy: a systematic review and meta-analysis of real-world studies. Epilepsy.
  • New advances in epilepsy: highlights from AES 2024 | NeuroSens. (2024-12-17).
  • Efficacy and safety of perampanel in epilepsy: A systematic review and meta-analysis of randomised controlled trials - PubMed.
  • Cenobamate mechanism of action. (2024-12-17). NeuroSens.
  • The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications - PMC.
  • Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - NIH. (2022-05-02).
  • Ganaxolone – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Cenobamate Reduces Seizure Frequency Significantly in Phase 2 Trial. (2019-11-15).
  • Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - MDPI. (2022-08-02).
  • Efficacy and safety of perampanel for epilepsy: a systematic review and meta-analysis of real-world studies - PubMed.
  • Ganaxolone for management of seizures associated with CDKL5 deficiency disorder - PMC.
  • Ganaxolone - Wikipedia.
  • New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC.
  • Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - NIH. (2020-05-07).
  • New and Promising Treatments for Epilepsy - Xtalks. (2024-02-09).
  • Efficacy and tolerability of brivaracetam compared to lacosamide, eslicarbazepine acetate, and perampanel as adjunctive treatments in uncontrolled focal epilepsy: Results of an indirect comparison meta-analysis of RCTs - PubMed.
  • Lacosamide is Associated with a Higher Treatment Persistence at 12 Months than Brivaracetam and Perampanel Despite Similar Efficacy - PubMed.

Sources

Comparative

A Comparative Guide to the Antioxidant Potential of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid versus Ascorbic Acid

This guide provides a comprehensive framework for assessing the antioxidant potential of the novel compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in comparison to the well-established antioxidant, ascorbic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the antioxidant potential of the novel compound 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid in comparison to the well-established antioxidant, ascorbic acid (Vitamin C). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation methodologies required for a robust comparative analysis. While extensive data exists for ascorbic acid, this guide proposes a structured experimental approach to elucidate the antioxidant capacity of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, a compound of interest for its potential biological activities.

Introduction: The Scientific Rationale

The search for novel antioxidant compounds is a cornerstone of pharmaceutical and nutraceutical research. Antioxidants play a crucial role in mitigating oxidative stress, a pathological process implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[2]

Ascorbic Acid (Vitamin C): The Gold Standard

Ascorbic acid is a water-soluble vitamin that functions as a powerful antioxidant.[1][3] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing free radicals.[1][4] It can interact with and regenerate other antioxidants, such as tocopherol (Vitamin E), and also plays a role in the activation of intracellular antioxidant enzyme systems.[4][5] Given its well-characterized mechanisms and extensive history of study, ascorbic acid serves as an ideal positive control and benchmark for evaluating new potential antioxidants.[5]

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic Acid: A Compound of Interest

2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a synthetic compound featuring an isoindoline core. While direct studies on its antioxidant activity are not extensively reported in publicly available literature, related isoindoline derivatives have demonstrated a range of biological activities, including antioxidant effects.[6] The presence of the sulfonic acid group enhances its water solubility, a desirable property for potential biological applications.[7] A systematic evaluation of its antioxidant potential is therefore a logical and necessary step in characterizing its pharmacological profile.

This guide will focus on three widely accepted and complementary in vitro assays to build a comprehensive antioxidant profile:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • FRAP (Ferric Reducing Antioxidant Power) Assay

These assays are selected for their reliability, reproducibility, and differing mechanisms of antioxidant detection, providing a more complete picture of a compound's capabilities.[8][9]

Principles of In Vitro Antioxidant Capacity Assessment

The selected assays are based on two primary mechanisms of antioxidant action: hydrogen atom transfer (HAT) and single electron transfer (SET).[8]

  • DPPH Assay (SET/HAT): This method utilizes the stable free radical DPPH, which has a deep purple color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[10]

  • ABTS Assay (SET): This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11][12]

  • FRAP Assay (SET): The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]

Below is a diagram illustrating the general workflow for assessing antioxidant activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Ascorbic Acid) Serial_Dilutions Create Serial Dilutions Compound_Prep->Serial_Dilutions Incubation Incubate Samples with Reagents Serial_Dilutions->Incubation Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50 Determine IC50 Values Calc_Inhibition->IC50 Comparison Compare with Ascorbic Acid IC50->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

The following protocols are designed to be conducted in a 96-well microplate format for high-throughput analysis.

Preparation of Stock and Working Solutions
  • Compound Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and dissolve it in 10 mL of an appropriate solvent (e.g., methanol or water, depending on solubility).

    • Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of the same solvent.[10]

  • Working Solutions:

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[10]

DPPH Radical Scavenging Assay

Principle Visualization:

DPPH_Reaction DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + AH Antioxidant Antioxidant (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging by an antioxidant.

Protocol:

  • Reagent Preparation (0.1 mM DPPH): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, cool place.[10]

  • Assay Procedure:

    • Add 100 µL of each working solution concentration of the test compound and ascorbic acid to separate wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/ascorbic acid.

    • Plot the % scavenging activity against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Protocol:

  • Reagent Preparation (ABTS•+ Solution):

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with the appropriate solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 20 µL of each working solution concentration to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % scavenging activity and IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle Visualization:

FRAP_Reaction Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (reduction) Antioxidant Antioxidant

Caption: Reduction of Fe³⁺ to Fe²⁺ in the FRAP assay.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following fresh solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm this working FRAP reagent to 37°C before use.[10]

  • Assay Procedure:

    • Add 20 µL of each working solution concentration to separate wells.

    • Add 180 µL of the working FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.[10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant power is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the compound.

Data Presentation and Interpretation

For a clear and objective comparison, the results should be summarized in tabular format.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acidExperimental ValueExperimental Value
Ascorbic AcidExperimental ValueExperimental Value

A lower IC50 value indicates a higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µmol Fe²⁺ equivalents/g)
2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acidExperimental Value
Ascorbic AcidExperimental Value

A higher FRAP value indicates a greater reducing power.

Interpretation of Expected Results:

The data will allow for a direct comparison of the free radical scavenging and reducing capabilities of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid against ascorbic acid. Should the novel compound exhibit low IC50 values in the DPPH and ABTS assays and a high FRAP value, it would suggest significant antioxidant potential. A comparison of the relative performance across the three assays can also provide insights into the potential mechanism of action (i.e., whether it acts primarily through hydrogen atom transfer or single electron transfer).

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro assessment of the antioxidant potential of 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid, using ascorbic acid as a critical benchmark. The successful execution of these experiments will provide foundational data on the compound's ability to scavenge free radicals and reduce oxidants.

Positive findings from these in vitro assays would warrant further investigation, including:

  • Cell-based antioxidant assays: To assess the compound's activity in a more biologically relevant system, considering factors like cell uptake and metabolism.[9]

  • Mechanism of action studies: To elucidate the specific pathways through which the compound exerts its antioxidant effects.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of oxidative stress-related diseases.

By following the structured approach detailed in this guide, researchers can generate the high-quality, reproducible data necessary to advance our understanding of novel antioxidant compounds and their potential therapeutic applications.

References

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1).
  • Grzegorczyk-Karolak, I., & Kiszka, K. (2022). Ascorbic acid as antioxidant. Postepy Higieny i Medycyny Doswiadczalnej, 76(1), 333–343.
  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493.
  • Buettner, G. R. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. Free Radical Biology and Medicine, 159, 34–38.
  • Traber, M. G., & Stevens, J. F. (2011). Vitamins C and E: beneficial effects from a mechanistic perspective. Free radical biology & medicine, 51(5), 1000–1013.
  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118–126.
  • Chambial, S., Dwivedi, S., Shukla, K. K., John, P. J., & Sharma, P. (2013). Vitamin C in disease prevention and cure: an overview. Indian journal of clinical biochemistry, 28(4), 314–328.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). ISSN: 0975-8585. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[11].pdf]([Link]11].pdf)

  • Scribd. (n.d.). DPPH Assay Procedure Guide | PDF. Retrieved from [Link]

  • ResearchGate. (2016). Ascorbic acid standard curve and dpph assay?. Retrieved from [Link]

  • Scribd. (2008). In Vitro Methods of Assay of Antioxidants an Overview | PDF. Retrieved from [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]

  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[11].pdf]([Link]11].pdf)

  • Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Olech, M., & Nowak, R. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6296.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (2023). Why ascorbic acid used as standard for ABTS assay?. Retrieved from [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid. Retrieved from [Link]

  • Al-Suhaimi, E. A., El-Gamal, S. M., & El-Gazzar, A. R. B. A. (2021). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 26(21), 6397.
  • Analytical Methods (RSC Publishing). (n.d.). Synthesis and optimization of a 2-isopropenyl-2-oxazoline based polymer for enhanced phenolic acid extraction. Retrieved from [Link]

  • PubMed. (2019). Synthetic Phenolic Antioxidant TS-13 Suppresses the Growth of Lewis Lung Carcinoma and Potentiates Oncolytic Effect of Doxorubicin. Retrieved from [Link]

  • Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. (n.d.). Retrieved from [Link]

  • SciELO. (n.d.). Antioxidant properties of natural compounds used in popular medicine for gastric ulcers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid

As drug development professionals, our work necessitates the handling of novel chemical entities. While 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a valuable building block, its molecular structure—combining a ph...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work necessitates the handling of novel chemical entities. While 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a valuable building block, its molecular structure—combining a phthalimide group with a sulfonic acid moiety—demands a rigorous and informed approach to safety. The sulfonic acid group confers strong acidic properties, making the compound corrosive and capable of causing severe skin burns and eye damage.[1][2][3][4] This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE), ensuring your safety while maintaining experimental integrity.

Hazard Assessment: Understanding the Risk

While the phthalimide component is generally less hazardous, certain derivatives are known to cause skin and eye irritation.[5][6] Therefore, we must operate under the assumption that 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid is a corrosive solid that is destructive to tissue, skin, eyes, and mucous membranes.[2]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, we must prioritize engineering controls. PPE protects the individual, but engineering controls protect the entire lab environment.

  • Chemical Fume Hood: All handling of solid 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid and its concentrated solutions must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][7]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and tested regularly.[1] Their proximity is non-negotiable when working with corrosive materials.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for safeguarding against exposure during routine handling and in the event of a spill. The selection of PPE must be tailored to the specific task.

TaskMinimum Required PPE
Transporting a sealed container Lab coat, safety glasses, nitrile gloves.
Weighing solid powder Chemical-resistant lab coat, chemical safety goggles, face shield, nitrile gloves. All work must be done in a fume hood.
Preparing stock solutions Chemical-resistant lab coat, chemical safety goggles, face shield, nitrile gloves.
Handling dilute solutions (<1M) Lab coat, chemical safety goggles, nitrile gloves.
Cleaning small spills (<5g) Chemical-resistant lab coat, chemical safety goggles, double-layered nitrile gloves, shoe covers. A respirator may be required depending on the location and dust generation.

A. Hand Protection: The Critical Barrier

Your hands are most likely to come into direct contact with the chemical.

  • Glove Type: Use nitrile gloves as a minimum standard. Always inspect gloves for tears or punctures before use.[6]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent self-contamination, use a proper glove removal technique (glove-to-glove, then skin-to-skin).[8] Dispose of contaminated gloves immediately in the designated hazardous waste container.[8] Never reuse disposable gloves.

  • Double Gloving: For tasks with a higher risk of splash or when handling the solid, double gloving is recommended.[9]

B. Eye and Face Protection: Preventing Irreversible Damage

The corrosive nature of this compound poses a severe risk of permanent eye damage.[1][2]

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Tightly fitting chemical safety goggles that protect from splashes, dust, and aerosols are mandatory.[2] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][10]

  • Face Shield: A full-face shield must be worn over safety goggles when weighing the solid or handling concentrated solutions where there is a risk of splashing.[2][9]

C. Body Protection: Shielding Your Skin

  • Laboratory Coat: A clean, fully buttoned lab coat made of a chemical-resistant material should be worn at all times.[6] Do not wear it outside of the laboratory.[1]

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect your skin from potential spills.

D. Respiratory Protection: When Air Purity is a Concern

Work within a fume hood should preclude the need for respiratory protection. However, in emergency situations such as a large spill or if engineering controls fail:

  • For Dust: A NIOSH-approved N95 particulate respirator is the minimum requirement.

  • For Vapors/Mists: Use a respirator equipped with ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2] If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[2]

Operational and Disposal Plans

A. Standard Operating Procedure: Preparing a Solution

  • Preparation: Before starting, ensure the fume hood is operational, and an eyewash/shower station is accessible. Prepare all necessary glassware and reagents.

  • Don PPE: Don your lab coat, nitrile gloves, chemical safety goggles, and face shield.

  • Weighing: In the fume hood, carefully weigh the required amount of solid 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid into a tared container.

  • Dissolving: Slowly add the solid to the solvent in your desired flask, ensuring the flask is stable. Be aware of any potential exothermic reactions.

  • Waste Containment: Immediately place any contaminated weighing paper or disposable items into a designated hazardous waste bag inside the fume hood.

  • Storage: Tightly cap the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.

  • Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.

B. Spill Management Protocol

  • Small Spill (<5g, contained in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE (including double gloves), cover the spill with an inert absorbent material like vermiculite or sand.[7]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[2][8]

    • Clean the spill area with a suitable decontamination solution and wipe it down.

  • Large Spill (>5g or outside a fume hood):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your lab supervisor and institutional Environmental Health and Safety (EHS) office.

    • Isolate: Restrict access to the area.

    • Ventilate: If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

C. Disposal Plan

All materials contaminated with 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid must be treated as hazardous waste.

  • Segregation: Collect all solid waste (gloves, weighing paper, absorbent material) in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Collect all aqueous solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][12] Do not pour down the drain.[2]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling 2-(1,3-Dioxoisoindolin-2-yl)ethanesulfonic acid task_type What is the task? start->task_type is_solid Handling solid or concentrated solution? task_type->is_solid Weighing/ Solution Prep ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles task_type->ppe_base Handling Dilute Solution transport Transporting Sealed Container task_type->transport Transport Only in_hood Working in a Fume Hood? is_solid->in_hood Yes stop_work STOP WORK Consult Supervisor & EHS is_solid->stop_work No in_hood->stop_work No ppe_full Full PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - Face Shield in_hood->ppe_full Yes add_faceshield Add Face Shield

Caption: PPE selection decision tree for handling the target chemical.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved from [Link]

  • PubChem. (2025). 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)Ethan(ol). Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026 - Chemical Hazards. Retrieved from [Link]

  • Loba Chemie. (2019). N-(2-HYDROXYETHYL) PHTHALIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • G-Biosciences. (2019). Safety Data Sheet: HEPES. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: N-2-Hydroxyethylpiperazine- N'-2-ethanesulfonic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Ethanedisulfonic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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